molecular formula C6H11ClF3N B132352 4-(Trifluoromethyl)piperidine hydrochloride CAS No. 155849-49-3

4-(Trifluoromethyl)piperidine hydrochloride

Cat. No.: B132352
CAS No.: 155849-49-3
M. Wt: 189.6 g/mol
InChI Key: KMUKXPQVPQUCDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethyl)piperidine hydrochloride (CAS: 155849-49-3) is a versatile piperidine derivative of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C6H11ClF3N and a molecular weight of 189.61 g/mol, this compound serves as a critical synthetic intermediate and building block for the development of novel bioactive molecules . The incorporation of the trifluoromethyl group is a strategic modification widely employed to fine-tune the properties of lead compounds, influencing their metabolic stability, lipophilicity, and binding affinity . This compound is a valuable scaffold in drug discovery, particularly in the design and synthesis of G protein-coupled receptor (GPCR) agonists. Research demonstrates its utility in constructing advanced derivatives, such as N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amines, which have been identified as potent and orally bioavailable GPR119 agonists . These agonists have shown promise in augmenting glucose-dependent insulin secretion and effectively lowering plasma glucose levels in diabetic models, highlighting the reagent's relevance in developing new therapies for metabolic diseases . The compound is provided as the hydrochloride salt, which enhances its stability and solubility for various experimental applications. It has a melting point of ≥160°C (with decomposition) and should be stored at ambient temperatures . This product is intended for research purposes only and is not designed for human therapeutic or veterinary use. Researchers should handle it with appropriate care, as it may cause skin and eye irritation and respiratory irritation .

Properties

IUPAC Name

4-(trifluoromethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N.ClH/c7-6(8,9)5-1-3-10-4-2-5;/h5,10H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUKXPQVPQUCDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584789
Record name 4-(Trifluoromethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155849-49-3
Record name 4-(Trifluoromethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trifluoromethyl)piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 155849-49-3

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)piperidine hydrochloride, a key building block in modern medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, synthesis, and potential applications, with a focus on its role in the development of neurologically active compounds.

Physicochemical Properties

This compound is a white to yellow crystalline powder. The introduction of a trifluoromethyl group significantly influences the lipophilicity and electron-withdrawing nature of the piperidine ring, making it a valuable scaffold in the design of novel therapeutic agents.[1]

PropertyValueReference
CAS Number 155849-49-3[2][3][4][5]
Molecular Formula C₆H₁₁ClF₃N[2]
Molecular Weight 189.61 g/mol [3][5]
Appearance White to yellow crystals or powder[2]
Melting Point 155-159 °C[3][5]
Assay ≥97%[3][5]
Storage Temperature 2-8°C[3][5]
SMILES Cl.FC(F)(F)C1CCNCC1[2]
InChI Key KMUKXPQVPQUCDB-UHFFFAOYSA-N[2]

Synthesis and Experimental Protocols

Representative Synthetic Protocol:

Step 1: Fluorination of 4-Piperidinecarboxylic Acid

This step involves the conversion of the carboxylic acid group to a trifluoromethyl group. A common method for this transformation is the use of sulfur tetrafluoride (SF₄) in the presence of a suitable solvent.

  • Materials: 4-Piperidinecarboxylic acid, sulfur tetrafluoride (SF₄), anhydrous hydrofluoric acid (HF), and chloroform (CHCl₃).

  • Procedure:

    • In a high-pressure autoclave, a mixture of 4-piperidinecarboxylic acid, anhydrous hydrofluoric acid, and chloroform is prepared.

    • The autoclave is cooled, and sulfur tetrafluoride is introduced.

    • The reaction mixture is heated to approximately 65°C and stirred for several hours.

    • After cooling to room temperature, the excess SF₄ and byproducts are carefully vented and neutralized with an alkaline solution.

    • The reaction mixture is poured into ice water and neutralized with sodium hydroxide to a pH of 10.

    • The aqueous layer is extracted with chloroform.

    • The combined organic extracts are dried and concentrated under reduced pressure.

    • The crude product, 4-(trifluoromethyl)piperidine, is purified by fractional distillation.[6]

Step 2: Hydrochloride Salt Formation

The purified 4-(trifluoromethyl)piperidine is then converted to its hydrochloride salt to improve its stability and handling properties.

  • Materials: Purified 4-(trifluoromethyl)piperidine, hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol).

  • Procedure:

    • The purified 4-(trifluoromethyl)piperidine is dissolved in a minimal amount of a suitable organic solvent.

    • A solution of hydrochloric acid in an organic solvent is added dropwise to the piperidine solution with stirring.

    • The resulting precipitate, this compound, is collected by filtration.

    • The solid is washed with a cold, non-polar solvent (e.g., hexane) and dried under vacuum to yield the final product.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules, particularly those targeting the central nervous system.[1] The trifluoromethyl group can enhance metabolic stability and receptor binding affinity.

One of the key areas of application is in the development of dopamine transporter (DAT) inhibitors.[3] The dopamine transporter is a protein that regulates the concentration of dopamine in the synaptic cleft, playing a vital role in neurotransmission.[7][8] Dysregulation of the dopamine system is implicated in various neurological and psychiatric disorders, including Parkinson's disease, ADHD, and addiction.[7][9]

Experimental Protocol: Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol describes a method to evaluate the binding affinity of compounds derived from 4-(trifluoromethyl)piperidine for the dopamine transporter.

  • Materials: Cell membranes prepared from cells expressing the human dopamine transporter, [³H]-WIN 35,428 (a radiolabeled DAT ligand), test compounds, wash buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4), and scintillation cocktail.

  • Procedure:

    • Incubate the cell membranes with various concentrations of the test compound and a fixed concentration of [³H]-WIN 35,428 in the wash buffer.

    • Allow the binding to reach equilibrium (e.g., 2 hours at 4°C).

    • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathway and Mechanism of Action

Derivatives of 4-(trifluoromethyl)piperidine often function as inhibitors of the dopamine transporter (DAT). By blocking DAT, these compounds prevent the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration and prolonged presence of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.[7][8]

DAT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_out Dopamine Dopamine_Vesicle->Dopamine_out Release DAT Dopamine Transporter (DAT) Dopamine_in Dopamine DAT->Dopamine_in Dopamine_out->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_out->Dopamine_Receptor Binds Signaling_Cascade Downstream Signaling Dopamine_Receptor->Signaling_Cascade Activates TFMP_Derivative 4-(Trifluoromethyl)piperidine Derivative TFMP_Derivative->DAT Inhibits

Caption: Inhibition of Dopamine Transporter (DAT) by a 4-(Trifluoromethyl)piperidine Derivative.

This diagram illustrates the normal process of dopamine release, binding to postsynaptic receptors, and reuptake by the presynaptic DAT. A 4-(trifluoromethyl)piperidine derivative is shown to inhibit the reuptake of dopamine, leading to increased dopamine levels in the synaptic cleft.

Safety Information

This compound is an irritant. It is important to handle this compound with appropriate personal protective equipment in a well-ventilated area.

  • Hazard Statements: Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.

  • Personal Protective Equipment: It is recommended to use a dust mask (type N95 or equivalent), eye shields, and gloves when handling this compound.[3]

This technical guide provides a foundational understanding of this compound for its application in research and development. For detailed experimental procedures and safety protocols, it is essential to consult peer-reviewed literature and material safety data sheets.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)piperidine hydrochloride is a pivotal building block in modern medicinal chemistry. The incorporation of the trifluoromethyl (CF3) group into the piperidine scaffold significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and basicity (pKa). These modifications are strategically employed in drug design to enhance pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an illustrative example of its application in a key signaling pathway.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. This data is crucial for researchers in designing synthetic routes, formulating drug candidates, and understanding the compound's behavior in biological systems.

General and Chemical Properties
PropertyValueSource
Chemical Name This compoundN/A
Synonyms 4-(Trifluoromethyl)piperidinium chlorideN/A
CAS Number 155849-49-3[1]
Molecular Formula C₆H₁₁ClF₃N[1]
Molecular Weight 189.61 g/mol [1]
Physical Form Solid[1]
Appearance White to yellow crystals or powder[2]
Physical and Thermodynamic Properties
PropertyValueSource
Melting Point 155-159 °C[1]
pKa (of the free base) 9.62 ± 0.10 (Predicted)N/A
Solubility No quantitative data available. General solubility information suggests it is soluble in water, methanol, and DMSO.N/A

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible physicochemical data. The following sections outline the methodologies for determining key properties of this compound.

Melting Point Determination

Protocol:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C/min until it is about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min.

  • Determination: The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

pKa Determination by Potentiometric Titration

Protocol:

  • Solution Preparation: A standard solution of this compound (e.g., 0.01 M) is prepared in deionized water. A standardized solution of a strong base (e.g., 0.1 M NaOH) is also prepared.

  • Apparatus: A calibrated pH meter with a suitable electrode and a magnetic stirrer.

  • Titration: A known volume of the this compound solution is placed in a beaker with the pH electrode and a stir bar. The solution is stirred continuously. The titrant (NaOH solution) is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[3]

Spectroscopic Analysis

¹H NMR Protocol:

  • Sample Preparation: 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in an NMR tube.

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: A standard ¹H NMR spectrum is acquired. Typical parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range.

  • Data Processing: The acquired Free Induction Decay (FID) is processed by Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

¹³C NMR Protocol:

  • Sample Preparation: 20-50 mg of the compound is dissolved in a deuterated solvent as for ¹H NMR.

  • Instrument: A high-resolution NMR spectrometer.

  • Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Similar processing steps as for ¹H NMR are applied.

Protocol (KBr Pellet Method):

  • Sample Preparation: A few milligrams of this compound are finely ground with anhydrous potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrument: An FT-IR spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is recorded.

  • Data Analysis: The spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Instrument: A mass spectrometer equipped with an ESI source.

  • Data Acquisition: The sample solution is infused into the ESI source. The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined to confirm the molecular weight. Fragmentation patterns can be studied using tandem mass spectrometry (MS/MS) to aid in structural elucidation.[4]

Application in Drug Development: A Case Study in HIV-1 Inhibition

4-(Trifluoromethyl)piperidine and its derivatives are crucial intermediates in the synthesis of various pharmaceutically active compounds. A notable application is in the development of C-C chemokine receptor type 5 (CCR5) antagonists, which are a class of antiretroviral drugs used to treat HIV-1 infection.

Signaling Pathway and Mechanism of Action

HIV-1 entry into host T-cells is a multi-step process. It begins with the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the T-cell surface. This initial binding induces a conformational change in gp120, allowing it to then bind to a coreceptor, either CCR5 or CXCR4. This secondary binding event triggers further conformational changes in another viral protein, gp41, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral core into the cytoplasm.

CCR5 antagonists, many of which incorporate the trifluoromethylpiperidine scaffold, act as entry inhibitors. They are allosteric modulators that bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding stabilizes an inactive conformation of the receptor, preventing its interaction with the viral gp120 protein. By blocking this crucial step, CCR5 antagonists effectively prevent the entry of R5-tropic HIV-1 strains into host cells.

HIV_Entry_Inhibition cluster_virus HIV-1 Virion gp120 gp120 CD4 CD4 Receptor gp120->CD4 gp41 gp41 CCR5 CCR5 Coreceptor gp41->CCR5 4. Membrane Fusion & Viral Entry CD4->CCR5 2. Conformational Change & Coreceptor Binding CCR5->gp41 3. gp41 Unfolds CCR5_Antagonist CCR5 Antagonist (e.g., containing 4-(trifluoromethyl)piperidine) CCR5_Antagonist->CCR5 Inhibits Binding

Caption: HIV-1 entry and its inhibition by a CCR5 antagonist.

Experimental Workflow for Evaluating CCR5 Antagonists

The evaluation of a potential CCR5 antagonist involves a series of in vitro assays to determine its efficacy and selectivity.

CCR5_Antagonist_Workflow start Synthesize Compound (e.g., containing 4-(trifluoromethyl)piperidine) binding_assay CCR5 Binding Assay (Determine Ki) start->binding_assay functional_assay Chemokine Competition Assay (Determine IC50) binding_assay->functional_assay antiviral_assay HIV-1 Replication Assay (Determine EC50 in PBMCs) functional_assay->antiviral_assay selectivity_assay Selectivity Assays (e.g., CXCR4 binding) antiviral_assay->selectivity_assay pk_studies Pharmacokinetic Studies (in vivo) selectivity_assay->pk_studies lead_optimization Lead Optimization pk_studies->lead_optimization

Caption: Workflow for the evaluation of CCR5 antagonists.

Conclusion

This compound is a valuable synthon for the development of novel therapeutics. Its unique physicochemical properties, imparted by the trifluoromethyl group, offer medicinal chemists a powerful tool to modulate drug-like properties. The provided experimental protocols serve as a guide for the systematic characterization of this and similar compounds. The case study on CCR5 antagonists highlights the practical application of this building block in addressing significant medical needs. Further research into the quantitative solubility and experimental pKa of this compound will undoubtedly facilitate its broader application in drug discovery and development.

References

An In-depth Technical Guide to the Structure Elucidation of 4-(Trifluoromethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and expected spectroscopic data for the structure elucidation of 4-(Trifluoromethyl)piperidine hydrochloride. Due to the limited availability of published experimental spectra for this specific compound, this guide focuses on the predicted spectroscopic characteristics derived from foundational principles and data from analogous structures. Detailed experimental protocols are provided to enable researchers to acquire and interpret the necessary data for structural confirmation.

Physicochemical Properties

This compound is a white to yellow crystalline solid. Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 155849-49-3[1][2][3]
Molecular Formula C₆H₁₁ClF₃N[1][3]
Molecular Weight 189.61 g/mol [2]
Melting Point 155-159 °C[2]
Appearance White to yellow crystals or powder[1]

Spectroscopic Analysis

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are essential.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5Broad Singlet2HNH ₂⁺
~3.3Multiplet2HH-2e, H-6e
~3.0Multiplet2HH-2a, H-6a
~2.5Multiplet1HH-4
~2.1Multiplet2HH-3e, H-5e
~1.8Multiplet2HH-3a, H-5a

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Quartet J(C-F) (Hz)Assignment
~125~280C F₃
~43-C -2, C -6
~38~25C -4
~27-C -3, C -5

Predicted ¹⁹F NMR Spectral Data (376 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityJ(F-H) (Hz)Assignment
~-73Multiplet-CF
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The hydrochloride salt form will exhibit characteristic absorptions for the ammonium group.

Predicted FT-IR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
2800-3200Strong, BroadN-H stretch (ammonium salt)
2950-2850MediumC-H stretch (aliphatic)
1580-1650MediumN-H bend (ammonium salt)
1100-1350StrongC-F stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the hydrochloride salt, the mass spectrum will show the molecular ion for the free base.

Predicted Mass Spectrometry Data (EI-MS)

m/zPossible Fragment
153[M-HCl]⁺ (Molecular ion of free base)
134[M-HCl-F]⁺
84[M-HCl-CF₃]⁺
69[CF₃]⁺

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality data for structure elucidation.

NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical for observing the N-H protons.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) are typically required.

  • ¹⁹F NMR Acquisition: Acquire the proton-decoupled spectrum. A standard ¹⁹F NMR experiment can be run with parameters similar to ¹H NMR.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard.

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder in an agate mortar.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like the free base of 4-(trifluoromethyl)piperidine, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a suitable method. The hydrochloride salt may require direct infusion with electrospray ionization (ESI).

  • GC-MS Method (for the free base):

    • Column: A standard non-polar column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Visualization of the Elucidation Workflow

The logical flow of experiments for the complete structure elucidation is depicted below.

structure_elucidation_workflow start Sample of 4-(Trifluoromethyl)piperidine Hydrochloride nmr NMR Spectroscopy start->nmr ir FT-IR Spectroscopy start->ir ms Mass Spectrometry start->ms h_nmr ¹H NMR nmr->h_nmr c_nmr ¹³C NMR nmr->c_nmr f_nmr ¹⁹F NMR nmr->f_nmr functional_groups Functional Group Identification ir->functional_groups molecular_weight Molecular Weight and Fragmentation Pattern ms->molecular_weight proton_env Proton Environment & Connectivity h_nmr->proton_env carbon_backbone Carbon Backbone c_nmr->carbon_backbone fluorine_presence Presence and Environment of Fluorine f_nmr->fluorine_presence structure_confirmation Final Structure Confirmation functional_groups->structure_confirmation molecular_weight->structure_confirmation proton_env->structure_confirmation carbon_backbone->structure_confirmation fluorine_presence->structure_confirmation

Caption: Workflow for the structure elucidation of this compound.

This comprehensive approach, combining NMR, IR, and MS, provides unambiguous confirmation of the molecular structure. The presented predicted data and detailed protocols serve as a robust guide for researchers working with this and structurally related compounds.

References

biological significance of trifluoromethylpiperidines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Significance of Trifluoromethylpiperidines

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, significantly impacting the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1] Among these, the trifluoromethyl (CF3) group, when incorporated into a piperidine scaffold, creates a class of compounds known as trifluoromethylpiperidines. These structures are of profound interest in drug discovery due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, lipophilicity, and bioavailability.[2][3] This technical guide provides a comprehensive overview of the , detailing their synthesis, physicochemical characteristics, and diverse applications. It includes summaries of quantitative data, generalized experimental protocols, and visualizations of key concepts to serve as a vital resource for professionals in the field of drug development.

Introduction: The Strategic Role of the Trifluoromethyl Group

The trifluoromethyl group is a bioisostere for a methyl group but is significantly more lipophilic and electron-withdrawing.[2] Its incorporation into a piperidine ring, a prevalent scaffold in numerous natural products and pharmaceuticals, offers several strategic advantages in drug design:[4]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes.[2] This often leads to an increased half-life and improved drug efficacy.

  • Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross cellular membranes and the blood-brain barrier.[2]

  • Modulation of Basicity: The strong electron-withdrawing nature of the CF3 group lowers the pKa of the piperidine nitrogen, reducing its basicity. This can be crucial for avoiding off-target effects, such as hERG channel binding, and for optimizing a drug's absorption and distribution profile.[5]

  • Improved Binding Interactions: The CF3 group can participate in unique, non-covalent interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and selectivity.[6]

These properties have led to the widespread use of trifluoromethylpiperidine moieties in developing agents for the central nervous system (CNS), metabolic diseases, and as potent enzyme inhibitors.[7][8]

Physicochemical Properties

The position of the trifluoromethyl group on the piperidine ring (e.g., 2-, 3-, or 4-position) significantly influences the molecule's steric and electronic properties. Below is a summary of key physicochemical data for representative trifluoromethylpiperidine isomers.

Property2-(Trifluoromethyl)piperidine4-(Trifluoromethyl)piperidineReference
CAS Number 154630-93-0657-36-3[9][10]
Molecular Formula C₆H₁₀F₃NC₆H₁₀F₃N[9][10]
Molecular Weight 153.15 g/mol 153.15 g/mol [9][10]
SMILES C1CCNC(C1)C(F)(F)FFC(F)(F)C1CCNCC1[9][10]
Proton Affinity (PAff) Data Not Available925.10 kJ/mol[10]
Gas Basicity (BasG) Data Not Available892.00 kJ/mol[10]

Synthetic Strategies: An Overview

The synthesis of trifluoromethylpiperidines can be achieved through various routes, generally categorized by the method of ring formation or the introduction of the trifluoromethyl group. A generalized workflow is depicted below.

G General Synthetic Workflow for Trifluoromethylpiperidines cluster_0 Starting Materials cluster_1 Key Reactions A Acyclic Precursors (e.g., Amines, Dienes) C Cyclization Reactions (Mannich, Prins, RCM) A->C Intramolecular Condensation B Cyclic Precursors (e.g., Pyridines, Lactams) D Ring Modification / CF3 Introduction (Reduction, Fluorination) B->D Hydrogenation or CF3 Reagent Treatment E Trifluoromethylpiperidine Core C->E D->E

Caption: A generalized workflow for the synthesis of trifluoromethylpiperidines.

Key synthetic approaches reported in the literature include:

  • From Cyclic Substrates: This involves the modification of pre-existing six-membered rings. A classic example is the treatment of pipecolic acid with sulfur tetrafluoride (SF4).[11] Other methods include the reduction of trifluoromethyl-substituted pyridines or the fluorination of δ-lactams.[11][12]

  • From Acyclic Precursors via Cyclization: Various cyclization strategies are employed to construct the piperidine ring from linear amines. These include intramolecular Mannich reactions, silyl-aza-Prins reactions, and ring-closing metathesis (RCM).[11]

  • Electrophilic-induced Cyclization: This method can involve the treatment of ω-amino alkynes with reagents like AgF and TMSCF3 to produce 2-trifluoromethylpiperidines in high yields.[11]

Biological Significance and Therapeutic Applications

The unique properties conferred by the trifluoromethyl group make trifluoromethylpiperidines valuable scaffolds in various therapeutic areas.

Central Nervous System (CNS) Agents

The ability to enhance lipophilicity and metabolic stability makes the trifluoromethylpiperidine motif particularly suitable for CNS-active drugs, which must cross the blood-brain barrier.[2][5] While many CNS drugs contain a trifluoromethylphenyl group (e.g., Fluoxetine), the underlying principle of using the CF3 group to enhance potency and pharmacokinetic properties is the same.[6] These compounds are investigated for conditions such as depression, anxiety, and neurodegenerative diseases.[8][13][14]

Metabolic Disease Modulators

Trifluoromethylpiperidine derivatives have shown significant promise in the treatment of metabolic diseases like type 2 diabetes.

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Gemigliptin is a pyrimidino-piperidine-based DPP-4 inhibitor. The trifluoromethyl group on the piperidine ring plays a crucial role in binding to the S2 extensive subsite of the DPP-4 enzyme, which enhances the drug's potency and selectivity for its target.[6]

G Mechanism of DPP-4 Inhibition GLP1 Active GLP-1 DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Pancreas Pancreas GLP1->Pancreas Stimulation Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inhibitor CF3-Piperidine Inhibitor (e.g., Gemigliptin) Inhibitor->DPP4 Inhibition Insulin Increased Insulin Secretion Pancreas->Insulin

Caption: Inhibition of DPP-4 by a CF3-piperidine compound prevents GLP-1 degradation.

Enzyme Inhibition

The trifluoromethyl group can act as a potent warhead or binding moiety in enzyme inhibitors.[15] Its strong electron-withdrawing properties can make adjacent groups more susceptible to nucleophilic attack, or it can form stable hydrates that mimic the transition state of a substrate, leading to potent and often irreversible inhibition.[15][16] Trifluoromethylpiperidines have been explored as inhibitors for enzymes like elastase and protein disulfide isomerase (PDI).[4][17]

Experimental Protocols

This section provides generalized methodologies for the synthesis and biological evaluation of trifluoromethylpiperidine compounds, based on common practices in the field.

Representative Synthetic Protocol: Intramolecular Mannich Reaction

This protocol describes a diastereoselective synthesis of 2-trifluoromethylpiperidines from a trifluoromethyl amine and an aldehyde.[11]

  • Iminium Formation: Condense the starting trifluoromethyl amine (1.0 eq) with a selected aldehyde (1.1 eq) in the presence of an acid catalyst (e.g., p-TsOH, 0.1 eq) in a suitable solvent such as toluene.

  • Cyclization: Heat the mixture to reflux to facilitate the formation of the iminium intermediate and subsequent intramolecular cyclization. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-trifluoromethylpiperidine derivative.

General Protocol for Biological Evaluation: Enzyme Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of a trifluoromethylpiperidine compound against a target enzyme.[18]

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in assay buffer to achieve the desired final concentrations for testing.

  • Assay Setup: In a 96-well plate, add the assay buffer, the target enzyme at a predetermined concentration, and the test compound dilutions. Include controls for no enzyme, no inhibitor (vehicle control, e.g., DMSO), and a known reference inhibitor.

  • Incubation: Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the enzyme's specific substrate (which is often fluorogenic or chromogenic).

  • Data Acquisition: Measure the reaction progress over time by monitoring the change in fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the initial reaction rates for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G Workflow for In Vitro Enzyme Inhibition Assay A Prepare Reagents (Compound, Enzyme, Substrate) B Add Enzyme & Inhibitor to 96-Well Plate A->B C Pre-incubate B->C D Initiate Reaction (Add Substrate) C->D E Monitor Signal (Plate Reader) D->E F Data Analysis (Calculate IC50) E->F

Caption: A typical workflow for determining the IC50 of an enzyme inhibitor.

Conclusion and Future Perspectives

Trifluoromethylpiperidines represent a privileged scaffold in medicinal chemistry, offering a powerful toolset for modulating the properties of drug candidates. The strategic introduction of the trifluoromethyl group allows for the fine-tuning of metabolic stability, lipophilicity, basicity, and target binding, leading to the development of potent and selective therapeutics.[2][19] Future research will likely focus on developing novel, more efficient synthetic routes to access a wider diversity of substituted trifluoromethylpiperidines. Furthermore, as our understanding of disease biology deepens, these versatile building blocks will undoubtedly be applied to an expanding range of biological targets, continuing to drive innovation in drug discovery and development.

References

The Trifluoromethyl Group: A Key Modulator of the Piperidine Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and synthetic accessibility. However, to meet the multifaceted demands of modern drug development, fine-tuning the properties of this privileged scaffold is often necessary. One of the most powerful strategies to achieve this is the incorporation of a trifluoromethyl (CF₃) group. This technical guide provides a comprehensive overview of the role of the trifluoromethyl group in modulating the core attributes of the piperidine scaffold, with a focus on its impact on physicochemical properties, metabolic stability, and biological activity. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of key concepts to aid in the rational design of novel therapeutics.

The Impact of the Trifluoromethyl Group on Physicochemical Properties

The introduction of a trifluoromethyl group onto the piperidine scaffold induces significant changes in its fundamental physicochemical properties, primarily its basicity (pKa) and lipophilicity (logP). These alterations have profound implications for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Basicity (pKa)

The trifluoromethyl group is a potent electron-withdrawing group. When placed on the piperidine ring, it significantly reduces the electron density of the nitrogen atom, thereby decreasing its basicity. This is reflected in a lower pKa value compared to the parent piperidine. A lower pKa means that at physiological pH (around 7.4), a larger proportion of the trifluoromethylated piperidine will exist in its neutral, un-ionized form compared to the unsubstituted piperidine. This can enhance its ability to cross biological membranes.

Lipophilicity (logP)

The trifluoromethyl group is highly lipophilic and its incorporation into the piperidine scaffold generally increases the molecule's overall lipophilicity, as measured by the logarithm of the partition coefficient (logP). An increase in lipophilicity can improve a compound's ability to cross cell membranes and access hydrophobic binding pockets within target proteins. However, an excessive increase in lipophilicity can also lead to poor aqueous solubility, increased plasma protein binding, and greater susceptibility to metabolic enzymes.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of piperidine and its 4-trifluoromethyl derivative, illustrating the quantitative impact of the trifluoromethyl group.

CompoundStructurepKalogP
Piperidine11.12 (experimental)[1][2]0.84 (experimental)[1][2]
4-(Trifluoromethyl)piperidine9.62 (predicted)[3]Increased (qualitative)

Enhancing Metabolic Stability

A major challenge in drug development is designing molecules that are resistant to metabolic degradation, thereby ensuring a sufficiently long half-life in the body to exert their therapeutic effect. The piperidine ring is susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily through oxidation.[4][5]

The introduction of a trifluoromethyl group is a widely employed strategy to enhance the metabolic stability of piperidine-containing compounds. The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, making the trifluoromethyl group highly resistant to oxidative metabolism.[6] By strategically placing a CF₃ group at a known or potential site of metabolism on the piperidine ring, this metabolic pathway can be effectively blocked. This "metabolic switching" can lead to a longer drug half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.

Common Metabolic Pathways of Piperidine and the Blocking Effect of the CF₃ Group

The primary metabolic pathways for the piperidine scaffold include:

  • C-Hydroxylation: Oxidation of the carbon atoms on the ring, particularly those adjacent to the nitrogen (alpha-carbons).

  • N-Dealkylation: Cleavage of the bond between the piperidine nitrogen and its substituent.

  • Ring Oxidation: Formation of lactams.

A trifluoromethyl group can sterically and electronically hinder the action of CYP enzymes at or near its point of attachment, thus protecting the piperidine ring from these metabolic transformations.

Quantitative Metabolic Stability Data

The following table provides a representative comparison of the in vitro metabolic stability of a hypothetical piperidine-containing drug and its trifluoromethylated analog in human liver microsomes (HLM).

CompoundIn Vitro Half-life (t½) in HLM (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Hypothetical Piperidine Drug2555
Hypothetical CF₃-Piperidine Analog> 120< 10

Note: This data is illustrative and serves to demonstrate the expected trend.

Influence on Biological Activity

The trifluoromethyl group can significantly impact the biological activity of piperidine-containing molecules by influencing their binding affinity and selectivity for their target proteins.

  • Enhanced Binding Affinity: The increased lipophilicity imparted by the CF₃ group can lead to stronger hydrophobic interactions with the target's binding pocket.

  • Altered Conformation: The steric bulk and stereoelectronic effects of the trifluoromethyl group can lock the piperidine ring into a specific conformation that is more favorable for binding.

  • Modified Receptor Interactions: The electron-withdrawing nature of the CF₃ group can alter the electronic properties of the entire molecule, potentially leading to more favorable electrostatic interactions with the target.

Experimental Protocols

Determination of pKa by Potentiometric Titration

Methodology:

  • Sample Preparation: A precisely weighed amount of the test compound (e.g., 1-5 mg) is dissolved in a known volume of deionized water or a suitable co-solvent (e.g., methanol/water mixture) to a final concentration of approximately 1-10 mM.

  • Titration Setup: The sample solution is placed in a temperature-controlled vessel (e.g., 25 °C) equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added incrementally to the sample solution using a calibrated burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the basic or acidic functional group has been neutralized.

Determination of logP by the Shake-Flask Method

Methodology:

  • Solvent Preparation: 1-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for an extended period (e.g., 24 hours) and then allowing the phases to separate.

  • Sample Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Partitioning: A small aliquot of the stock solution is added to a mixture of the pre-saturated 1-octanol and aqueous buffer in a vial. The final concentration of the test compound should be in a range that allows for accurate quantification in both phases.

  • Equilibration: The vial is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Quantification: The concentration of the test compound in each phase is determined using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: The logP is calculated using the following formula: logP = log ([Concentration in Octanol] / [Concentration in Aqueous Buffer])

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Methodology:

  • Reagents and Materials:

    • Pooled human liver microsomes (HLMs)

    • Test compound and positive control compounds (e.g., a rapidly metabolized drug and a stable drug)

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • NADPH regenerating system (containing β-NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)

  • Incubation Procedure:

    • A solution of HLMs is prepared in phosphate buffer.

    • The test compound is added to the HLM solution and pre-incubated at 37°C for a short period (e.g., 5 minutes).

    • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

    • Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • The reaction in each aliquot is terminated by adding the ice-cold quenching solution.

  • Sample Analysis:

    • The terminated reaction mixtures are centrifuged to precipitate the microsomal proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is plotted against time.

    • The elimination rate constant (k) is determined from the slope of the natural logarithm of the percent remaining versus time plot.

    • The in vitro half-life (t½) is calculated using the equation: t½ = 0.693 / k.

    • The intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Visualizations

G Logical Relationship of CF3 Group on Piperidine Scaffold Properties Piperidine Piperidine Scaffold CF3 Introduction of Trifluoromethyl (CF3) Group Piperidine->CF3 PhysChem Altered Physicochemical Properties CF3->PhysChem Metabolism Increased Metabolic Stability CF3->Metabolism Activity Modulated Biological Activity CF3->Activity pKa Lower pKa (Decreased Basicity) PhysChem->pKa logP Increased logP (Increased Lipophilicity) PhysChem->logP CYP Blocks CYP450 Metabolism Metabolism->CYP HalfLife Longer Half-life Metabolism->HalfLife Binding Enhanced Target Binding Activity->Binding Selectivity Improved Selectivity Activity->Selectivity

Caption: Logical relationships of the CF3 group's effects.

G Experimental Workflow for In Vitro Metabolic Stability Assay Start Start: Test Compound Prepare Prepare HLM and Compound Solution Start->Prepare PreIncubate Pre-incubate at 37°C Prepare->PreIncubate Initiate Initiate Reaction with NADPH PreIncubate->Initiate TimePoints Sample at Time Points (0, 5, 15, 30, 45, 60 min) Initiate->TimePoints Quench Quench Reaction with Cold Acetonitrile + IS TimePoints->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data Data Analysis: - % Remaining vs. Time - Calculate t½ and CLint Analyze->Data End End: Metabolic Stability Profile Data->End

Caption: Workflow for in vitro metabolic stability assay.

G Metabolic Pathways of Piperidine and CF3 Blocking Effect Piperidine Piperidine-containing Drug CYP450 Cytochrome P450 (CYP) Enzymes Piperidine->CYP450 Hydroxylation C-Hydroxylation CYP450->Hydroxylation Dealkylation N-Dealkylation CYP450->Dealkylation Oxidation Ring Oxidation (Lactam Formation) CYP450->Oxidation Blocked Metabolism Blocked Metabolites Metabolites (Rapid Clearance) Hydroxylation->Metabolites Dealkylation->Metabolites Oxidation->Metabolites CF3_Piperidine CF3-Piperidine Drug CF3_Piperidine->CYP450 Stable Metabolically Stable (Slower Clearance) CF3_Piperidine->Stable

Caption: Metabolic pathways of piperidine and CF3 blocking.

References

An In-depth Technical Guide to the Safety and Handling of 4-(Trifluoromethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-(Trifluoromethyl)piperidine hydrochloride, a fluorinated building block frequently utilized in the synthesis of pharmaceutical compounds. Due to the limited availability of specific toxicological data for this compound, this guide incorporates information from safety data sheets (SDS), established occupational safety principles for handling hazardous chemicals, and data from structurally related piperidine derivatives to provide a thorough overview. Adherence to the safety protocols outlined herein is crucial to minimize risk and ensure a safe laboratory environment.

Physicochemical and Toxicological Properties

While extensive toxicological studies for this compound have not been fully conducted, the available data and information from analogous compounds are summarized below.

Physicochemical Information
PropertyValueReference
Molecular Formula C₆H₁₀F₃N·HCl[1][2]
Molecular Weight 189.61 g/mol [1][2]
Appearance White to yellow solid (crystals or powder)
Melting Point 155-159 °C[2][3]
Storage Temperature 2-8°C[2][3]
Toxicological Data
Hazard ClassificationStatement
Skin Corrosion/Irritation Causes skin irritation (H315)
Serious Eye Damage/Irritation Causes serious eye irritation (H319)
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation (H335)

Source: GHS Classification from multiple SDS sources.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements and corresponding pictograms.

GHS PictogramHazard ClassHazard Statement
alt text
Skin Irritation (Category 2)H315: Causes skin irritation
Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation

Note: The GHS classification is based on information from various supplier Safety Data Sheets.

Experimental Protocols for Safety Assessment

While specific experimental safety data for this compound is lacking, the following are standardized protocols that would be used to assess the skin and eye irritation potential of this and similar chemical compounds.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Following OECD TG 439)

This test method is an in vitro procedure used to assess the skin irritation potential of a substance.

Methodology:

  • Tissue Preparation: Reconstituted human epidermis models, which mimic the properties of the upper layers of human skin, are used.

  • Test Substance Application: A small amount of the test substance (e.g., this compound) is applied topically to the surface of the RhE tissue.

  • Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).

  • Rinsing and Post-Incubation: The test substance is removed by rinsing, and the tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours) to allow for recovery or progression of cellular damage.

  • Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT assay. The enzymatic conversion of MTT to a colored formazan product by viable cells is quantified spectrophotometrically.

  • Classification: A substance is identified as an irritant if the tissue viability is reduced below a defined threshold (typically ≤ 50%) compared to negative controls.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (Following OECD TG 492)

This is an in vitro method to identify chemicals that can cause serious eye damage or irritation.

Methodology:

  • Tissue Preparation: Three-dimensional reconstructed human cornea-like epithelial (RhCE) tissue models are used.

  • Test Substance Application: The test substance is applied to the surface of the RhCE tissue. The application method and duration vary for liquids and solids (e.g., 30 minutes for liquids, 6 hours for solids).[5]

  • Rinsing and Post-Incubation: After exposure, the tissues are thoroughly rinsed to remove the test substance.

  • Viability Assessment: Cell viability is determined using the MTT assay, similar to the skin irritation test.

  • Classification: The substance is classified based on the reduction in tissue viability. A viability of ≤ 60% is typically used as a cut-off to identify eye irritants.[5]

Safe Handling and Storage

Adherence to proper handling and storage procedures is paramount to minimize exposure and ensure a safe working environment.

Engineering Controls
  • Work should be conducted in a well-ventilated area.

  • The use of a chemical fume hood is strongly recommended for all procedures involving this compound.

  • An emergency eyewash station and safety shower must be readily accessible in the work area.

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[6]

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times in the laboratory. A face shield provides an additional layer of protection against splashes and aerosols.[6]
Skin Protection Disposable Nitrile GlovesDouble-gloving is recommended. Gloves should be changed frequently and immediately if contaminated.[6]
Lab Coat or GownA disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.[6]
Respiratory Protection N95 Respirator or HigherA properly fit-tested N95 respirator is the minimum requirement when handling the solid compound outside of a fume hood. For procedures with a higher risk of aerosol generation, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.
Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Recommended storage temperature is between 2°C and 8°C.[2][3]

  • Keep away from incompatible materials such as strong oxidizing agents.

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first aid measures must be taken.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7]
Spill and Disposal Procedures
  • Spills: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, closed container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material should be handled as hazardous waste and disposed of through a licensed professional waste disposal service.[4]

Visualized Workflows and Logical Relationships

The following diagrams illustrate key workflows and decision-making processes for the safe handling of this compound.

Experimental_Workflow_for_Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Prepare Fume Hood a->b c Gather Materials b->c d Weigh Compound c->d Transfer to Handling e Perform Reaction/Procedure d->e f Decontaminate Glassware e->f Procedure Complete g Dispose of Waste f->g h Doff PPE g->h i Wash Hands h->i

Caption: General experimental workflow for handling this compound.

Caption: Decision logic for selecting appropriate Personal Protective Equipment (PPE).

Spill_Response_Procedure spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (incl. Respiratory Protection) evacuate->ppe contain Contain Spill with Absorbent Material ppe->contain collect Carefully Collect Spilled Material (Avoid Dust Generation) contain->collect dispose Place in Sealed Container for Hazardous Waste collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate notify Notify Safety Officer decontaminate->notify

Caption: Step-by-step procedure for responding to a spill.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified safety professionals. Always consult the most current Safety Data Sheet (SDS) for this compound from your supplier before use.

References

Navigating the Solubility of 4-(Trifluoromethyl)piperidine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of 4-(Trifluoromethyl)piperidine hydrochloride in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines experimental protocols for solubility determination, and illustrates the compound's application in synthetic chemistry.

Introduction

This compound is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. The trifluoromethyl group imparts unique properties, including increased metabolic stability and lipophilicity, which can enhance the pharmacological profile of a drug candidate. A thorough understanding of its solubility is critical for reaction optimization, purification, and formulation development.

While specific quantitative solubility data for this compound is not extensively available in public literature, this guide provides qualitative solubility information inferred from the general chemical properties of amine hydrochloride salts and practical observations from synthetic procedures. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility data in their laboratories.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₆H₁₀F₃N · HCl
Molecular Weight 189.61 g/mol
Appearance White to off-white solid/crystals
Melting Point 155-159 °C

Qualitative Solubility Profile

As a hydrochloride salt, this compound is a polar compound. Its solubility is therefore expected to be higher in polar solvents and lower in non-polar solvents. The table below summarizes the expected qualitative solubility in a range of common organic solvents. This information is based on the general principles of solubility for amine hydrochloride salts and anecdotal evidence from purification and reaction work-ups.

Solvent ClassSolventExpected SolubilityRationale
Polar Protic MethanolHighThe polar protic nature and hydrogen bonding capacity of methanol facilitate the dissolution of the ionic salt.
EthanolHighSimilar to methanol, ethanol is a polar protic solvent capable of solvating the hydrochloride salt. Some sources suggest that many hydrochloride salts are highly soluble in ethanol.
IsopropanolModerateIsopropanol is less polar than methanol and ethanol, which may result in slightly lower, but still significant, solubility. It is sometimes used for recrystallization, suggesting that solubility is not excessively high at all temperatures.
Polar Aprotic AcetonitrileModerate to LowWhile polar, the aprotic nature of acetonitrile may lead to moderate or limited solubility compared to protic solvents.
AcetoneLowAcetone is a moderately polar aprotic solvent and is often used as a wash solvent, suggesting low solubility.
Halogenated DichloromethaneLowDichloromethane is a solvent of intermediate polarity and is less likely to effectively solvate the ionic hydrochloride salt.
Ethers Diethyl EtherVery LowAs a non-polar aprotic solvent, diethyl ether is a poor solvent for ionic salts and is often used to precipitate them from solution.
Hydrocarbons Hexane, TolueneVery LowThese non-polar solvents are not expected to dissolve significant amounts of the polar hydrochloride salt. They are commonly used as wash solvents.
Amides Dimethylformamide (DMF)HighDMF is a highly polar aprotic solvent capable of dissolving a wide range of organic salts.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for the experimental determination of the solubility of this compound in an organic solvent of interest. This method is based on the isothermal equilibrium technique.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent (analytical grade)

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., UV-Vis spectrophotometer, Gas Chromatography)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath and stir the suspension vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the stirring and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

    • Record the exact volume of the filtered solution.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the sample.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Volume of supernatant collected

Visualization of Experimental Workflow and Synthetic Utility

To further aid researchers, the following diagrams illustrate the experimental workflow for solubility determination and the role of this compound as a synthetic building block.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result prep1 Add excess solid to solvent prep2 Seal vial prep1->prep2 prep3 Equilibrate at constant temperature with stirring prep2->prep3 samp1 Settle solid prep3->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter supernatant samp2->samp3 ana1 Dilute sample samp3->ana1 ana2 Analyze by HPLC ana1->ana2 ana3 Quantify using calibration curve ana2->ana3 res1 Calculate solubility ana3->res1

Caption: Experimental workflow for solubility determination.

synthetic_utility start 4-(Trifluoromethyl)piperidine hydrochloride reaction Coupling Reaction (e.g., Buchwald-Hartwig, SNAr) start->reaction reagent Aryl Halide / Electrophile reagent->reaction base Base (e.g., Et3N, K2CO3) base->reaction solvent Solvent (e.g., DMF, Acetonitrile) solvent->reaction product N-Aryl-4-(Trifluoromethyl)piperidine (Drug Intermediate) reaction->product

Caption: Role as a building block in synthesis.

Conclusion

While quantitative solubility data for this compound remains scarce in the public domain, this technical guide provides a foundational understanding for researchers. The qualitative assessment suggests high solubility in polar protic solvents and lower solubility in non-polar and some polar aprotic solvents. The provided experimental protocol offers a reliable method for determining specific solubility values, which are crucial for the successful application of this important building block in pharmaceutical research and development.

An In-depth Technical Guide to the Material Safety of 4-(Trifluoromethyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the safety profile of chemical compounds is paramount. This guide provides a detailed overview of the material safety data for 4-(Trifluoromethyl)piperidine hydrochloride (CAS No. 155849-49-3), a compound often utilized as an intermediate in the synthesis of pharmaceuticals. The following sections consolidate critical safety information, handling procedures, and emergency protocols.

Section 1: Chemical Identification and Physical Properties

This compound is a solid, appearing as a white to yellow crystalline powder.[1] Key identifying and physical data are summarized below.

IdentifierValueSource
CAS Number 155849-49-3[1][2][3]
Molecular Formula C₆H₁₀F₃N·HCl[2]
Molecular Weight 189.61 g/mol [2][4]
Appearance White to yellow crystals or powder[1]
Melting Point 155-159 °C
SMILES Cl.FC(F)(F)C1CCNCC1[1]
InChI Key KMUKXPQVPQUCDB-UHFFFAOYSA-N[1]
Section 2: Hazard Identification and Classification

This compound is classified as hazardous. The primary hazards are related to irritation and potential respiratory effects.

Hazard ClassificationCodeDescription
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation
Specific target organ toxicity — single exposureH335May cause respiratory irritation

The signal word for this chemical is "Warning".

Section 3: Handling, Storage, and Personal Protection

Proper handling and storage are crucial to ensure safety in a laboratory setting.

AspectRecommendation
Handling Avoid contact with skin and eyes.[5] Prevent dust and aerosol formation.[5] Use in a well-ventilated area or outdoors.[2] Wash hands and any exposed skin thoroughly after handling.[2]
Storage Store in a well-ventilated place and keep the container tightly closed.[2] Recommended storage temperature is between 2-8°C.
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[2] A dust mask (type N95 in the US) is recommended.
Section 4: First Aid Measures

In case of exposure, immediate and appropriate first aid is essential.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[2]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get medical attention.[2]
Ingestion Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention.[2]
Section 5: Fire Fighting and Accidental Release Measures
AspectProtocol
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
Fire Fighting Procedures Firefighters should wear self-contained breathing apparatus.[5]
Accidental Release Ensure adequate ventilation and wear personal protective equipment.[2] Sweep up the material and shovel it into a suitable container for disposal.[2] Avoid creating dust.[2] Do not let the product enter drains.[5]

Visualizing Safety Protocols

To further clarify procedural workflows, the following diagrams illustrate key safety and information management processes.

MSDS_Structure MSDS Material Safety Data Sheet (MSDS) This compound Section1 Section 1-2 Identification & Hazards MSDS->Section1 Section3 Section 3 Composition MSDS->Section3 Section4 Section 4 First-Aid MSDS->Section4 Section5 Section 5 Fire-Fighting MSDS->Section5 Section6 Section 6 Accidental Release MSDS->Section6 Section7 Section 7-8 Handling, Storage & Exposure Controls MSDS->Section7 Section9 Section 9-11 Physical/Chemical Properties & Toxicology MSDS->Section9 Section12 Section 12-16 Ecological, Disposal & Other Info MSDS->Section12

Caption: Logical structure of a Material Safety Data Sheet.

Spill_Response_Workflow Start Spill Detected Step1 Ensure Adequate Ventilation & Evacuate Unnecessary Personnel Start->Step1 Step2 Wear Appropriate PPE (Gloves, Goggles, Respirator) Step1->Step2 Step3 Contain the Spill (Prevent entry into drains) Step2->Step3 Step4 Sweep or Shovel Material into a Suitable, Closed Container Step3->Step4 Step5 Dispose of Waste According to Regulations Step4->Step5 End Decontaminate Area & Report Incident Step5->End

Caption: Workflow for handling a chemical spill.

References

The Therapeutic Potential of Trifluoromethylated Piperidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and natural products.[1] Its versatility as a synthetic fragment has made it a privileged structure in drug design. The strategic incorporation of a trifluoromethyl (CF3) group onto the piperidine ring has emerged as a powerful tool to enhance the therapeutic potential of these molecules. The CF3 group, with its unique electronic and steric properties, can significantly modulate a compound's lipophilicity, metabolic stability, and binding affinity for biological targets.[2] This in-depth technical guide explores the synthesis, pharmacological properties, and therapeutic applications of trifluoromethylated piperidines, providing a comprehensive resource for researchers in the field.

The trifluoromethyl group is a strong electron-withdrawing moiety that can alter the pKa of nearby functional groups, which in turn influences ionization at physiological pH and can impact receptor interactions and membrane permeability. Furthermore, the high metabolic stability of the C-F bond often protects adjacent positions from oxidative metabolism, leading to improved pharmacokinetic profiles.[2] This guide will delve into the quantitative structure-activity relationships (SAR) of this compound class, present detailed experimental methodologies for their evaluation, and visualize key biological pathways and experimental workflows.

Pharmacological Properties and Therapeutic Targets

Trifluoromethylated piperidines have shown promise against a wide range of biological targets, demonstrating their potential in various therapeutic areas.

Enzyme Inhibition

Trifluoromethylated piperidines have been extensively investigated as inhibitors of various enzymes implicated in disease.

  • Monoamine Oxidase (MAO) Inhibition: Certain trifluoromethylated piperidine derivatives have been identified as potent inhibitors of MAO-A and MAO-B, enzymes crucial in the metabolism of monoamine neurotransmitters.[1] Inhibition of these enzymes is a key strategy in the treatment of depression and neurodegenerative disorders like Parkinson's disease.

  • Elastase Inhibition: Densely substituted piperidines functionalized with a trifluoromethyl group have demonstrated potent inhibitory activity against elastase, an enzyme involved in the degradation of elastin and collagen.[1] This makes them potential candidates for treating inflammatory skin conditions and other diseases associated with excessive elastase activity.

  • Cholinesterase Inhibition: Trifluoromethylated piperidines have also been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.[1] Cholinesterase inhibitors are a mainstay in the treatment of Alzheimer's disease.

  • α-Glucosidase Inhibition: Some fluorine-substituted piperidine derivatives have shown remarkable inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.[1] This highlights their potential as antidiabetic agents.

  • Dengue Virus (DENV) NS2B/NS3 Protease Inhibition: A proline-based derivative containing a meta-trifluoromethyl group has shown inhibitory activity against the DENV NS2B/NS3 protease, a key enzyme in the viral replication cycle.[3]

Central Nervous System (CNS) Modulation

The piperidine scaffold is a well-established privileged structure in CNS drug discovery due to its ability to cross the blood-brain barrier.[4] The incorporation of a trifluoromethyl group can further enhance CNS penetration and modulate the activity of various CNS targets. Trifluoromethylphenyl piperidines, for instance, are being investigated as modulators of G-protein coupled receptors (GPCRs) and transporters.[2]

Anticancer and Antimicrobial Activity

Emerging research has highlighted the potential of trifluoromethylated piperidines in oncology and infectious diseases. Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5] Additionally, some N-(trifluoromethyl)phenyl substituted pyrazole derivatives containing a piperidine moiety have shown potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6]

Quantitative Data on Biological Activity

The following tables summarize the quantitative biological data for a selection of trifluoromethylated piperidine derivatives against various targets.

Table 1: Monoamine Oxidase (MAO) Inhibition

Compound IDTargetIC50 (µM)Reference
4l MAO-A0.40 ± 0.05[1]
4n MAO-B1.01 ± 0.03[1]
11 MAO-A1.14 ± 0.03[1]
11 MAO-B1.01 ± 0.16[1]

Table 2: Cholinesterase Inhibition

Compound IDTargetIC50 (µM)Reference
5 AChE4.37 ± 0.94[1]
5 BChE14.9 ± 1.11[1]

Table 3: Elastase Inhibition

Compound IDTargetIC50 (µM)Reference
7f Elastase0.06 ± 0.02[1]
4b Elastase0.41 ± 0.01[1]

Table 4: Antiviral Activity

Compound IDTargetIC50 (µM)Reference
3 DENV NS2B/NS3 Protease5.0[3]

Table 5: Anticancer Activity

Compound IDCell LineIC50 (µM)Reference
3b C32 (Amelanotic Melanoma)24.4[5]
3b A375 (Melanotic Melanoma)25.4[5]
3b MCF-7/WT (Breast Cancer)>100[5]
3b DU145 (Prostate Cancer)51.5[5]

Table 6: Antibacterial Activity

Compound IDBacterial StrainMIC (µg/mL)Reference
25 S. aureus (MRSA)0.78[6]
25 S. epidermidis1.56[6]
25 E. faecium0.78[6]
13 S. aureus (MRSA)3.12[6]

Pharmacokinetic Profile

The introduction of a trifluoromethyl group is a well-established strategy to improve the pharmacokinetic properties of drug candidates. This is primarily due to the increased metabolic stability conferred by the strong C-F bond, which can block sites of metabolism.[2] Fluorination can also modulate lipophilicity, which in turn affects absorption, distribution, and clearance.

A study on fluorinated 3-(3-(piperidin-1-yl)propyl)indoles demonstrated that the incorporation of fluorine significantly influenced oral absorption. Although specific quantitative data for a series of trifluoromethylated piperidines is sparse, the general principles suggest that this chemical modification holds significant promise for optimizing the pharmacokinetic profiles of piperidine-based drug candidates.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following are representative protocols for key experiments in the evaluation of trifluoromethylated piperidines.

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol describes an in vitro assay to determine the inhibitory activity of test compounds against human MAO-A and MAO-B.

  • Principle: The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (e.g., Amplex® Red) to produce a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to MAO activity.

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes

    • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

    • Substrate (e.g., p-Tyramine for both MAO-A and MAO-B, or specific substrates like kynuramine for MAO-A and benzylamine for MAO-B)

    • Fluorogenic Probe (e.g., Amplex® Red)

    • Horseradish Peroxidase (HRP)

    • Positive Controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

    • 96-well black plates

  • Procedure:

    • Prepare serial dilutions of the test compounds and positive controls in DMSO.

    • In a 96-well plate, add MAO assay buffer, HRP, and the fluorogenic probe to each well.

    • Add the test compounds or controls to the respective wells.

    • Add the MAO-A or MAO-B enzyme to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the substrate to all wells.

    • Measure the fluorescence intensity (e.g., Ex/Em = 535/590 nm) kinetically over a period of 30-60 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Colorimetric - Ellman's Method)

This protocol outlines a colorimetric assay to screen for AChE inhibitors.

  • Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored product that can be measured spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to AChE activity.

  • Materials:

    • Acetylcholinesterase (e.g., from electric eel)

    • Acetylthiocholine iodide (ATCI)

    • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

    • Assay Buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0)

    • Positive Control (e.g., Donepezil)

    • 96-well clear plates

  • Procedure:

    • Prepare serial dilutions of test compounds and the positive control.

    • In a 96-well plate, add assay buffer to all wells.

    • Add the test compounds or controls to the appropriate wells.

    • Add the AChE solution to all wells except the blank.

    • Add the DTNB solution to all wells.

    • Pre-incubate the plate at 25°C for 5 minutes.

    • Initiate the reaction by adding the ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each test compound concentration.

    • Determine the IC50 value from the concentration-response curve.

In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for assessing the oral bioavailability of a trifluoromethylated piperidine derivative.

  • Animals: Male Sprague-Dawley or Wistar rats (e.g., 250-300 g).

  • Formulation: The test compound is formulated in a suitable vehicle to ensure solubility and stability (e.g., a suspension in 0.5% methylcellulose or a solution in a mixture of DMSO, PEG400, and saline).

  • Dosing:

    • Intravenous (IV) Administration: Administer a single bolus dose of the test compound (e.g., 1-5 mg/kg) via the tail vein to a group of rats. This group serves to determine the clearance and volume of distribution.

    • Oral (PO) Administration: Administer a single dose of the test compound (e.g., 5-20 mg/kg) via oral gavage to a separate group of fasted rats.

  • Blood Sampling:

    • Collect serial blood samples (e.g., 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into heparinized or EDTA-coated tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method, typically LC-MS/MS, for the quantification of the test compound in plasma.

    • Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the test compound.

    • Extract the test compound from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction).

    • Analyze the samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the plasma concentration-time curve.

      • t1/2: Elimination half-life.

      • CL: Clearance.

      • Vd: Volume of distribution.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is crucial for understanding and communication. The following diagrams were generated using the Graphviz DOT language.

Signaling Pathway of Dopamine Transporter (DAT) Inhibition

Inhibition of the dopamine transporter by trifluoromethylated piperidines leads to an increase in synaptic dopamine levels, which in turn modulates downstream signaling cascades.

DAT_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Postsynaptic\nDopamine Receptor Postsynaptic Dopamine Receptor Dopamine->Postsynaptic\nDopamine Receptor Binding Adenylyl_Cyclase Adenylyl Cyclase Postsynaptic\nDopamine Receptor->Adenylyl_Cyclase Activation (Gs) Dopamine_Vesicle Dopamine Vesicle Dopamine_Vesicle->Dopamine Release cAMP cAMP Adenylyl_Cyclase->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream_Targets Downstream Targets (e.g., CREB) PKA->Downstream_Targets Phosphorylation Gene_Expression Changes in Gene Expression Downstream_Targets->Gene_Expression TFMP_Inhibitor Trifluoromethylated Piperidine Inhibitor TFMP_Inhibitor->DAT Inhibition

DAT Inhibition Signaling Pathway
Signaling Pathway of Monoamine Oxidase (MAO) Inhibition

MAO inhibitors prevent the breakdown of monoamine neurotransmitters, leading to their increased availability in the presynaptic neuron and subsequent release into the synapse.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron Monoamine_Neurotransmitter Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO) Monoamine_Neurotransmitter->MAO Degradation Vesicular_Storage Vesicular Storage Monoamine_Neurotransmitter->Vesicular_Storage Increased Concentration Inactive_Metabolites Inactive Metabolites MAO->Inactive_Metabolites Synaptic_Release Increased Synaptic Release Vesicular_Storage->Synaptic_Release TFMP_MAOI Trifluoromethylated Piperidine MAOI TFMP_MAOI->MAO Inhibition

MAO Inhibition Mechanism
Experimental Workflow for In Vitro Enzyme Inhibition Assay

This diagram illustrates a typical workflow for screening and characterizing enzyme inhibitors.

Enzyme_Inhibition_Workflow Start Compound_Library Compound Library (Trifluoromethylated Piperidines) Start->Compound_Library Primary_Screening Primary Screening (Single Concentration) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Active Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Identification->SAR_Analysis Inactive Compounds Dose_Response->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Compound_Library New Analogs End Lead_Optimization->End

Enzyme Inhibition Screening Workflow
Experimental Workflow for In Vivo Pharmacokinetic Study

This diagram outlines the key steps in an in vivo pharmacokinetic study.

PK_Workflow Formulation Compound Formulation Animal_Dosing Animal Dosing (IV and PO) Formulation->Animal_Dosing Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Processing Plasma Sample Processing Blood_Sampling->Plasma_Processing Bioanalysis LC-MS/MS Bioanalysis Plasma_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental) Bioanalysis->PK_Analysis Report Data Reporting (Cmax, Tmax, AUC, F%) PK_Analysis->Report

In Vivo Pharmacokinetic Study Workflow

Conclusion

Trifluoromethylated piperidines represent a promising class of compounds with significant therapeutic potential across a range of diseases. The incorporation of the trifluoromethyl group offers a powerful strategy to enhance the pharmacological and pharmacokinetic properties of the versatile piperidine scaffold. The data presented in this guide highlight the potent and diverse biological activities of these compounds, from enzyme inhibition to CNS modulation. The detailed experimental protocols provide a foundation for the continued investigation and development of novel trifluoromethylated piperidine-based therapeutics. As our understanding of the structure-activity relationships of this compound class deepens, so too will our ability to design and synthesize next-generation medicines with improved efficacy and safety profiles.

References

The Strategic Incorporation of 4-(Trifluoromethyl)piperidine Hydrochloride in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(trifluoromethyl)piperidine hydrochloride building block has emerged as a pivotal scaffold in contemporary medicinal chemistry. Its unique structural and physicochemical properties, imparted by the trifluoromethyl (-CF3) group, offer significant advantages in the design of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

Physicochemical Properties and Strategic Advantages

The strategic incorporation of the 4-(trifluoromethyl)piperidine moiety into drug candidates is driven by the profound effects of the trifluoromethyl group on molecular properties. The -CF3 group is a powerful electron-withdrawing group, which can significantly modulate the pKa of the piperidine nitrogen. This alteration of basicity influences the compound's ionization state at physiological pH, thereby affecting its solubility, membrane permeability, and interaction with biological targets. Furthermore, the lipophilic nature of the trifluoromethyl group can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier, a crucial attribute for drugs targeting the central nervous system (CNS).

PropertyValueReference
Molecular Formula C₆H₁₀F₃N·HCl[1]
Molecular Weight 189.61 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 155-159 °C[1]
CAS Number 155849-49-3[1]

Synthesis of the 4-(Trifluoromethyl)piperidine Scaffold

The synthesis of this compound is a critical first step for its utilization as a building block. A common and efficient method involves the catalytic hydrogenation of 4-(trifluoromethyl)pyridine.

Experimental Protocol: Catalytic Hydrogenation of 4-(Trifluoromethyl)pyridine

This protocol outlines a general procedure for the reduction of 4-(trifluoromethyl)pyridine to 4-(trifluoromethyl)piperidine.

Materials:

  • 4-(Trifluoromethyl)pyridine

  • Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether, dioxane)

  • Hydrogen gas (H₂)

  • High-pressure reactor (autoclave)

Procedure:

  • In a high-pressure reactor, dissolve 4-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add the catalyst, typically 5-10 mol% of PtO₂ or Pd/C.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi, but can vary depending on the catalyst and substrate).

  • Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and stir vigorously for a designated time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-(trifluoromethyl)piperidine.

  • Dissolve the crude product in a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same or a compatible solvent to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

Note: Reaction conditions such as catalyst choice, solvent, temperature, pressure, and reaction time should be optimized for specific substrates and scales.

Key Reactions for Derivatization

Once synthesized, the secondary amine of this compound provides a versatile handle for a variety of chemical transformations, most notably N-arylation reactions, to generate libraries of drug candidates. The Buchwald-Hartwig amination is a powerful and widely used method for this purpose.

Experimental Protocol: Buchwald-Hartwig N-Arylation

This protocol provides a general procedure for the palladium-catalyzed N-arylation of 4-(trifluoromethyl)piperidine with an aryl halide.

Materials:

  • This compound (1.0 eq)

  • Aryl halide (e.g., aryl bromide or chloride) (1.0-1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, RuPhos, SPhos) (2-10 mol%)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.5-2.5 eq)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere (e.g., argon or nitrogen).

  • Add the aryl halide and this compound. Note: The hydrochloride salt may need to be neutralized in situ or converted to the free base prior to the reaction.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-4-(trifluoromethyl)piperidine.

Yields for Buchwald-Hartwig Amination of Piperidines (General):

Aryl HalideAmineCatalyst/LigandBaseSolventYield (%)
4-BromotoluenePiperidinePd(OAc)₂/BINAPNaOtBuToluene85-95
4-ChloroanisolePiperidinePd₂(dba)₃/XPhosK₃PO₄t-BuOH75-85
2-BromopyridinePiperidinePd(OAc)₂/DavePhosCs₂CO₃Dioxane80-90

Note: These are representative yields for similar systems and may vary for 4-(trifluoromethyl)piperidine.

Applications in Medicinal Chemistry: Targeting Neurological and Other Disorders

The 4-(trifluoromethyl)piperidine scaffold is a key component in a number of therapeutic agents and clinical candidates, particularly those targeting CNS disorders. Its ability to modulate physicochemical properties makes it a valuable tool for designing ligands for dopamine and serotonin receptors, which are implicated in a range of neurological and psychiatric conditions.

Dopamine D3 Receptor Antagonists

The dopamine D3 receptor is a promising target for the treatment of schizophrenia, substance abuse, and Parkinson's disease. The introduction of the 4-(trifluoromethyl)piperidine moiety has been shown to influence the potency and selectivity of D3 receptor antagonists.

Dopamine D3 Receptor Signaling Pathway

D3_Signaling Dopamine Dopamine D3_Receptor D3_Receptor Dopamine->D3_Receptor binds Gi_Go Gi_Go D3_Receptor->Gi_Go activates AC Adenylyl Cyclase Gi_Go->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular_Response PKA->Cellular_Response phosphorylates targets leading to response

Dopamine D3 receptor signaling cascade.

Structure-Activity Relationship (SAR) Insights

SAR studies have shown that the nature and position of substituents on the N-aryl ring of 4-(trifluoromethyl)piperidine derivatives significantly impact their affinity and selectivity for the D3 receptor. The trifluoromethyl group on the piperidine ring often contributes to enhanced binding affinity and favorable pharmacokinetic properties.

Quantitative Biological Data for D3 Receptor Antagonists (Representative):

Compound StructureD3 Ki (nM)D2 Ki (nM)Selectivity (D2/D3)
N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-4-(trifluoromethyl)benzamide0.550100
N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-(trifluoromethyl)benzamide1.28571

Note: These are examples of potent D3 antagonists; specific data for compounds with the 4-(trifluoromethyl)piperidine moiety should be consulted from primary literature.

Serotonin Reuptake Inhibitors (SRIs)

The 4-(trifluoromethyl)piperidine scaffold can also be found in molecules designed as serotonin reuptake inhibitors, which are widely used as antidepressants. The trifluoromethyl group can influence the interaction of the molecule with the serotonin transporter (SERT).

Serotonin Reuptake Inhibition Mechanism

SRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_synapse Serotonin Serotonin_Vesicle->Serotonin_synapse Release SERT SERT Transporter Serotonin_pre Serotonin SERT->Serotonin_pre Serotonin_synapse->SERT Reuptake Serotonin_Receptor Serotonin Receptor Serotonin_synapse->Serotonin_Receptor Binds Signal Signal Transduction Serotonin_Receptor->Signal SRI SRI Drug SRI->SERT Blocks

Mechanism of action for Serotonin Reuptake Inhibitors.

Pharmacokinetic Considerations

The incorporation of the 4-(trifluoromethyl)piperidine moiety can have a significant impact on the pharmacokinetic profile of a drug candidate. The increased lipophilicity can improve absorption and brain penetration, while the electron-withdrawing nature of the -CF3 group can block metabolic oxidation at the 4-position of the piperidine ring, thereby increasing the metabolic stability and half-life of the compound.

General Pharmacokinetic Parameters Influenced by Trifluoromethylation:

ParameterEffect of -CF3 GroupRationale
Lipophilicity (logP) IncreaseThe fluorine atoms are more lipophilic than hydrogen atoms.
Metabolic Stability IncreaseThe C-F bond is very strong and resistant to metabolic cleavage. The electron-withdrawing nature can also deactivate adjacent C-H bonds to oxidation.
Bioavailability Can IncreaseImproved membrane permeability and reduced first-pass metabolism can lead to higher bioavailability.
Protein Binding Can IncreaseIncreased lipophilicity can lead to higher binding to plasma proteins like albumin.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique combination of a conformationally restricted piperidine scaffold and the electronically and sterically demanding trifluoromethyl group provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. The ability to modulate pKa, lipophilicity, and metabolic stability makes this scaffold particularly attractive for the development of CNS-penetrant drugs and other therapeutic agents requiring optimized pharmacokinetic profiles. The synthetic accessibility and the potential for diverse derivatization through established methods like the Buchwald-Hartwig amination further underscore its importance in the ongoing quest for novel and improved medicines. As our understanding of structure-activity and structure-property relationships continues to evolve, the strategic application of the 4-(trifluoromethyl)piperidine moiety is expected to play an increasingly significant role in the design of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(Trifluoromethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 4-(Trifluoromethyl)piperidine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The primary method detailed is the catalytic hydrogenation of 4-(trifluoromethyl)pyridine, which offers a direct and atom-economical route to the desired product. This protocol includes information on catalyst selection, reaction conditions, and product characterization. Quantitative data is summarized for easy reference, and a detailed experimental workflow is provided.

Introduction

Piperidine and its derivatives are prevalent structural motifs in a vast number of pharmaceuticals and bioactive molecules. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, 4-(trifluoromethyl)piperidine serves as a crucial intermediate in the synthesis of novel therapeutic agents. The most direct and widely utilized method for the preparation of 4-(trifluoromethyl)piperidine is the catalytic hydrogenation of 4-(trifluoromethyl)pyridine. The resulting free base is then typically converted to its hydrochloride salt for improved stability and handling.

Synthesis Pathway

The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of 4-(trifluoromethyl)pyridine. This process involves the reduction of the aromatic pyridine ring to a saturated piperidine ring in the presence of a catalyst and a hydrogen source. When the reaction is conducted in the presence of hydrochloric acid, the hydrochloride salt of the product is directly obtained.

Synthesis_Pathway Start 4-(Trifluoromethyl)pyridine Process Catalytic Hydrogenation Start->Process H₂, Catalyst, HCl Product 4-(Trifluoromethyl)piperidine Hydrochloride Process->Product

Caption: Synthetic route from 4-(Trifluoromethyl)pyridine to this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound via catalytic hydrogenation.

ParameterValueReference(s)
Reactant 4-(Trifluoromethyl)pyridine
Product This compound
Molecular Formula C₆H₁₁ClF₃N[1]
Molecular Weight 189.61 g/mol [1]
Typical Purity ≥97%
Melting Point 155-159 °C, ≥160 °C (decomposition)[1]
Typical Yield High (specific yield is catalyst and condition dependent)[2][3]

Experimental Protocols

The following protocols describe the synthesis of this compound by catalytic hydrogenation of 4-(trifluoromethyl)pyridine using different catalyst systems.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is based on the general principle of hydrogenating fluorinated pyridines in an acidic medium.[3]

Materials:

  • 4-(Trifluoromethyl)pyridine

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • High-pressure autoclave/hydrogenation reactor

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, dissolve 4-(trifluoromethyl)pyridine (1.0 eq) in methanol.

  • Acidification: Carefully add concentrated hydrochloric acid (1.1 eq) to the solution.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), add 10% Pd/C (5-10 mol%) to the reaction mixture.

  • Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to 50-70 bar.

  • Reaction: Stir the reaction mixture vigorously at room temperature or slightly elevated temperature (e.g., 40 °C) for 16-24 hours, or until hydrogen uptake ceases.

  • Work-up: Carefully vent the excess hydrogen and purge the reactor with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with a small amount of methanol.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Protocol 2: Hydrogenation using Platinum(IV) Oxide (PtO₂)

This protocol is adapted from general procedures for pyridine hydrogenation using Adams' catalyst.

Materials:

  • 4-(Trifluoromethyl)pyridine

  • Platinum(IV) oxide (PtO₂)

  • Glacial Acetic Acid

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • High-pressure autoclave/hydrogenation reactor

  • Filtration apparatus

  • Rotary evaporator

  • Diethyl ether

Procedure:

  • Reactor Setup: To a high-pressure reactor vessel, add 4-(trifluoromethyl)pyridine (1.0 eq) and glacial acetic acid as the solvent.

  • Catalyst Addition: Carefully add PtO₂ (2-5 mol%) to the solution.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then with hydrogen. Pressurize with hydrogen to 50-70 bar.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: Vent the reactor and purge with nitrogen.

  • Filtration: Filter the reaction mixture to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid. The residue can be co-evaporated with toluene to azeotropically remove residual acetic acid.

  • Salt Formation and Purification: Dissolve the residue in a minimal amount of ethanol and add an ethereal solution of HCl to precipitate the hydrochloride salt. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Isolation A Charge Reactor: 4-(Trifluoromethyl)pyridine Solvent (MeOH or Acetic Acid) B Add Acid (HCl) (for Pd/C method) A->B C Add Catalyst (Pd/C or PtO₂) B->C D Seal & Purge Reactor (N₂ then H₂) C->D E Pressurize with H₂ (50-70 bar) D->E F Stir at RT or 40°C (16-24 h) E->F G Vent & Purge Reactor (N₂) F->G H Filter to Remove Catalyst G->H I Concentrate Filtrate H->I J Purify by Recrystallization (if necessary) I->J

Caption: General workflow for the synthesis of this compound.

Characterization Data

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the piperidine ring protons. The protons on the carbons adjacent to the nitrogen will appear as multiplets, as will the proton at the C4 position. The NH₂⁺ proton will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR will show distinct signals for the different carbons of the piperidine ring. The carbon bearing the trifluoromethyl group will be split into a quartet due to coupling with the fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR should exhibit a single signal, likely a triplet due to coupling with the C4 proton, in the characteristic chemical shift range for a CF₃ group attached to a saturated carbon.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the free base [M+H]⁺.

  • Melting Point: The melting point should be consistent with the reported values (155-159 °C).

Safety Precautions

  • Hydrogenations should be carried out in a well-ventilated fume hood using appropriate high-pressure equipment and safety shields.

  • Palladium on carbon and Platinum oxide catalysts can be pyrophoric upon exposure to air, especially when dry and containing residual hydrogen. Handle with care and quench the catalyst properly after filtration.

  • Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • 4-(Trifluoromethyl)pyridine is a hazardous chemical. Consult the Safety Data Sheet (SDS) before use.

  • The product, this compound, is an irritant. Avoid inhalation, ingestion, and contact with skin and eyes.

References

Application Notes and Protocols for the Multi-Step Synthesis of Trifluoromethylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylpiperidine derivatives are of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (CF3) group into the piperidine scaffold can profoundly influence the compound's physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] This has led to their use in the development of a wide range of therapeutic agents. This document provides an overview of common multi-step synthetic strategies for accessing these valuable building blocks, complete with detailed experimental protocols and comparative data.

Synthetic Strategies Overview

Several synthetic routes have been developed for the preparation of trifluoromethylpiperidine derivatives. The choice of strategy often depends on the desired substitution pattern on the piperidine ring and the availability of starting materials. Key methodologies include:

  • Fluorination of Piperidine Carboxylic Acids: A direct approach where a carboxylic acid functional group on the piperidine ring is converted to a trifluoromethyl group.

  • Catalytic Hydrogenation of Trifluoromethylpyridines: A robust method for the synthesis of various trifluoromethylpiperidine isomers from readily available trifluoromethylpyridines.

  • Mannich Reaction: A versatile multicomponent reaction for the construction of the piperidine ring with concomitant introduction of a trifluoromethyl-containing substituent.[1][2]

  • Ugi Multicomponent Reaction: A powerful tool for the rapid assembly of complex piperidine structures bearing a trifluoromethyl group.

  • Nucleophilic Trifluoromethylation of Piperidinyl Imines: A strategy that involves the addition of a trifluoromethyl nucleophile to an imine precursor.

The following sections will detail the experimental protocols for some of these key transformations.

Comparative Data of Synthetic Routes

The following table summarizes quantitative data for different synthetic approaches to trifluoromethylpiperidine derivatives, allowing for a comparison of their efficiencies.

Synthetic RouteStarting Material(s)Key Reagents/CatalystsNo. of StepsOverall Yield (%)Key AdvantagesReference(s)
Fluorination of Piperidine Carboxylic Acid4-Piperidinecarboxylic acidSF4, Anhydrous HF, CH2Cl2158.7 - 66.5Direct conversion of a common functional group.[3]
Catalytic Hydrogenation4-(Trifluoromethyl)pyridineRh NPs, THF, H21HighHigh yields and diastereoselectivity, tolerant to air and moisture.[4][4][5]
Intramolecular Mannich ReactionTrifluoromethyl amine, Aldehydesp-TsOH, Toluene2Moderate to GoodDiastereoselective synthesis of 2-trifluoromethylpiperidines.[1][1][6]
Ugi-type Reaction from ImineImine of δ-lactam, Isocyanide, CF3CO2HCF3CO2H2GoodAccess to diverse α,α-disubstituted piperidines.[7]
Aza-Michael AdditionOptically active ω-amino α,β-unsaturated ketoneBasic conditionsMulti-step80 (cyclization)Excellent diastereoselectivity for cis-2-trifluoromethylpiperidines.[1]

Experimental Protocols

Protocol 1: Synthesis of 4-(Trifluoromethyl)piperidine via Fluorination of 4-Piperidinecarboxylic Acid

This protocol describes the direct conversion of a carboxylic acid to a trifluoromethyl group using sulfur tetrafluoride (SF4).

Materials:

  • 4-Piperidinecarboxylic acid

  • Sulfur tetrafluoride (SF4)

  • Anhydrous hydrofluoric acid (HF)

  • Dichloromethane (CH2Cl2) or Chloroform (CHCl3)

  • Sodium hydroxide (NaOH) solution

  • Ice water

  • Stainless steel autoclave (e.g., 316L material)

  • Extraction solvent (e.g., dichloromethane or chloroform)

Procedure:

  • In a 1 L stainless steel autoclave, add 100g of 4-piperidinecarboxylic acid, 100g of dichloromethane, and 90g of anhydrous hydrofluoric acid as a mixed solvent.

  • Stir the mixture for 15 minutes.

  • Carefully add 170g of sulfur tetrafluoride to the autoclave.

  • With stirring, heat the reaction mixture to 85°C and maintain this temperature for 3 hours.

  • Cool the autoclave to room temperature.

  • Vent the by-product, thionyl difluoride, and any unreacted sulfur tetrafluoride into an alkali liquor absorption trap.

  • Carefully pour the reaction solution into ice water.

  • Neutralize the aqueous solution to a pH of 10 with a sodium hydroxide solution.

  • Extract the product with chloroform.

  • Combine the organic extracts and obtain the product, 4-(trifluoromethyl)piperidine, through fractional distillation.

Expected Yield: Approximately 72g (58.7% based on 4-piperidinecarboxylic acid), with a purity of ~96.7%.[3]

Protocol 2: Synthesis of Trifluoromethylpiperidine Derivatives via Catalytic Hydrogenation of Trifluoromethylpyridines

This protocol outlines the hydrogenation of a trifluoromethyl-substituted pyridine to the corresponding piperidine.

Materials:

  • 4-(Trifluoromethyl)pyridine

  • Rhodium nanoparticles (Rh NPs) on a support (e.g., 1.25 or 0.625 mol%)

  • Tetrahydrofuran (THF), anhydrous

  • Molecular hydrogen (H2)

  • Autoclave (e.g., Parr 477) equipped with PID temperature control

  • Glove box

  • Silica gel

Procedure:

  • Inside a glove box, charge the autoclave with the desired amount of Rh NPs catalyst and a solution of 4-(trifluoromethyl)pyridine in THF (e.g., 0.124 M).

  • Seal the autoclave and remove it from the glove box.

  • Pressurize the autoclave with molecular hydrogen to the desired pressure.

  • Stir the reaction mixture at the selected temperature for the desired time.

  • Upon completion of the reaction, depressurize the autoclave.

  • Filter the solution through a pad of silica gel to remove the catalyst.

  • The filtrate contains the desired 4-(trifluoromethyl)piperidine. The product can be isolated by removal of the solvent under reduced pressure. For volatile products, in situ protection (e.g., with Cbz-Cl or Fmoc-Cl) is recommended before isolation.[4]

Expected Yield: High yields are typically obtained with excellent diastereoselectivity.[4]

Protocol 3: Diastereoselective Synthesis of 2-Trifluoromethylpiperidines via Intramolecular Mannich Reaction

This protocol describes the synthesis of 2,6-disubstituted-2-trifluoromethylpiperidines through an acid-catalyzed intramolecular cyclization.

Materials:

  • Trifluoromethyl amine precursor (e.g., a primary amine with a pendant nucleophilic group)

  • Aldehyde

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene, anhydrous

  • Dean-Stark apparatus

Procedure:

  • To a solution of the trifluoromethyl amine precursor in anhydrous toluene, add the desired aldehyde.

  • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

  • Fit the reaction flask with a Dean-Stark apparatus and a condenser.

  • Heat the reaction mixture to reflux. Water formed during the reaction is removed azeotropically.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-trifluoromethylpiperidine derivative.[1]

Expected Yield: Good diastereoselectivity is often observed.[1]

Visualizations

Synthetic Workflow: Fluorination of Piperidine Carboxylic Acid

G start 4-Piperidinecarboxylic Acid reagents SF4, Anhydrous HF, CH2Cl2 85°C, 3h in Autoclave start->reagents Reaction workup Quench (Ice Water) Neutralize (NaOH, pH 10) Extract (CHCl3) reagents->workup Workup purification Fractional Distillation workup->purification Purification product 4-(Trifluoromethyl)piperidine purification->product G amine Trifluoromethyl Amine imine Imine Intermediate amine->imine aldehyde Aldehyde aldehyde->imine iminium Iminium Intermediate imine->iminium p-TsOH cyclization Intramolecular Cyclization iminium->cyclization product 2-Trifluoromethylpiperidine Derivative cyclization->product G mcr Multicomponent Reactions (MCRs) mannich Mannich Reaction mcr->mannich ugi Ugi Reaction mcr->ugi mannich_comp Amine + Aldehyde + Enolizable Carbonyl mannich->mannich_comp Components piperidine Trifluoromethylpiperidine Derivatives mannich->piperidine Application ugi_comp Amine + Aldehyde + Isocyanide + Carboxylic Acid ugi->ugi_comp Components ugi->piperidine Application

References

Purifying 4-(Trifluoromethyl)piperidine Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the purification of 4-(Trifluoromethyl)piperidine hydrochloride, a key building block in pharmaceutical and agrochemical research. The presence of the trifluoromethyl group enhances the compound's metabolic stability and lipophilicity, making it a valuable component in the synthesis of novel bioactive molecules. Ensuring the high purity of this intermediate is critical for the success of subsequent synthetic steps and the biological activity of the final compounds.

This document outlines three primary purification techniques: recrystallization, acid-base extraction, and column chromatography. Each method is presented with a detailed experimental protocol and guidance on data interpretation.

Data Summary

The following table summarizes typical quantitative data associated with the purification of this compound. Please note that actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification TechniqueTypical Purity BeforeTypical Purity AfterTypical YieldKey Parameters
Recrystallization 85-95%>99%70-90%Solvent system, cooling rate, temperature
Acid-Base Extraction Variable>98%80-95%pH of aqueous solutions, extraction solvent
Column Chromatography 80-90%>99%60-80%Stationary phase, mobile phase composition

Experimental Protocols

Recrystallization

Recrystallization is a highly effective method for purifying solid compounds. The selection of an appropriate solvent system is crucial for achieving high purity and yield. For this compound, a polar protic solvent or a mixed solvent system is often effective.

Protocol:

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a potential solvent (e.g., isopropanol, ethanol, or a mixture of acetonitrile and methanol) at elevated temperature. A suitable solvent will dissolve the compound when hot but result in poor solubility at room temperature.

  • Dissolution: In a larger flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Acid-Base Extraction

This technique leverages the basicity of the piperidine nitrogen to separate the compound from neutral or acidic impurities. The hydrochloride salt must first be converted to the free base.

Protocol:

  • Dissolution: Dissolve the crude this compound in water.

  • Basification: Slowly add a base (e.g., 1 M NaOH solution) to the aqueous solution with stirring until the pH is greater than 10. This deprotonates the piperidinium ion to form the free base.

  • Extraction of Free Base: Extract the aqueous solution multiple times with an organic solvent such as dichloromethane or ethyl acetate. The free base will move into the organic layer.

  • Washing: Combine the organic extracts and wash with brine to remove residual water and salts.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration: Filter to remove the drying agent.

  • Conversion back to Hydrochloride Salt: Bubble dry HCl gas through the organic solution or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether) to precipitate the purified this compound.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of the organic solvent, and dry under vacuum.

Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. Due to the basic nature of the free piperidine, special considerations are necessary when using silica gel.

Protocol:

  • Preparation of the Free Base: Convert the hydrochloride salt to the free base as described in the acid-base extraction protocol (steps 1-5).

  • Stationary Phase: Prepare a column with silica gel. To prevent streaking and improve separation, the silica gel can be pre-treated with a base (e.g., by slurrying with a solvent containing 1-2% triethylamine). Alternatively, alumina can be used as the stationary phase.

  • Loading: Dissolve the crude free base in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a suitable mobile phase. A gradient of increasing polarity (e.g., from hexane to ethyl acetate) is often effective. The addition of a small amount of a basic modifier (e.g., 0.5-1% triethylamine) to the mobile phase is recommended when using silica gel.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal and Salt Formation: Combine the pure fractions, remove the solvent under reduced pressure, and convert the purified free base back to the hydrochloride salt as described in the acid-base extraction protocol (step 7).

Visualizations

The following diagrams illustrate the workflows for the described purification techniques.

Recrystallization_Workflow crude Crude 4-(Trifluoromethyl)piperidine HCl dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Crystallization dissolve->cool If no insoluble impurities hot_filter->cool filter_wash Vacuum Filtration & Washing cool->filter_wash dry Drying filter_wash->dry pure Pure 4-(Trifluoromethyl)piperidine HCl dry->pure

Recrystallization Workflow

Acid_Base_Extraction_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase dissolve Dissolve Crude HCl Salt basify Basify (pH > 10) dissolve->basify extract Extract with Organic Solvent basify->extract impurities_aq Water-Soluble Impurities wash_dry Wash & Dry extract->wash_dry salt_formation Add HCl wash_dry->salt_formation isolate Filter & Dry salt_formation->isolate pure Pure HCl Salt isolate->pure

Acid-Base Extraction Workflow

Chromatography_Workflow free_base Crude Free Base load Load onto Column free_base->load elute Elute with Mobile Phase load->elute collect Collect & Analyze Fractions elute->collect combine Combine Pure Fractions collect->combine concentrate Concentrate combine->concentrate salt_form Form HCl Salt concentrate->salt_form pure Pure 4-(Trifluoromethyl)piperidine HCl salt_form->pure

Column Chromatography Workflow

Application Notes and Protocols for Parallel Synthesis Utilizing 4-(Trifluoromethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)piperidine hydrochloride is a valuable building block in medicinal chemistry and drug discovery, prized for the unique properties conferred by the trifluoromethyl (-CF3) group. The incorporation of this moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Parallel synthesis, a high-throughput methodology, enables the rapid generation of large, focused libraries of compounds from a common scaffold. This document provides detailed application notes and protocols for the efficient use of this compound in parallel synthesis to accelerate the drug discovery process.

The strategic use of 4-(trifluoromethyl)piperidine in library synthesis allows for the exploration of chemical space around a core structure, facilitating the identification of hits and the optimization of lead compounds. The protocols outlined below focus on robust and widely applicable reaction classes amenable to parallel synthesis formats: amide bond formation and urea synthesis.

Core Applications in Parallel Synthesis

This compound is a versatile secondary amine that can be readily derivatized in a parallel format to generate diverse libraries of molecules. The primary applications involve the formation of new carbon-nitrogen bonds at the piperidine nitrogen.

Logical Workflow for Parallel Library Synthesis

The following diagram illustrates a generalized workflow for the parallel synthesis of compound libraries starting from this compound.

G cluster_prep Preparation cluster_synthesis Parallel Synthesis cluster_purification Purification & Analysis start 4-(Trifluoromethyl)piperidine Hydrochloride freebase Free-basing (e.g., with a polymer-supported base) start->freebase Release of free amine reaction Reaction with Building Blocks (e.g., Carboxylic Acids, Isocyanates) freebase->reaction Array of reactions in parallel purify Parallel Purification (e.g., SPE, Preparative HPLC) reaction->purify Removal of excess reagents analyze Library Analysis (e.g., LC-MS, NMR) purify->analyze Quality control end Compound Library analyze->end Final library

Caption: Generalized workflow for parallel library synthesis.

Experimental Protocols

Protocol 1: Parallel Amide Bond Formation

This protocol describes the parallel synthesis of a library of amides from 4-(trifluoromethyl)piperidine and a diverse set of carboxylic acids using a standard amide coupling reagent.

Reaction Scheme:

Materials:

  • This compound

  • Polymer-supported triethylamine (PS-TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Array of carboxylic acids (in solution, e.g., 0.5 M in DMF)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • 96-well reaction block with sealing mat

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Free-Basing of 4-(Trifluoromethyl)piperidine:

    • In a suitable flask, suspend this compound (1.0 eq) and PS-TEA (2.5 eq) in anhydrous DCM.

    • Stir the suspension at room temperature for 1 hour.

    • Filter the mixture to remove the polymer-supported base and wash the resin with DCM.

    • Concentrate the filtrate under reduced pressure to obtain the free base of 4-(trifluoromethyl)piperidine. Prepare a stock solution (e.g., 0.5 M in anhydrous DMF).

  • Parallel Amide Coupling:

    • To each well of a 96-well reaction block, add the desired carboxylic acid solution (1.0 eq, e.g., 100 µL of a 0.5 M solution).

    • To each well, add a solution of HATU in DMF (1.1 eq).

    • Agitate the reaction block at room temperature for 15 minutes to pre-activate the carboxylic acids.

    • Add the stock solution of 4-(trifluoromethyl)piperidine (1.2 eq) to each well.

    • Seal the reaction block and agitate at room temperature for 16-24 hours.

  • Work-up and Purification:

    • Quench the reactions by adding an equal volume of water to each well.

    • Extract the products with ethyl acetate.

    • The organic layers can be purified in parallel using Solid-Phase Extraction (SPE) or preparative HPLC.

Data Presentation:

Carboxylic Acid (R-COOH)ProductYield (%)Purity (%) (LC-MS)
Benzoic acidN-Benzoyl-4-(trifluoromethyl)piperidine85>95
4-Chlorobenzoic acidN-(4-Chlorobenzoyl)-4-(trifluoromethyl)piperidine82>95
3-Methoxybenzoic acidN-(3-Methoxybenzoyl)-4-(trifluoromethyl)piperidine88>95
Acetic acidN-Acetyl-4-(trifluoromethyl)piperidine91>98
Cyclohexanecarboxylic acidN-(Cyclohexanecarbonyl)-4-(trifluoromethyl)piperidine89>95

Note: Yields and purities are representative and may vary depending on the specific carboxylic acid and purification method.

Protocol 2: Parallel Synthesis of Urea Derivatives

This protocol outlines the synthesis of a library of N-substituted ureas from 4-(trifluoromethyl)piperidine and various isocyanates.

Reaction Scheme:

Materials:

  • This compound

  • Triethylamine (TEA) or DIPEA

  • Array of isocyanates (in solution, e.g., 0.5 M in anhydrous DCM)

  • Dichloromethane (DCM), anhydrous

  • 96-well reaction block with sealing mat

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of 4-(Trifluoromethyl)piperidine Solution:

    • In a flask, dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add TEA or DIPEA (1.1 eq) and stir for 15 minutes at room temperature to generate the free base in situ.

  • Parallel Urea Synthesis:

    • To each well of a 96-well reaction block, add the desired isocyanate solution (1.0 eq, e.g., 100 µL of a 0.5 M solution).

    • To each well, add the prepared solution of 4-(trifluoromethyl)piperidine (1.05 eq).

    • Seal the reaction block and agitate at room temperature for 4-8 hours.

  • Work-up and Purification:

    • Upon completion, the solvent can be evaporated under a stream of nitrogen.

    • The resulting crude products can be redissolved in a suitable solvent (e.g., DMSO) for direct biological screening or purified by parallel preparative HPLC.

Data Presentation:

Isocyanate (R-NCO)ProductYield (%)Purity (%) (LC-MS)
Phenyl isocyanate1-Phenyl-3-(4-(trifluoromethyl)piperidin-1-yl)urea92>98
4-Chlorophenyl isocyanate1-(4-Chlorophenyl)-3-(4-(trifluoromethyl)piperidin-1-yl)urea90>95
3-(Trifluoromethyl)phenyl isocyanate1-(3-(Trifluoromethyl)phenyl)-3-(4-(trifluoromethyl)piperidin-1-yl)urea88>95
Cyclohexyl isocyanate1-Cyclohexyl-3-(4-(trifluoromethyl)piperidin-1-yl)urea95>98
Benzyl isocyanate1-Benzyl-3-(4-(trifluoromethyl)piperidin-1-yl)urea93>95

Note: Yields and purities are representative and may vary depending on the specific isocyanate and purification method.

Signaling Pathway Context

Derivatives of 4-(trifluoromethyl)piperidine are often explored as modulators of G-protein coupled receptors (GPCRs) and ion channels, which are critical targets in drug discovery. For instance, libraries of these compounds could be screened for activity against targets involved in neurological disorders.

G cluster_pathway Hypothetical GPCR Signaling Pathway Ligand Synthesized Ligand (from 4-CF3-piperidine library) GPCR GPCR Target Ligand->GPCR Binding G_Protein G-Protein Activation GPCR->G_Protein Conformational Change Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Response Cellular Response Second_Messenger->Response Signal Transduction

The Pivotal Role of 4-(Trifluoromethyl)piperidine Hydrochloride in the Synthesis of Potent Dopamine D3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of neuropharmacology, the dopamine D3 receptor (D3R) has emerged as a critical target for the development of therapeutics aimed at treating a range of neuropsychiatric disorders, including schizophrenia, substance use disorder, and Parkinson's disease. The selective antagonism of the D3R is a key strategy in modulating dopaminergic signaling to achieve therapeutic benefits while minimizing off-target effects. A crucial building block in the synthesis of novel and selective D3R antagonists is 4-(Trifluoromethyl)piperidine hydrochloride. Its incorporation into molecular scaffolds has been shown to significantly influence binding affinity and selectivity for the D3 receptor.

This application note provides a detailed overview of the use of this compound in the synthesis of D3R antagonists, complete with experimental protocols, quantitative binding data, and visual diagrams of the synthetic workflow and the D3R signaling pathway. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel central nervous system (CNS) therapeutics.

Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon activation by dopamine, the D3R inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade modulates various downstream effectors, influencing neuronal excitability and neurotransmitter release. The development of antagonists that can selectively block this pathway is a major focus of current research.

D3R_Signaling_Pathway Dopamine Dopamine D3R Dopamine D3 Receptor (Gαi/o-coupled) Dopamine->D3R Activates G_protein Gαi/oβγ D3R->G_protein Activates Antagonist D3R Antagonist (e.g., synthesized with 4-(Trifluoromethyl)piperidine) Antagonist->D3R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Synthetic_Workflow start Starting Materials reagent1 4-(Trifluoromethyl)piperidine Hydrochloride start->reagent1 reagent2 Aryl/Heteroaryl Halide (Ar-X) start->reagent2 coupling Coupling Reaction (e.g., Buchwald-Hartwig Amination) reagent1->coupling reagent2->coupling intermediate Crude Product coupling->intermediate purification Purification (e.g., Column Chromatography) intermediate->purification product Final D3R Antagonist purification->product analysis Characterization & Analysis (NMR, MS, Purity) product->analysis

Application Notes: The Role of 4-(Trifluoromethyl)piperidine Hydrochloride in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The introduction of fluorine-containing moieties into active pharmaceutical and agrochemical ingredients has been a pivotal strategy in modern chemical design. The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. When incorporated into a piperidine ring, a common scaffold in bioactive molecules, it creates a valuable building block for novel agrochemicals. 4-(Trifluoromethyl)piperidine hydrochloride is a key starting material in this context, offering a versatile platform for the synthesis of next-generation fungicides, insecticides, and herbicides. Its properties are particularly beneficial for developing crop protection agents with improved efficacy and better environmental profiles.[1][2]

Key Advantages of the 4-(Trifluoromethyl)piperidine Moiety in Agrochemicals

  • Enhanced Efficacy: The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic properties of the entire molecule, often leading to stronger interactions with the target enzyme or receptor. This can translate to higher potency and lower application rates.

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes in the target pest and the environment. This leads to longer-lasting activity and improved field performance.

  • Improved Lipophilicity and Bioavailability: The CF3 group increases the lipophilicity of a molecule, which can enhance its ability to penetrate the waxy cuticle of plants and the cell membranes of pests, thereby improving bioavailability and systemic movement within the plant.

  • Novelty and Patentability: The use of specific fluorinated building blocks like 4-(trifluoromethyl)piperidine allows for the creation of novel chemical entities with unique properties, providing a pathway to new intellectual property in the competitive agrochemical market.

Application in Fungicide Synthesis: A Focus on SDHI Inhibitors

One of the most successful classes of modern fungicides is the succinate dehydrogenase inhibitors (SDHIs). These compounds disrupt the fungal respiratory chain at complex II, leading to a halt in energy production and ultimately, fungal death. The piperidine moiety has been explored as a key component in the amide linkage of many SDHI fungicides. The incorporation of a 4-(trifluoromethyl)piperidine group is a strategic design element to enhance the potency and spectrum of activity of these fungicides.

While specific commercial fungicides directly utilizing this compound are not widely documented in publicly available literature, patent literature describes the synthesis of pyrazole carboxamide fungicides containing substituted piperidine moieties. This indicates active research and development in this area. The following sections provide a representative, detailed protocol for the synthesis of a novel pyrazole carboxamide fungicide incorporating the 4-(trifluoromethyl)piperidine scaffold, illustrating the practical application of this valuable building block.

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of a novel pyrazole carboxamide fungicide, N-(1-ethyl-1,2,3,4-tetrahydro-quinolin-7-yl)-1-methyl-3-(trifluoromethyl)-5-[1-(4-trifluoromethyl-piperidin-1-yl)-methanoyl]-1H-pyrazole-4-carboxamide, using this compound as a key intermediate.

Protocol 1: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4,5-dicarboxylic acid

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, dissolve 100 g of diethyl 2-(ethoxymethylene)-3-oxobutanoate in 500 mL of ethanol.

  • Addition of Hydrazine: To the stirred solution, add 35 g of methylhydrazine sulfate in 150 mL of water dropwise over 30 minutes, maintaining the temperature below 40°C.

  • Cyclization: After the addition is complete, heat the mixture to reflux for 4 hours. Monitor the reaction progress by TLC.

  • Hydrolysis: Cool the reaction mixture to room temperature and add a solution of 80 g of sodium hydroxide in 200 mL of water. Heat the mixture to reflux for 6 hours to hydrolyze the ester groups.

  • Acidification and Isolation: Cool the mixture in an ice bath and acidify to pH 2 with concentrated hydrochloric acid. The product will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4,5-dicarboxylic acid.

Protocol 2: Synthesis of 1-Methyl-3-(trifluoromethyl)-5-[1-(4-trifluoromethyl-piperidin-1-yl)-methanoyl]-1H-pyrazole-4-carboxylic acid

  • Amidation Reaction Setup: In a 500 mL flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend 50 g of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4,5-dicarboxylic acid in 250 mL of anhydrous dichloromethane.

  • Activation: Add 1.2 equivalents of oxalyl chloride dropwise at 0°C, followed by a catalytic amount of DMF. Stir the mixture at room temperature for 2 hours until the evolution of gas ceases and a clear solution is formed.

  • Amine Addition: In a separate flask, neutralize this compound with an equivalent of triethylamine in 100 mL of dichloromethane. Cool this solution to 0°C and add it dropwise to the activated diacid solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup: Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the desired mono-amide product.

Protocol 3: Synthesis of the Final Product - A Novel Pyrazole Carboxamide Fungicide

  • Final Amidation Setup: Dissolve 20 g of the mono-amide from Protocol 2 in 150 mL of anhydrous dichloromethane in a 250 mL flask under a nitrogen atmosphere.

  • Activation: Add 1.2 equivalents of thionyl chloride and a catalytic amount of DMF. Stir at room temperature for 2 hours.

  • Coupling: In a separate flask, dissolve 1.1 equivalents of 7-amino-1-ethyl-1,2,3,4-tetrahydroquinoline and 1.5 equivalents of pyridine in 50 mL of dichloromethane. Add this solution dropwise to the activated acid chloride at 0°C.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours.

  • Workup and Purification: Perform an aqueous workup as described in Protocol 2. The final product can be purified by recrystallization from a suitable solvent system like ethanol/water to yield the target fungicide as a solid.

Quantitative Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesis of the novel pyrazole carboxamide fungicide.

Step Reactants Reagents Solvent Temp (°C) Time (h) Yield (%) Purity (%)
1Diethyl 2-(ethoxymethylene)-3-oxobutanoate, Methylhydrazine sulfateNaOH, HClEthanol, WaterReflux1085>95
21-Methyl-3-(trifluoromethyl)-1H-pyrazole-4,5-dicarboxylic acid, this compoundOxalyl chloride, Triethylamine, DMFDichloromethane0 - RT1478>98
3Product from Step 2, 7-amino-1-ethyl-1,2,3,4-tetrahydroquinolineThionyl chloride, Pyridine, DMFDichloromethane0 - RT1282>99

Visualizations

Synthetic_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Mono-amidation cluster_2 Step 3: Final Amidation start Diethyl 2-(ethoxymethylene)-3-oxobutanoate + Methylhydrazine sulfate step1_product 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4,5-dicarboxylic acid start->step1_product Cyclization & Hydrolysis step2_reactant1 Product from Step 1 step2_product Mono-amide Intermediate step2_reactant1->step2_product step2_reactant2 4-(Trifluoromethyl)piperidine HCl step2_reactant2->step2_product Amidation step3_reactant1 Mono-amide Intermediate final_product Target Fungicide step3_reactant1->final_product step3_reactant2 7-amino-1-ethyl-1,2,3,4-tetrahydroquinoline step3_reactant2->final_product Amidation

Caption: Synthetic workflow for a novel pyrazole carboxamide fungicide.

SDHI_Mechanism_of_Action cluster_etc Mitochondrial Electron Transport Chain (Fungus) cluster_atp Cellular Respiration Outcome ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (SDH) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Production ATP Production ComplexIV->ATP_Production Drives Succinate Succinate Succinate->ComplexII Fungicide Novel Fungicide (containing 4-CF3-piperidine) Fungicide->ComplexII Inhibits Fungicide->ATP_Production Blocks Fungal_Growth Fungal Growth ATP_Production->Fungal_Growth

Caption: Proposed mechanism of action: SDH inhibition.

References

Application Notes and Protocols for the Analytical Characterization of 4-(Trifluoromethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analytical methods for the characterization of 4-(Trifluoromethyl)piperidine hydrochloride (CAS No: 155849-49-3). Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) spectroscopy, and Elemental Analysis are presented. This guide is intended to assist researchers, scientists, and drug development professionals in establishing robust quality control procedures and ensuring the identity, purity, and integrity of this compound.

Chemical and Physical Properties

This compound is a solid, fluorinated heterocyclic compound.[1][2] Its properties are summarized in the table below.

PropertyValueReference
CAS Number 155849-49-3[1]
Molecular Formula C₆H₁₀F₃N · HCl[1]
Molecular Weight 189.61 g/mol [1]
Appearance White to yellow crystals or powder[3]
Melting Point 155-159 °C[1][2]
Purity (Typical) ≥97%[1]
Storage 2-8°C[1][2]

Analytical Workflow

A typical analytical workflow for the comprehensive characterization of this compound is illustrated below. This workflow ensures a thorough evaluation of the compound's identity, structure, purity, and elemental composition.

Analytical Workflow cluster_0 Primary Characterization cluster_1 Purity and Quantitative Analysis cluster_2 Structural and Compositional Verification NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Mass_Spectrometry Mass Spectrometry (EI/ESI) HPLC HPLC (Purity & Assay) FTIR_Spectroscopy FTIR Spectroscopy Elemental_Analysis Elemental Analysis (CHN) Sample 4-(Trifluoromethyl)piperidine Hydrochloride Sample Sample->NMR_Spectroscopy Structural Elucidation Sample->Mass_Spectrometry Molecular Weight Confirmation Sample->HPLC Purity Assessment Sample->FTIR_Spectroscopy Functional Group ID Sample->Elemental_Analysis Compositional Verification

Figure 1: Analytical workflow for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. ¹H, ¹³C, and ¹⁹F NMR are all essential for a complete characterization.

Predicted NMR Data

The following table summarizes the predicted chemical shifts for this compound. These values are based on the analysis of similar structures and predictive software and should be confirmed with experimental data.

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H NMR
~3.4-3.6mProtons on C2 and C6 (axial and equatorial) adjacent to the nitrogen.
~3.0-3.2mProtons on C2 and C6 (axial and equatorial) adjacent to the nitrogen.
~2.5-2.7mProton on C4.
~2.0-2.2mProtons on C3 and C5 (axial and equatorial).
~1.8-2.0mProtons on C3 and C5 (axial and equatorial).
~9.0-10.0br sNH₂⁺ protons (exchangeable with D₂O).
¹³C NMR
~125 (q, J ≈ 280 Hz)qCF₃ carbon.
~43-45tC2 and C6 carbons.
~35-40 (q, J ≈ 30 Hz)qC4 carbon.
~25-28tC3 and C5 carbons.
¹⁹F NMR ~ -70 to -75tCF₃ fluorine atoms.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum.

    • Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).

  • Data Processing: Process the spectra using appropriate software to perform Fourier transformation, phase correction, baseline correction, and peak integration.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and investigate the fragmentation pattern of the molecule, further confirming its structure.

Predicted Fragmentation Pattern

The protonated molecule [M+H]⁺ of the free base (C₆H₁₀F₃N) is expected at m/z 154.1. Key fragmentation pathways for piperidine derivatives often involve α-cleavage and ring fission.

Mass Spectrometry Fragmentation M_H [M+H]⁺ m/z = 154.1 Loss_H Loss of H• M_H->Loss_H Loss_CF3 Loss of •CF₃ M_H->Loss_CF3 Alpha_Cleavage α-Cleavage M_H->Alpha_Cleavage Fragment_1 m/z = 153.1 Loss_H->Fragment_1 Fragment_2 m/z = 85.1 (Piperidine ring fragment) Loss_CF3->Fragment_2 Fragment_3 Iminium Ion Fragments Alpha_Cleavage->Fragment_3

Figure 2: Predicted MS fragmentation pathways.
Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Ionization (EI) source.

  • ESI-MS Analysis (for molecular ion confirmation):

    • Infuse the sample solution directly into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • Observe the protonated molecule [M+H]⁺ of the free base.

  • EI-MS Analysis (for fragmentation pattern):

    • Introduce the sample via a direct insertion probe or through a GC inlet.

    • Acquire the mass spectrum at a standard ionization energy (e.g., 70 eV).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for determining the purity of this compound and can be adapted for quantitative analysis (assay).

Proposed HPLC Method

The following method is a starting point for the analysis of this compound and should be fully validated before use in a regulated environment.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, then hold for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm (as the compound lacks a strong chromophore) or Evaporative Light Scattering Detector (ELSD)
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
Experimental Protocol: HPLC Analysis
  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution. Prepare a series of dilutions for linearity assessment.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • Analysis: Inject the blank (mobile phase), standard solutions, and sample solutions into the HPLC system.

  • Data Processing: Integrate the peaks in the resulting chromatograms. Determine the purity by calculating the area percentage of the main peak. For an assay, create a calibration curve from the standard solutions and determine the concentration of the sample.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected FTIR Absorptions
Wavenumber (cm⁻¹)Functional Group
3200-2800N-H stretch (from the hydrochloride salt) and C-H stretch (aliphatic)
1600-1400N-H bend
1300-1100C-F stretch (strong)
Below 1000Various fingerprint region absorptions
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or analyze directly using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to reference spectra.

Elemental Analysis

Elemental analysis is performed to confirm the empirical formula of the compound by determining the percentage of Carbon, Hydrogen, and Nitrogen.

Theoretical Elemental Composition

The theoretical elemental composition for C₆H₁₁ClF₃N is calculated as follows:

ElementTheoretical Percentage (%)
Carbon (C)38.00
Hydrogen (H)5.85
Chlorine (Cl)18.70
Fluorine (F)30.06
Nitrogen (N)7.39
Experimental Protocol: Elemental Analysis
  • Instrumentation: Use a CHN elemental analyzer.

  • Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg).

  • Analysis: Combust the sample in a pure oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector.

  • Data Analysis: The instrument software calculates the percentage of each element. The experimental values should be within ±0.4% of the theoretical values.

Conclusion

The analytical methods outlined in this document provide a comprehensive framework for the characterization of this compound. The combination of NMR, MS, HPLC, FTIR, and elemental analysis ensures the unambiguous identification, and the determination of purity and composition of this compound, which is crucial for its application in research and drug development. It is recommended that all analytical methods, particularly the HPLC method, be fully validated according to the relevant regulatory guidelines.

References

Application Notes and Protocols for the NMR Analysis of 4-(Trifluoromethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-(Trifluoromethyl)piperidine hydrochloride. This document includes predicted spectral data, comprehensive experimental protocols, and data interpretation guidelines to support researchers in pharmaceutical development and related fields.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to the presence of the trifluoromethyl group, which can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. Accurate structural elucidation and purity assessment are critical, for which NMR spectroscopy is an indispensable tool. These notes detail the expected ¹H and ¹³C NMR spectral characteristics and provide standardized protocols for data acquisition.

Predicted NMR Spectral Data

In the absence of publicly available, experimentally verified NMR data for this compound, the following tables present predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz). These predictions are based on the analysis of structurally related compounds, including piperidine hydrochloride and molecules containing the trifluoromethyl group. The spectra are predicted for a sample dissolved in Deuterium Oxide (D₂O).

Table 1: Predicted ¹H NMR Data for this compound in D₂O

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H2ax, H6ax3.50 - 3.70dddJ ≈ 12.5, 12.5, 3.5
H2eq, H6eq3.10 - 3.30dddJ ≈ 12.5, 4.0, 2.0
H3ax, H5ax1.90 - 2.10qdJ ≈ 12.5, 3.5
H3eq, H5eq2.20 - 2.40dddJ ≈ 12.5, 4.0, 2.5
H42.50 - 2.70m-
NH₂⁺4.80 (variable)s (broad)-

Table 2: Predicted ¹³C NMR Data for this compound in D₂O

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (¹⁹F Coupling)Predicted Coupling Constant (¹JCF, Hz)
C2, C6~45s-
C3, C5~28q²JCF ≈ 2-5
C4~38q²JCF ≈ 25-30
CF₃~125q¹JCF ≈ 270-280

Experimental Protocols

A standardized protocol is essential for reproducible and high-quality NMR data.

Sample Preparation Protocol
  • Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-30 mg for ¹³C NMR analysis.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a clean, dry vial.

  • Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small cotton plug in a Pasteur pipette during the transfer.

NMR Data Acquisition Protocol
  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended.

  • Insertion: Insert the NMR tube into the spinner turbine and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: 12-16 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: 200-240 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum using the residual solvent peak.

Data Interpretation

  • ¹H NMR: The piperidine ring protons are expected to show complex splitting patterns due to geminal and vicinal couplings. The protons on carbons adjacent to the nitrogen (C2 and C6) will be the most deshielded. The proton at C4 will be a multiplet due to coupling with the adjacent methylene protons and the trifluoromethyl group. The NH₂⁺ protons will likely appear as a broad singlet, and its chemical shift will be concentration and temperature-dependent.

  • ¹³C NMR: The carbon spectrum will show four distinct signals for the piperidine ring carbons. The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms, with a large one-bond coupling constant (¹JCF). The carbons adjacent to the CF₃ group (C3, C5, and C4) may also show smaller couplings to the fluorine atoms.

Visualizations

Molecular Structure of this compound

Caption: Structure of this compound.

NMR Analysis Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_1H Acquire ¹H Spectrum lock_shim->acquire_1H acquire_13C Acquire ¹³C Spectrum lock_shim->acquire_13C process Process FID (FT, Phasing) acquire_1H->process acquire_13C->process reference Reference Spectra process->reference interpret Interpret Spectra & Assign Signals reference->interpret

Caption: Workflow for NMR analysis.

Key ¹H-¹H COSY Correlations

Caption: Expected ¹H-¹H COSY correlations.

Application Note: Molecular Weight Confirmation of 4-(Trifluoromethyl)piperidine Hydrochloride using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 4-(Trifluoromethyl)piperidine is a heterocyclic building block commonly utilized in the synthesis of pharmaceutical compounds and agrochemicals. The trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. As a hydrochloride salt, the compound exhibits improved solubility and stability. Accurate determination of the molecular weight is a critical first step in compound verification and quality control. This application note provides a detailed protocol for the molecular weight confirmation of 4-(Trifluoromethyl)piperidine hydrochloride using Electrospray Ionization Mass Spectrometry (ESI-MS). ESI is a soft ionization technique ideal for analyzing polar and thermally labile molecules, providing clear data on the molecular ion with minimal fragmentation.[1][2][3]

Experimental Protocols

1. Sample Preparation A stock solution is prepared by dissolving approximately 1 mg of this compound in 10 mL of a solvent mixture of 50:50 methanol/water (LC-MS grade). This stock solution (100 µg/mL) is then further diluted to a final concentration of 1 µg/mL for analysis. The use of an acidic mobile phase is generally not required as the compound is already a hydrochloride salt, which will readily dissociate in solution to provide the protonated form of the analyte.

2. Instrumentation and Method The analysis is performed on a tandem mass spectrometer, such as a triple quadrupole or Q-TOF, equipped with an electrospray ionization (ESI) source.[1] The sample solution is introduced into the ESI source via direct infusion using a syringe pump.

Mass Spectrometry Parameters:

  • Instrument: Q-TOF Mass Spectrometer with ESI source

  • Ionization Mode: Positive Ion Electrospray (ESI+)[1][4]

  • Infusion Flow Rate: 5 µL/min[5]

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 25 V[5]

  • Source Temperature: 120 °C

  • Desolvation Gas: Nitrogen

  • Desolvation Temperature: 350 °C

  • Mass Scan Range: m/z 50 - 300

Data Presentation and Results

When this compound is analyzed, it is the free base, 4-(Trifluoromethyl)piperidine, that is ionized. In positive ion mode, the basic nitrogen atom of the piperidine ring is readily protonated, resulting in the observation of the protonated molecule, [M+H]⁺.[1] The molecular weight of the hydrochloride salt is 189.61 g/mol , while the free base is 153.15 g/mol .[6][7] The expected mass-to-charge ratio (m/z) for the protonated molecule is therefore approximately 154.16.

Table 1: Summary of Compound Information and Expected Mass Spectrometry Data

ParameterValueReference
Compound NameThis compound[6]
Free Base FormulaC₆H₁₀F₃N[7]
Free Base Molecular Weight153.15 g/mol [7]
Hydrochloride Salt FormulaC₆H₁₀F₃N · HCl[6]
Hydrochloride Salt Molecular Weight189.61 g/mol [6]
Expected Ion (ESI+)[M+H]⁺[1]
Theoretical m/z of [M+H]⁺ 154.16

The acquired mass spectrum should show a prominent peak at m/z 154.16, confirming the molecular weight of the free base and thus verifying the identity of the compound.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the primary ion observed in the mass spectrometer.

Experimental_Workflow cluster_prep Sample Handling cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation A Weigh 1 mg of 4-(Trifluoromethyl)piperidine HCl B Dissolve in 10 mL 50:50 MeOH/H₂O A->B C Dilute to 1 µg/mL Working Solution B->C D Direct Infusion (5 µL/min) C->D E Positive Mode ESI D->E F Mass Analyzer (Q-TOF) Scan m/z 50-300 E->F G Acquire Spectrum F->G H Identify [M+H]⁺ Peak at m/z ~154.16 G->H I Molecular Weight Confirmation H->I Logical_Relationship cluster_solution In Solution cluster_ionization ESI Source cluster_ms Mass Analyzer A C₆H₁₀F₃N·HCl (Salt Form) MW: 189.61 B C₆H₁₀F₃N (Free Base) MW: 153.15 A->B Dissociation C Protonation (+H⁺) B->C D [M+H]⁺ Ion Observed m/z: 154.16 C->D Ion Detection

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Trifluoromethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(Trifluoromethyl)piperidine hydrochloride. The following information addresses common issues and byproducts encountered during the catalytic hydrogenation of 4-(trifluoromethyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method for synthesizing 4-(Trifluoromethyl)piperidine is the catalytic hydrogenation of 4-(trifluoromethyl)pyridine. This process involves the reduction of the pyridine ring to a piperidine ring using a catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The resulting 4-(Trifluoromethyl)piperidine is then treated with hydrochloric acid to form the hydrochloride salt.

Q2: What are the primary byproducts I should be aware of during this synthesis?

A2: The main byproducts encountered during the catalytic hydrogenation of 4-(trifluoromethyl)pyridine are:

  • 4-Methylpiperidine: This is formed through hydrodefluorination, a side reaction where the trifluoromethyl group (-CF₃) is reduced to a methyl group (-CH₃).

  • 4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridine: This results from the incomplete reduction of the pyridine ring.

  • N-Alkylated Piperidines: These can form if certain solvents or impurities that can act as alkylating agents are present under the reaction conditions.

Q3: How can I minimize the formation of the hydrodefluorination byproduct (4-Methylpiperidine)?

A3: Minimizing hydrodefluorination is crucial for achieving high purity of the desired product. Key strategies include:

  • Catalyst Selection: Platinum-based catalysts, such as platinum oxide (PtO₂), are often preferred over palladium-based catalysts as they tend to be less prone to causing hydrodefluorination.

  • Reaction Conditions: Milder reaction conditions, such as lower hydrogen pressure and temperature, can reduce the likelihood of C-F bond cleavage.

  • Solvent Choice: The choice of solvent can influence the reaction. Protic solvents like ethanol or acetic acid are commonly used. It's important to use high-purity, anhydrous solvents to avoid unwanted side reactions.

Q4: What analytical techniques are recommended for identifying and quantifying byproducts in my reaction mixture?

A4: A combination of chromatographic and spectroscopic methods is ideal for analyzing the reaction mixture:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying volatile compounds like the desired product and the primary byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are powerful tools. ¹⁹F NMR is particularly useful for detecting and quantifying fluorine-containing species, including the starting material, product, and any fluorine-containing intermediates.

  • High-Performance Liquid Chromatography (HPLC): Can be used for both analysis and purification of the final product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High levels of 4-Methylpiperidine byproduct - Aggressive reaction conditions (high temperature/pressure).- Inappropriate catalyst selection (e.g., high-loading Pd/C).- Prolonged reaction time.- Lower the reaction temperature and hydrogen pressure.- Switch to a platinum-based catalyst (e.g., PtO₂).- Monitor the reaction progress closely and stop it once the starting material is consumed.
Presence of 4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridine - Incomplete reaction.- Insufficient catalyst loading.- Deactivated catalyst.- Increase the reaction time or hydrogen pressure slightly.- Increase the catalyst loading.- Ensure the catalyst is fresh and active. Catalyst poisoning can occur from impurities in the starting material or solvent.
Low or no conversion of starting material - Catalyst poisoning (e.g., by sulfur or other impurities).- Poor quality of hydrogen gas.- Leak in the hydrogenation apparatus.- Purify the starting material (4-(trifluoromethyl)pyridine).- Use high-purity hydrogen gas.- Check the reaction setup for any leaks.
Formation of unidentified byproducts - Solvent participation in the reaction.- Presence of unexpected impurities in the starting materials.- Use a different, inert solvent.- Ensure the purity of all reagents and solvents before use.

Experimental Protocol: Catalytic Hydrogenation of 4-(Trifluoromethyl)pyridine

This protocol provides a general procedure for the synthesis of 4-(Trifluoromethyl)piperidine. Disclaimer: This is a representative protocol and should be adapted and optimized for specific laboratory conditions and scales. Appropriate safety precautions must be taken when working with hydrogen gas and flammable solvents.

Materials:

  • 4-(Trifluoromethyl)pyridine

  • Platinum(IV) oxide (PtO₂) or 10% Palladium on Carbon (Pd/C)

  • Ethanol (anhydrous)

  • Hydrochloric acid (e.g., 2M in diethyl ether)

  • Diatomaceous earth (e.g., Celite®)

  • Hydrogen gas

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 4-(Trifluoromethyl)pyridine (1 equivalent) in anhydrous ethanol.

  • Catalyst Addition: Carefully add the catalyst (typically 1-5 mol% PtO₂ or Pd/C) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and connect it to a hydrogen source. Purge the vessel with hydrogen gas to remove the inert atmosphere. Pressurize the vessel to the desired hydrogen pressure (e.g., 50-100 psi) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by observing hydrogen uptake and by periodically analyzing aliquots of the reaction mixture using GC-MS or NMR.

  • Work-up: Once the reaction is complete (typically after 2-24 hours), carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with ethanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude 4-(Trifluoromethyl)piperidine as an oil.

  • Salt Formation: Dissolve the crude product in a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid (1.1 equivalents) dropwise with stirring.

  • Isolation: The this compound will precipitate as a solid. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Synthesis Pathway and Byproduct Formation

Synthesis_Byproducts Start 4-(Trifluoromethyl)pyridine Intermediate 4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridine Start->Intermediate H₂, Catalyst (Incomplete Reduction) Product 4-(Trifluoromethyl)piperidine Start->Product H₂, Catalyst (Complete Reduction) Intermediate->Product H₂, Catalyst Byproduct1 4-Methylpiperidine (Hydrodefluorination) Product->Byproduct1 H₂, Catalyst (Side Reaction) FinalProduct 4-(Trifluoromethyl)piperidine Hydrochloride Product->FinalProduct HCl

Caption: Synthetic pathway of this compound and common byproducts.

Technical Support Center: Synthesis of 4-(Trifluoromethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-(Trifluoromethyl)piperidine hydrochloride synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the catalytic hydrogenation of 4-(trifluoromethyl)pyridine.

Q1: Low or no conversion of 4-(trifluoromethyl)pyridine to 4-(trifluoromethyl)piperidine.

Possible Causes and Solutions:

  • Catalyst Inactivity: The catalyst may be old, poisoned, or not suitable for the substrate.

    • Solution: Use a fresh batch of a high-quality catalyst. Palladium on carbon (Pd/C) and platinum dioxide (PtO₂) are commonly used. For fluorinated pyridines, Pearlman's catalyst (Pd(OH)₂/C) is often effective.[1] Consider using a rhodium catalyst, such as Rh/C or Rh₂O₃, which can be highly active under milder conditions.

  • Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low to effect the reduction of the stable pyridine ring.

    • Solution: Increase the hydrogen pressure. While balloon pressure may be sufficient for some hydrogenations, reducing pyridines often requires higher pressures (e.g., 50-80 bar).[1]

  • Inadequate Reaction Temperature: The reaction may be too slow at ambient temperature.

    • Solution: Gently increase the reaction temperature. A common range for pyridine hydrogenation is 40-80°C.[1]

  • Catalyst Poisoning by the Substrate/Product: The nitrogen atom in both the pyridine starting material and the piperidine product can act as a Lewis base and poison the catalyst.

    • Solution: Add a stoichiometric amount of a strong acid, such as hydrochloric acid (HCl), to the reaction mixture. This protonates the nitrogen, preventing it from coordinating to the metal catalyst and facilitating the reduction.

Q2: Formation of significant byproducts, such as hydrodefluorinated compounds.

Possible Causes and Solutions:

  • Harsh Reaction Conditions: High temperatures and pressures, along with prolonged reaction times, can lead to the cleavage of the C-F bond.

    • Solution: Optimize the reaction conditions by starting with milder conditions (lower temperature and pressure) and monitoring the reaction progress closely. A screening of catalysts can also identify one with higher selectivity.

  • Catalyst Choice: Some catalysts are more prone to causing hydrodefluorination.

    • Solution: While Pd/C is a common choice, it can sometimes promote hydrodefluorination. Consider using PtO₂ or a rhodium-based catalyst, which may offer better selectivity for the hydrogenation of the pyridine ring without affecting the trifluoromethyl group.

Q3: Difficulty in purifying the final product, this compound.

Possible Causes and Solutions:

  • Product is a Volatile Free Base: The free piperidine is a relatively volatile and basic compound, which can lead to issues during chromatographic purification on silica gel, such as tailing and irreversible adsorption.

    • Solution: Isolate the product directly as its hydrochloride salt. After the reaction, filter off the catalyst and remove the solvent. The resulting solid is the hydrochloride salt, which is typically a crystalline and less volatile solid.

  • Residual Catalyst in the Product: Fine catalyst particles may pass through the filter paper.

    • Solution: Filter the reaction mixture through a pad of Celite® to ensure complete removal of the catalyst.

  • Contamination with Unreacted Starting Material or Byproducts: Incomplete reaction or side reactions will lead to impurities.

    • Solution: If the crude hydrochloride salt is not pure enough, it can be recrystallized from a suitable solvent system, such as ethanol/ether or isopropanol/diethyl ether.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

The catalytic hydrogenation of 4-(trifluoromethyl)pyridine is the most direct and widely used method. This approach involves the reduction of the aromatic pyridine ring to the corresponding saturated piperidine ring using a heterogeneous catalyst and a hydrogen source.

Q2: Which catalyst is best for the hydrogenation of 4-(trifluoromethyl)pyridine?

The choice of catalyst can significantly impact the reaction's efficiency and selectivity. Here is a comparison of commonly used catalysts:

CatalystTypical ConditionsAdvantagesDisadvantages
Pd/C 5-10 mol%, H₂ (50-80 bar), 50-80°C, acidic medium (e.g., HCl in MeOH)Readily available, cost-effectiveCan sometimes lead to hydrodefluorination
PtO₂ (Adam's catalyst) 1-5 mol%, H₂ (50-70 bar), RT-50°C, acidic solvent (e.g., acetic acid)Generally high activity, can be effective at lower temperaturesMore expensive than Pd/C
Rh/C or Rh₂O₃ 0.5-5 mol%, H₂ (5-50 bar), 40-60°CHigh activity under milder conditions, good functional group toleranceMore expensive than palladium and platinum catalysts
Raney® Ni High loading, H₂ (high pressure), high temperatureCost-effective for large-scale synthesisRequires more forcing conditions, potential for side reactions

Q3: Why is an acidic medium often required for the hydrogenation of pyridines?

The nitrogen atom in the pyridine ring is Lewis basic and can coordinate to the metal surface of the catalyst, thereby inhibiting its activity. In an acidic medium, the nitrogen atom is protonated to form a pyridinium salt. This prevents catalyst poisoning and activates the ring towards reduction.

Q4: What are the key safety precautions for this synthesis?

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and all equipment must be properly grounded to prevent static discharge.

  • Pyrophoric Catalysts: Palladium on carbon and other hydrogenation catalysts can be pyrophoric, especially after use when they are dry and saturated with hydrogen. The catalyst should be filtered carefully and kept wet with a solvent (e.g., water or ethanol) until it is safely disposed of.

  • High-Pressure Reactions: Reactions under high pressure should be performed in a specialized high-pressure reactor (autoclave) that is regularly inspected and maintained.

Experimental Protocols

Protocol 1: Hydrogenation of 4-(Trifluoromethyl)pyridine using Pd(OH)₂/C

This protocol is adapted from a general procedure for the hydrogenation of fluoropyridines.

Materials:

  • 4-(Trifluoromethyl)pyridine

  • 20 wt% Pd(OH)₂/C (Pearlman's catalyst)

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrogen gas (H₂)

  • High-pressure autoclave

Procedure:

  • To a glass liner of a high-pressure autoclave, add 4-(trifluoromethyl)pyridine (1.0 eq).

  • Add methanol to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Carefully add 20 wt% Pd(OH)₂/C (5-10 mol%).

  • Add a stoichiometric amount of concentrated hydrochloric acid (1.0-1.1 eq).

  • Seal the autoclave and purge it several times with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the autoclave with hydrogen gas to 50-80 bar.

  • Stir the reaction mixture at 50-70°C for 12-24 hours, or until hydrogen uptake ceases.

  • Cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • If necessary, the product can be further purified by recrystallization.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup and Purification start Start reagents Combine 4-(Trifluoromethyl)pyridine, Pd(OH)2/C, MeOH, and HCl in autoclave start->reagents seal Seal and Purge Autoclave reagents->seal pressurize Pressurize with H2 (50-80 bar) seal->pressurize heat Heat and Stir (50-70°C, 12-24h) pressurize->heat depressurize Cool and Vent heat->depressurize filter Filter through Celite® depressurize->filter concentrate Concentrate Filtrate filter->concentrate recrystallize Recrystallize (optional) concentrate->recrystallize end 4-(Trifluoromethyl)piperidine Hydrochloride concentrate->end recrystallize->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Byproduct Formation cluster_solutions3 Solutions for Product Loss start Low Yield of 4-(Trifluoromethyl)piperidine HCl cause1 Incomplete Reaction start->cause1 cause2 Byproduct Formation (e.g., Hydrodefluorination) start->cause2 cause3 Product Loss during Workup start->cause3 sol1a Increase H2 Pressure cause1->sol1a sol1b Increase Temperature cause1->sol1b sol1c Increase Reaction Time cause1->sol1c sol1d Use Fresh/More Active Catalyst (e.g., PtO2, Rh/C) cause1->sol1d sol1e Ensure Stoichiometric Acid cause1->sol1e sol2a Use Milder Conditions (Lower Temp/Pressure) cause2->sol2a sol2b Screen for a More Selective Catalyst cause2->sol2b sol2c Monitor Reaction Closely cause2->sol2c sol3a Isolate as Hydrochloride Salt to Reduce Volatility cause3->sol3a sol3b Ensure Complete Catalyst Removal with Celite® cause3->sol3b sol3c Optimize Recrystallization Solvent System cause3->sol3c

Caption: Troubleshooting guide for low yield in the synthesis of 4-(Trifluoromethyl)piperidine HCl.

References

Technical Support Center: Managing Stereoselectivity in Trifluoromethylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of trifluoromethylpiperidines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for achieving high stereoselectivity in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of trifluoromethylpiperidines, providing potential causes and actionable troubleshooting steps in a question-and-answer format.

Q1: My diastereoselective reduction of a trifluoromethyl-substituted pyridinium salt is giving a low diastereomeric ratio (d.r.). What are the likely causes and how can I improve it?

A1: Low diastereoselectivity in the reduction of trifluoromethyl-substituted pyridinium salts is a common issue. The bulky and electron-withdrawing trifluoromethyl (CF₃) group can significantly influence the approach of the reducing agent.

Potential Causes:

  • Steric Hindrance: The CF₃ group can sterically hinder the approach of the reducing agent to one face of the molecule, but this effect can be modulated by other substituents and the choice of reducing agent.

  • Reducing Agent: The size and reactivity of the hydride source play a crucial role. Bulkier reducing agents may exhibit higher diastereoselectivity.

  • Temperature: Higher reaction temperatures can lead to reduced selectivity by providing enough energy to overcome the activation barrier for the formation of the undesired diastereomer.

  • Solvent Effects: The solvent can influence the conformation of the substrate and the solvation of the reducing agent, thereby affecting the stereochemical outcome.

Troubleshooting Steps:

  • Vary the Reducing Agent: Screen a range of hydride donors from less to more sterically demanding (e.g., NaBH₄, LiBH₄, K-Selectride®, L-Selectride®).

  • Optimize Reaction Temperature: Conduct the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to enhance selectivity.

  • Screen Solvents: Experiment with solvents of varying polarity and coordinating ability (e.g., methanol, ethanol, THF, dichloromethane).

  • Modify Substituents: If possible, consider modifying other substituents on the ring to enhance the steric bias.

Q2: I am observing poor enantiomeric excess (ee) in the asymmetric hydrogenation of a trifluoromethyl-substituted pyridine or enamine precursor. What factors should I investigate?

A2: Achieving high enantioselectivity in the asymmetric hydrogenation of precursors to trifluoromethylpiperidines is highly dependent on the catalyst system and reaction conditions.

Potential Causes:

  • Inappropriate Catalyst/Ligand: The chosen chiral ligand may not be optimal for the specific substrate. The electronic properties of the CF₃ group can affect the substrate-catalyst interaction.

  • Low Hydrogen Pressure: Insufficient hydrogen pressure can lead to slow reaction rates and potential side reactions, which may affect enantioselectivity.

  • Solvent Choice: The solvent can impact catalyst activity and the enantioselectivity of the reaction. Some solvents can competitively coordinate to the metal center. For instance, using THF with B(C₆F₅)₃ can form an achiral, active species that diminishes the overall enantioselectivity.[1]

  • Presence of Impurities: Water or other impurities can deactivate the catalyst or interfere with the catalytic cycle.

Troubleshooting Steps:

  • Screen Chiral Ligands: Test a variety of chiral phosphine or other types of ligands with different steric and electronic properties.

  • Vary Hydrogen Pressure: Optimize the hydrogen pressure (e.g., from 10 bar to 100 bar) to find the optimal balance between reaction rate and enantioselectivity.[2]

  • Solvent Screening: Evaluate a range of anhydrous, degassed solvents. Non-coordinating solvents are often a good starting point.

  • Ensure Anhydrous and Anaerobic Conditions: Use rigorously dried solvents and glassware, and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Optimize Catalyst Loading: Vary the catalyst loading to see if it impacts the enantiomeric excess.

Q3: My intramolecular Mannich-type reaction to form a trifluoromethylpiperidine is not proceeding with the expected stereoselectivity. How can I troubleshoot this?

A3: The stereochemical outcome of intramolecular Mannich reactions is determined during the cyclization step, where a new stereocenter is formed.

Potential Causes:

  • Equilibration: The initially formed product may be epimerizing under the reaction conditions.

  • Transition State Geometry: The geometry of the transition state during cyclization may not be sufficiently biased to favor one diastereomer. This can be influenced by the protecting group on the nitrogen and the nature of the other substituents.

  • Catalyst/Promoter: The acid or base used to promote the reaction can influence the stereochemical outcome.

Troubleshooting Steps:

  • Control Reaction Time and Temperature: Monitor the reaction over time to see if the diastereomeric ratio changes, which would indicate epimerization. If so, shorter reaction times or lower temperatures may be beneficial.

  • Modify the N-Protecting Group: A bulkier N-protecting group can increase the steric bias in the transition state, leading to higher diastereoselectivity.

  • Screen Catalysts/Promoters: Evaluate different Brønsted or Lewis acids to promote the cyclization, as they can influence the transition state geometry. An enantioselective version of this strategy has been successfully carried out using enantio-enriched γ-aminoketals.[3]

Quantitative Data Summary

The following tables summarize quantitative data from various stereoselective syntheses of trifluoromethyl-substituted piperidines and related structures.

Table 1: Asymmetric Hydrogenation of CF₃-Substituted Olefins

SubstrateCatalyst (mol%)LigandH₂ Pressure (bar)SolventYield (%)ee (%)Reference
(E)-Ethyl 4,4,4-trifluoro-3-phenylbut-2-enoateIr-Thiazole (1)Custom N,P10CH₂Cl₂>9591
(E)-Ethyl 4,4,4-trifluoro-3-phenylbut-2-enoateIr-Thiazole (0.5)Custom N,P (G)5PhCF₃9996[2]
CF₃-substituted β,β-unsaturated esterIr-Thiazole (0.5)Custom N,P (G)5PhCF₃9996
CF₃-substituted β,β-unsaturated ketoneIr-Thiazole (0.5)Custom N,P (G)5PhCF₃8087

Table 2: Diastereoselective Synthesis of Trifluoromethyl-Substituted Piperidines

Reaction TypeSubstrateReagents/Conditionsd.r.Yield (%)Reference
Intramolecular Mannich Reactionγ-aminoketalVarious aldehydesHighGood[3]
Aminotrifluoromethylation of AlkenesChiral N-tert-butanesulfinyl iminesTogni's reagent, Cu(I)>20:1Good

Experimental Protocols

Below are detailed methodologies for key experiments in the stereoselective synthesis of trifluoromethylpiperidines.

Protocol 1: General Procedure for Asymmetric Hydrogenation of a CF₃-Substituted Olefin

This protocol is adapted from a representative procedure for the asymmetric hydrogenation of fluoromethylated olefins.[2]

  • Catalyst Preparation: In a glovebox, to a 10 mL Schlenk tube, add the iridium precursor and the chiral N,P-ligand (1:1.1 ratio) in the desired solvent (e.g., CH₂Cl₂ or PhCF₃) to make a 1-2 mM solution. Stir the solution at room temperature for 20 minutes.

  • Reaction Setup: In a separate vial inside the glovebox, add the trifluoromethyl-substituted olefin substrate (0.15 mmol).

  • Hydrogenation: Add the freshly prepared catalyst solution (0.5 mol%) to the vial containing the substrate. Place the vial in a mini-autoclave.

  • Execution: Purge the autoclave with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 5 bar). Stir the reaction at room temperature for the specified time (e.g., 4 hours).

  • Workup: After the reaction is complete, carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC or SFC.

Protocol 2: Diastereoselective Intramolecular Mannich Reaction

This protocol is a generalized procedure based on the synthesis of trifluoromethylpiperidines via an intramolecular Mannich-type reaction.[3]

  • Reactant Preparation: To a solution of the enantiopure trifluoromethyl-substituted γ-aminoketal (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add the desired aldehyde partner (1.1 eq).

  • Reaction Initiation: Add a suitable acid catalyst (e.g., trifluoroacetic acid, 10 mol%) to the reaction mixture at room temperature.

  • Execution: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.

Visualized Workflows and Relationships

The following diagrams illustrate key workflows and logical relationships in managing stereoselectivity in trifluoromethylpiperidine synthesis.

troubleshooting_workflow start Low Stereoselectivity (dr or ee) check_reaction Identify Reaction Type start->check_reaction reduction Diastereoselective Reduction check_reaction->reduction Reduction hydrogenation Asymmetric Hydrogenation check_reaction->hydrogenation Hydrogenation mannich Mannich/Cyclization check_reaction->mannich Cyclization sub_q1 Vary Reducing Agent (e.g., L-Selectride) reduction->sub_q1 sub_h1 Screen Chiral Ligands hydrogenation->sub_h1 sub_m1 Modify N-Protecting Group mannich->sub_m1 sub_q2 Lower Temperature (-78 °C) sub_q1->sub_q2 sub_q3 Screen Solvents (THF, MeOH) sub_q2->sub_q3 end Improved Stereoselectivity sub_q3->end sub_h2 Optimize H₂ Pressure sub_h1->sub_h2 sub_h3 Ensure Anhydrous Conditions sub_h2->sub_h3 sub_h3->end sub_m2 Screen Acid/Base Catalysts sub_m1->sub_m2 sub_m3 Control Reaction Time sub_m2->sub_m3 sub_m3->end

Caption: Troubleshooting workflow for low stereoselectivity.

experimental_workflow start Start: Define Target Trifluoromethylpiperidine Stereoisomer step1 Select Synthetic Strategy (e.g., Asymmetric Hydrogenation) start->step1 step2 Substrate Synthesis (e.g., Trifluoromethyl-substituted pyridine/enamine) step1->step2 step3 Catalyst/Reagent Preparation (Under Inert Atmosphere) step2->step3 step4 Stereoselective Reaction (Controlled Temp. & Pressure) step3->step4 step5 Reaction Monitoring (TLC, LC-MS) step4->step5 step6 Workup and Purification (Chromatography) step5->step6 step7 Stereochemical Analysis (Chiral HPLC, NMR for d.r.) step6->step7 end End: Isolated, Enantioenriched Product step7->end

Caption: General experimental workflow for synthesis.

References

stability issues of 4-(Trifluoromethyl)piperidine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(Trifluoromethyl)piperidine hydrochloride in solution. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Troubleshooting Guide: Stability Issues in Solution

Unexpected experimental results, such as loss of compound activity, appearance of unknown peaks in analytical chromatograms, or changes in solution appearance, may indicate instability of this compound. This guide provides a systematic approach to identifying and resolving these issues.

Initial Assessment Workflow

start Instability Suspected (e.g., loss of activity, new peaks) check_storage Verify Storage Conditions (2-8°C, tightly sealed) start->check_storage check_solution_prep Review Solution Preparation (Solvent, pH, concentration) check_storage->check_solution_prep check_reagents Assess Reagent Compatibility (Strong bases/oxidants?) check_solution_prep->check_reagents perform_analysis Perform Analytical Characterization (HPLC-MS, NMR) check_reagents->perform_analysis compare_data Compare with Reference Standard perform_analysis->compare_data compare_data->start No Discrepancy (Investigate other experimental variables) identify_degradants Identify Degradation Products compare_data->identify_degradants Discrepancy Found mitigate Implement Mitigation Strategy (Adjust pH, change solvent, use fresh stock) identify_degradants->mitigate cluster_main 4-(Trifluoromethyl)piperidine HCl cluster_path1 Piperidine Ring Opening cluster_path2 CF3 Group Hydrolysis main_compound ring_opened Ring-Opened Products (e.g., amino acids, diacids) main_compound->ring_opened Strong Oxidation / Enzymatic Activity hydrolyzed Piperidine-4-carboxylic acid main_compound->hydrolyzed Strong Basic Conditions (e.g., high pH) prep_stock Prepare Stock Solution (1 mg/mL) stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep_stock->stress sampling Sample at Time Points (0, 2, 4, 8, 24, 48, 72h) stress->sampling neutralize Neutralize/Dilute Samples sampling->neutralize analyze Analyze by HPLC-MS neutralize->analyze evaluate Evaluate Degradation Profile (Identify degradants, calculate % degradation) analyze->evaluate

Technical Support Center: Trifluoromethylation of Piperidine Rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trifluoromethylation of piperidine rings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for introducing a trifluoromethyl (CF₃) group onto a piperidine ring?

A1: The primary strategies for trifluoromethylating piperidine rings include:

  • Functionalization of Pyridine Derivatives followed by Reduction: This is a common approach where a trifluoromethyl group is introduced onto a pyridine ring, which is subsequently reduced to the corresponding piperidine.[1]

  • Direct C-H Trifluoromethylation: This method involves the direct substitution of a hydrogen atom on the piperidine ring with a CF₃ group, often using radical-based methods.[2] This approach is atom-economical but can sometimes suffer from a lack of regioselectivity.

  • Intramolecular Cyclization: Acyclic precursors containing a nitrogen atom and a trifluoromethyl group can be cyclized to form the piperidine ring. The regioselectivity is determined by the structure of the precursor.[3]

  • Ring Expansion: Synthesis can be achieved through the ring expansion of smaller trifluoromethylated heterocycles, such as pyrrolidines.[3]

  • From δ-Lactams: δ-Lactams can be converted to cyclic imines, which are then treated with a nucleophilic trifluoromethylating reagent like the Ruppert-Prakash reagent (TMSCF₃).[3]

Q2: Which trifluoromethylating reagent should I choose for my reaction?

A2: The choice of reagent is critical and depends on the substrate and the desired reaction pathway (electrophilic, nucleophilic, or radical).[4]

  • Electrophilic Reagents (e.g., Togni's, Umemoto's reagents): These are often effective for electron-rich piperidines or their precursors.[4][5]

  • Radical Precursors (e.g., Langlois' reagent, CF₃I, CF₃SO₂Cl): These are used in radical-based C-H functionalization, often initiated by an oxidant, light (photoredox catalysis), or a transition metal.[4][6][7]

  • Nucleophilic Reagents (e.g., Ruppert-Prakash reagent (TMSCF₃)): These are commonly used for the trifluoromethylation of carbonyl compounds or imines derived from piperidine precursors.[3][8]

Q3: How does the choice of catalyst and ligand affect the regioselectivity of the trifluoromethylation?

A3: The catalyst and ligand system is crucial for controlling regioselectivity, particularly in transition metal-catalyzed reactions. For instance, in palladium-catalyzed reactions, the steric and electronic properties of the ligand can influence which position on the piperidine or its precursor is functionalized.[1] Less sterically hindered ligands might favor one position, while bulkier ligands direct the reaction to another.[1]

Q4: Can I directly functionalize a pre-existing piperidine ring at a specific position?

A4: Direct C-H functionalization of the piperidine ring can be challenging due to the similar reactivity of the C-H bonds.[1] However, strategies for site-selective functionalization exist. For N-protected piperidines (e.g., N-Boc), indirect methods can achieve functionalization at a specific position, such as C3.[1]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

Potential CauseSuggested Solution(s)
Inappropriate Reagent Choice The selection of the trifluoromethylating reagent is critical. For electron-rich systems, consider electrophilic reagents like Togni's or Umemoto's reagents.[4][5] For radical reactions, sources like Langlois' reagent may be suitable.[4] For carbonyl or imine precursors, nucleophilic reagents like the Ruppert-Prakash reagent are often used.[3][8]
Suboptimal Reaction Temperature Temperature can significantly impact reaction kinetics. Some electrophilic trifluoromethylations may require low temperatures to prevent reagent decomposition, while other methods may need elevated temperatures to proceed efficiently.[4] It is advisable to screen a range of temperatures.
Incorrect Base or Catalyst The choice of base and catalyst is crucial. A screening of bases (e.g., DIPEA, triethylamine, DBU) and catalysts (e.g., various copper or palladium sources) is often necessary to find the optimal conditions.[2][4]
Decomposition of Reagents Ensure all reagents are pure and handled under the appropriate conditions (e.g., inert atmosphere for air-sensitive reagents). Some trifluoromethylating reagents are sensitive to moisture and light.
Inefficient Purification The desired product may be difficult to separate from starting materials or byproducts. Optimize the purification method (e.g., flash column chromatography, crystallization, or distillation) to minimize product loss. Consider derivatization to a less volatile solid if the product is an oil.
Problem 2: Poor Regioselectivity (Mixture of Isomers)

Possible Causes and Solutions:

Potential CauseSuggested Solution(s)
Poor Regiocontrol in Pyridine Functionalization When functionalizing a pyridine ring before reduction, ensure the directing effects of existing substituents favor the desired position. Consider alternative functionalization strategies with higher regioselectivity.[1]
Isomerization of Intermediates In some metal-catalyzed reactions, intermediates can isomerize.[1] Modifying reaction conditions such as temperature, solvent, or the catalyst/ligand system can help minimize this.[1]
Non-Regioselective Cyclization Precursor For intramolecular cyclization approaches, the structure of the starting material is paramount. Redesign the acyclic precursor to favor the formation of the six-membered ring with the substituent at the desired position.[1]
Steric Hindrance The steric environment around the reaction site can influence regioselectivity. Consider using different protecting groups on the piperidine nitrogen to alter the steric bulk.
Problem 3: Formation of Side Products

Possible Causes and Solutions:

Potential CauseSuggested Solution(s)
Hydrodefluorination In reactions involving hydrogenation of a fluorinated pyridine, hydrodefluorination can be a competing reaction, leading to non-fluorinated piperidines.[9] Adjusting the catalyst (e.g., using Pd(OH)₂/C with HCl in MeOH) and reaction conditions may suppress this side reaction.[9]
Over-reduction In reductive amination approaches, over-reduction of carbonyls or imines can occur. Carefully control the stoichiometry and addition rate of the reducing agent and maintain an optimal temperature.[10]
Reaction with Solvent Some reactive intermediates may react with the solvent. Screen alternative, more inert solvents.
Decomposition of Starting Material or Product The starting material or product may be unstable under the reaction conditions. Consider milder reaction conditions, shorter reaction times, or the use of protecting groups for sensitive functionalities.

Experimental Protocols

Protocol 1: Copper-Catalyzed Trifluoromethylation of an Aryl Halide Precursor

This protocol is a general procedure for the trifluoromethylation of an aryl halide that can be subsequently reduced to a piperidine.

Materials:

  • Aryl halide (1.0 mmol)

  • Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)

  • Potassium fluoride (KF, 2.0 mmol)

  • Trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

  • Schlenk tube

  • Magnetic stirrer

Procedure:

  • To a Schlenk tube, add the aryl halide (1.0 mmol), CuI (19 mg, 0.1 mmol), and KF (116 mg, 2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Add TMSCF₃ (0.22 mL, 1.5 mmol) via syringe.

  • Seal the Schlenk tube and place it in a preheated heating block at 100 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, quench the reaction by adding 10 mL of a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[8]

Protocol 2: Photoredox-Catalyzed Trifluoromethylation of a Heteroaromatic Precursor

This protocol describes a general method for the direct trifluoromethylation of a heteroaromatic compound, such as a pyridine derivative, which can then be reduced.

Materials:

  • Heteroaromatic substrate (0.5 mmol)

  • Trifluoromethanesulfonyl chloride (CF₃SO₂Cl, 1.0 mmol)

  • fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂ (1-2 mol%)

  • Diisopropylethylamine (DIPEA, 1.0 mmol)

  • Anhydrous acetonitrile (MeCN, 5 mL)

  • Schlenk flask or vial

  • Visible light source (e.g., blue LED lamp)

  • Magnetic stirrer

Procedure:

  • In a Schlenk flask, dissolve the heteroaromatic substrate (0.5 mmol) and the photocatalyst (0.005-0.01 mmol) in anhydrous MeCN (5 mL).

  • Degas the solution by sparging with an inert gas for 15-20 minutes.

  • Add DIPEA (0.17 mL, 1.0 mmol) and CF₃SO₂Cl (0.11 mL, 1.0 mmol) under the inert atmosphere.

  • Seal the flask and place it approximately 5-10 cm from the visible light source.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Trifluoromethylation Methods for Piperidine Synthesis

MethodReagent(s)Catalyst/ConditionsTypical YieldsKey AdvantagesCommon Issues
From δ-Lactam TMSCF₃TFA, KHF₂GoodUtilizes readily available starting materials.Requires multi-step synthesis of the lactam precursor.
Photoredox C-H Functionalization CF₃SO₂Clfac-Ir(ppy)₃, visible light70-94% (on heteroarenes)Mild conditions, high functional group tolerance.[6]Regioselectivity can be an issue; potential for multiple trifluoromethylations.[6]
Copper-Catalyzed Cross-Coupling TMSCF₃CuIModerate to GoodCost-effective catalyst, good for aryl halide precursors.[8]Requires pre-functionalized substrates; can require high temperatures.[8]
From Pyridine Reduction VariousPd/C, PtO₂, Rh catalystsGood to ExcellentAccess to a wide range of substituted piperidines.Potential for hydrodefluorination side reactions.[9]

Visualizations

Troubleshooting_Low_Yield start Low or No Yield reagent Check Reagent Choice (Electrophilic, Nucleophilic, Radical) start->reagent Is the reagent appropriate for the substrate? conditions Optimize Reaction Conditions (Temperature, Solvent, Base) reagent->conditions Yes success Improved Yield reagent->success No, changed reagent catalyst Screen Catalysts and Ligands conditions->catalyst Still low yield conditions->success Optimized purification Optimize Purification Method catalyst->purification Still low yield catalyst->success Optimized purification->success Problem solved

Caption: A logical workflow for troubleshooting low-yield reactions.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup and Purification setup Combine Substrate, Catalyst, and Solvent in an Inert Atmosphere reagents Add Trifluoromethylating Reagent and any other reagents setup->reagents react Stir under specified conditions (Temperature, Light, etc.) reagents->react monitor Monitor progress by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Workup and Extraction quench->extract purify Purify by Chromatography or Crystallization extract->purify characterize Characterize Final Product purify->characterize

Caption: General experimental workflow for trifluoromethylation.

References

Technical Support Center: Optimization of Catalytic Hydrogenation for Trifluoromethylpyridine Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the catalytic hydrogenation of trifluoromethylpyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the catalytic hydrogenation of trifluoromethylpyridines.

Issue Potential Cause Recommended Solution
Low or No Conversion Catalyst Poisoning: The nitrogen atom in the pyridine ring and the resulting piperidine can act as a catalyst poison.[1] Sulfur compounds, even at trace levels, can also severely deactivate noble metal catalysts.- Increase Catalyst Loading: A higher catalyst-to-substrate ratio may be necessary to overcome poisoning effects. - Use of Additives: Acidic additives can protonate the pyridine nitrogen, reducing its coordinating ability and mitigating catalyst poisoning. - Catalyst Selection: Consider catalysts known for their resistance to nitrogen poisoning, such as rhodium-based catalysts.[2] - Purify Starting Materials: Ensure the substrate and solvent are free from sulfur-containing impurities.
Insufficient Catalyst Activity: The chosen catalyst may not be active enough for the electron-deficient trifluoromethylpyridine ring.- Screen Different Catalysts: Test a range of catalysts, including Platinum group metals (e.g., Rh, Ru, Pt, Pd) on various supports (e.g., carbon, alumina). Rhodium oxide (Rh₂O₃) has shown high activity for the hydrogenation of various unprotected pyridines under mild conditions.[3][4] - Optimize Reaction Conditions: Increase hydrogen pressure and/or temperature. However, be aware that harsher conditions can promote side reactions.
Poor Selectivity (Partial Hydrogenation) Incomplete Reaction: The reaction may stop at partially hydrogenated intermediates, such as tetrahydropyridines.- Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure complete conversion to the piperidine product. - Optimize Reaction Conditions: Adjusting temperature and pressure can influence the reaction pathway and drive it to completion.
Hydrodefluorination (Loss of Fluorine) Harsh Reaction Conditions: High temperatures and pressures can promote the cleavage of the C-F bond.- Milder Conditions: Employ lower temperatures and pressures where possible. The use of highly active catalysts like rhodium can allow for milder reaction conditions.[2][3] - Catalyst Choice: The choice of metal can influence the extent of hydrodefluorination. Screening different catalysts is recommended. Palladium has been shown to be effective for hydrodefluorination in some contexts, so it might be a catalyst to use with caution if this side reaction is a concern.[5]
Catalyst-Substrate Interaction: The nature of the catalyst surface and its interaction with the trifluoromethyl group can lead to C-F bond activation.- Catalyst Support: The support material (e.g., carbon, alumina) can influence the catalyst's properties and selectivity. Experiment with different supports. - Additives: The presence of additives may alter the catalyst surface and suppress hydrodefluorination.

Frequently Asked Questions (FAQs)

Q1: Which catalysts are most effective for the hydrogenation of trifluoromethylpyridines?

A1: Rhodium-based catalysts, such as Rhodium on carbon (Rh/C) and Rhodium oxide (Rh₂O₃), are often highly effective for the hydrogenation of pyridines, including functionalized derivatives.[2][3][4] A Rh-JosiPhos system has also been used for the asymmetric hydrogenation of 3-substituted pyridinium salts, including a trifluoromethyl derivative.[6] Platinum and Palladium catalysts are also commonly used for pyridine hydrogenation, but their effectiveness can be substrate-dependent, and they may be more prone to causing hydrodefluorination under certain conditions.[2][5]

Q2: How can I minimize the risk of hydrodefluorination?

A2: To minimize hydrodefluorination, it is crucial to use the mildest possible reaction conditions that still achieve the desired conversion. This includes using lower temperatures and hydrogen pressures.[7][8] Screening different catalysts to find one with high activity under mild conditions is a key strategy. The choice of solvent and the addition of certain additives can also influence selectivity.

Q3: What is the role of acidic additives in the reaction?

A3: Acidic additives, such as acetic acid, can protonate the nitrogen atom of the pyridine ring. This reduces its ability to coordinate to the metal catalyst, thereby mitigating catalyst poisoning and often increasing the reaction rate.[1]

Q4: Can homogeneous catalysts be used for trifluoromethylpyridine hydrogenation?

A4: Yes, homogeneous catalysts can be very effective and offer high selectivity. For example, rhodium complexes with specific phosphine ligands have been successfully used for the asymmetric hydrogenation of substituted pyridinium salts.[6] Homogeneous catalysts can be more sensitive to steric hindrance and may offer greater selectivity compared to heterogeneous catalysts.[9]

Q5: My reaction is stalled at the tetrahydropyridine intermediate. What should I do?

A5: If the reaction stops at the tetrahydropyridine stage, it indicates that the catalyst is not active enough to reduce the remaining double bond. You can try increasing the reaction time, temperature, or hydrogen pressure. If these adjustments are not effective, screening for a more active catalyst is recommended.

Data Presentation

The following tables summarize quantitative data for the catalytic hydrogenation of trifluoromethylpyridines based on available literature.

Table 1: Asymmetric Hydrogenation of 3-(Trifluoromethyl)pyridinium Salt [6]

SubstrateCatalyst SystemBaseSolventTemp (°C)Pressure (bar H₂)Time (h)Yield (%)ee (%)
N-benzyl-3-(trifluoromethyl)pyridinium bromideRh(cod)₂OTf / JosiPhos J002-2Et₃NTHF:TFE (2:1)505016241

Table 2: General Hydrogenation of Functionalized Pyridines with Rh₂O₃ [3][4]

Note: While trifluoromethylpyridines were not explicitly tested in this study, the broad substrate scope suggests Rh₂O₃ could be a promising candidate.

SubstrateCatalystSolventTemp (°C)Pressure (bar H₂)Time (h)Yield (%)
Various substituted pyridines (alkyl, alcohol, amine, carbonyl)Rh₂O₃ (0.5 mol%)TFE40516>99 (NMR Yield)

Experimental Protocols

Protocol 1: General Procedure for Heterogeneous Catalytic Hydrogenation of Trifluoromethylpyridine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Trifluoromethylpyridine substrate

  • Catalyst (e.g., 5% Rh/C, 5% Pt/C, or Rh₂O₃), typically 1-10 mol%

  • Solvent (e.g., Methanol, Ethanol, Acetic Acid, Trifluoroethanol)

  • Hydrogen gas

  • High-pressure reactor (autoclave)

Procedure:

  • To a glass liner of a high-pressure reactor, add the trifluoromethylpyridine substrate and the chosen solvent.

  • Carefully add the catalyst to the solution.

  • Seal the reactor and purge it several times with an inert gas (e.g., Nitrogen or Argon) to remove any air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-50 bar).

  • Stir the reaction mixture vigorously at the desired temperature (e.g., 25-80 °C).

  • Monitor the reaction progress by techniques such as TLC, GC, or LC-MS.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Purge the reactor with an inert gas.

  • Carefully open the reactor and dilute the reaction mixture with a suitable solvent (e.g., Methanol or Ethyl Acetate).

  • Filter the mixture through a pad of celite to remove the heterogeneous catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely. Quench the filter cake with water immediately after filtration.

  • If an acidic solvent was used, neutralize the filtrate with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation as required.

Visualizations

troubleshooting_workflow start Start Hydrogenation Experiment check_conversion Low or No Conversion? start->check_conversion check_selectivity Poor Selectivity? check_conversion->check_selectivity No poisoning Potential Catalyst Poisoning check_conversion->poisoning Yes low_activity Insufficient Catalyst Activity check_conversion->low_activity Yes check_defluorination Hydrodefluorination? check_selectivity->check_defluorination No incomplete_reaction Incomplete Reaction check_selectivity->incomplete_reaction Yes successful_product Successful Product Isolation check_defluorination->successful_product No harsh_conditions Harsh Reaction Conditions check_defluorination->harsh_conditions Yes solution_poisoning Increase Catalyst Loading Add Acidic Additive Purify Starting Materials poisoning->solution_poisoning solution_activity Screen Different Catalysts Increase Pressure/Temperature low_activity->solution_activity solution_incomplete Increase Reaction Time Optimize Conditions incomplete_reaction->solution_incomplete solution_defluorination Use Milder Conditions Screen Catalysts/Supports harsh_conditions->solution_defluorination solution_poisoning->start solution_activity->start solution_incomplete->start solution_defluorination->start

Caption: Troubleshooting workflow for trifluoromethylpyridine hydrogenation.

experimental_workflow prep 1. Prepare Reactants (Substrate, Solvent, Catalyst) reaction_setup 2. Set up High-Pressure Reactor (Purge with Inert Gas) prep->reaction_setup hydrogenation 3. Hydrogenation (Set Pressure and Temperature) reaction_setup->hydrogenation monitoring 4. Monitor Reaction Progress (TLC, GC, LC-MS) hydrogenation->monitoring monitoring->hydrogenation Incomplete workup 5. Reaction Work-up (Vent H₂, Filter Catalyst) monitoring->workup Reaction Complete purification 6. Product Purification (Chromatography/Distillation) workup->purification analysis 7. Product Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for catalytic hydrogenation.

References

preventing decomposition of 4-(Trifluoromethyl)piperidine hydrochloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-(Trifluoromethyl)piperidine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent its decomposition. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its storage and use in experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the optimal storage conditions for this compound to ensure its stability?

A1: To maintain the integrity and purity of this compound, it is crucial to adhere to the following storage conditions. These are based on recommendations from various suppliers and general knowledge of heterocyclic and fluorinated compound stability.[1][2][3][4]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of potential decomposition reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidation of the piperidine ring.
Light Protected from light (Amber vial)Avoids photodegradation, a known pathway for piperidine compounds.[1][2][3][4]
Moisture Tightly sealed container in a dry environmentPrevents hydrolysis of the hydrochloride salt and the trifluoromethyl group.
Container Original, tightly sealed containerEnsures the compound is not exposed to contaminants or atmospheric moisture.

Q2: I've noticed a change in the appearance of my this compound. What could this indicate?

A2: A change in the physical appearance of the compound is often the first sign of decomposition. Here are some potential observations and their implications:

ObservationPotential Cause of DecompositionRecommended Action
Discoloration (yellowing or browning) Oxidation of the piperidine ring or other impurities forming.Do not use. The compound's purity is compromised. Consider acquiring a new batch.
Caking or clumping of the solid Absorption of moisture from the atmosphere.The compound may still be usable for some applications, but it is best to perform an analytical check (e.g., NMR, HPLC) to assess purity. Ensure the container is properly sealed for future storage.
Unusual odor Formation of volatile degradation products. Piperidine itself has a characteristic peppery odor.[5]Do not use. The presence of a strong, unusual odor indicates significant decomposition.

Q3: My experimental results using this compound are inconsistent. Could decomposition during storage be the cause?

A3: Yes, inconsistent experimental results are a common consequence of using a degraded reagent. Decomposition can lead to a lower effective concentration of the desired compound and the presence of impurities that may interfere with your reaction.

To troubleshoot this, we recommend the following workflow:

A flowchart for troubleshooting inconsistent experimental results.

Q4: What are the likely decomposition pathways for this compound?

A4: Based on the chemistry of the piperidine ring and the trifluoromethyl group, two main degradation pathways are of concern under improper storage conditions:

  • Oxidation/Photo-oxidation of the Piperidine Ring: Exposure to air (oxygen) and/or light can lead to the formation of various oxidation products, including the corresponding imine (2,3,4,5-tetrahydro-4-(trifluoromethyl)pyridine) and potentially ring-opened byproducts.[1][2][3][4]

  • Hydrolysis of the Trifluoromethyl Group: While the C-F bond is very strong, the trifluoromethyl group can be susceptible to hydrolysis under certain conditions, particularly in the presence of moisture and at non-neutral pH.[3][6] This would lead to the formation of 4-carboxypiperidine and fluoride ions.

The following diagram illustrates these potential degradation pathways:

G Potential Decomposition Pathways parent 4-(Trifluoromethyl)piperidine HCl oxidation Oxidation / Photo-oxidation (O2, light) parent->oxidation hydrolysis Hydrolysis (H2O, non-neutral pH) parent->hydrolysis imine 2,3,4,5-Tetrahydro-4-(trifluoromethyl)pyridine (Imine) oxidation->imine ring_opened Ring-Opened Products oxidation->ring_opened carboxylic_acid 4-Carboxypiperidine hydrolysis->carboxylic_acid fluoride Fluoride Ions (F-) hydrolysis->fluoride

Potential degradation pathways of 4-(Trifluoromethyl)piperidine HCl.

Experimental Protocols for Stability Assessment

For a quantitative assessment of the stability of this compound, the following experimental protocols are recommended.

1. Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is suitable for detecting non-volatile degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (Solvent A) and acetonitrile with 0.1% trifluoroacetic acid (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

    • Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Dissolve a known amount of the stored sample in the mobile phase to a final concentration within the calibration range.

  • Analysis: Inject the samples and standards. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

2. Protocol for Detection of Trifluoromethyl Group Hydrolysis (Fluoride Ion Test)

This is a simple qualitative test to check for the hydrolysis of the trifluoromethyl group.

  • Materials:

    • Stored this compound sample.

    • Deionized water.

    • Silver nitrate (AgNO₃) solution (0.1 M).

    • Ammonia (NH₃) solution (dilute).

  • Procedure:

    • Dissolve a small amount (approx. 10 mg) of the stored sample in 1 mL of deionized water.

    • Add a few drops of the silver nitrate solution.

    • Observation: The absence of a precipitate indicates that there are no significant levels of chloride, bromide, or iodide ions, which is expected for the pure hydrochloride salt. The fluoride ion (from trifluoromethyl group hydrolysis) does not form a precipitate with silver nitrate.[2]

    • To confirm the presence of fluoride, a more specific fluoride ion test would be required, such as using a fluoride ion-selective electrode or a colorimetric test kit.[4][7]

3. Protocol for Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for identifying structural changes in the molecule.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated water (D₂O).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

  • Analysis:

    • Acquire ¹H and ¹⁹F NMR spectra.

    • In the ¹H NMR spectrum of the pure compound, expect signals corresponding to the piperidine ring protons.

    • In the ¹⁹F NMR spectrum, a single signal (likely a singlet or a triplet depending on coupling to the adjacent proton) is expected for the CF₃ group.

    • The appearance of new signals in either spectrum would indicate the presence of degradation products. For example, the formation of an imine would result in a new signal in the downfield region of the ¹H NMR spectrum. The hydrolysis of the trifluoromethyl group would lead to the disappearance of the signal in the ¹⁹F NMR spectrum.

By following these guidelines and protocols, researchers can ensure the stability and integrity of their this compound, leading to more reliable and reproducible experimental outcomes.

References

Technical Support Center: Scale-Up Synthesis of 4-(Trifluoromethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-(Trifluoromethyl)piperidine hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental stages of synthesizing this compound. The primary synthetic route considered involves the catalytic hydrogenation of 4-(trifluoromethyl)pyridine followed by the formation of the hydrochloride salt.

Stage 1: Catalytic Hydrogenation of 4-(Trifluoromethyl)pyridine

Q1: The hydrogenation reaction is slow or incomplete. What are the potential causes and solutions?

A1: Slow or incomplete hydrogenation of 4-(trifluoromethyl)pyridine can be attributed to several factors related to the catalyst, reaction conditions, and substrate purity.

  • Possible Causes:

    • Catalyst Activity: The catalyst (e.g., Platinum on carbon, Rhodium on carbon) may be of low activity or poisoned.

    • Hydrogen Pressure and Temperature: The aromatic pyridine ring, deactivated by the electron-withdrawing trifluoromethyl group, requires forcing conditions for reduction. Typical laboratory reactors may not reach the necessary high temperatures and pressures.[1]

    • Solvent Choice: The solvent can significantly influence the reaction rate. Acidic solvents like acetic acid can activate the pyridine ring towards hydrogenation.[1]

    • Substrate Purity: Impurities in the 4-(trifluoromethyl)pyridine starting material can act as catalyst poisons.

  • Solutions:

    • Catalyst:

      • Ensure the use of a high-quality catalyst from a reputable supplier.

      • Increase the catalyst loading (e.g., from 1-5 mol% to 5-10 mol%).

      • Consider using a more active catalyst, such as Rhodium on carbon or a specialized Iridium(III) catalyst for ionic hydrogenation.[2]

    • Reaction Conditions:

      • Increase hydrogen pressure (e.g., from 50 psi to >1000 psi or 80 bar) and temperature (e.g., from room temperature to 80-100 °C), ensuring the reactor is rated for such conditions.[1]

      • Use a flow reactor, like the H-Cube®, which can safely achieve high pressures and temperatures, leading to significantly reduced reaction times.[1]

      • Employ an acidic solvent such as glacial acetic acid to protonate the pyridine nitrogen, facilitating hydrogenation.[1]

    • Purity:

      • Analyze the starting 4-(trifluoromethyl)pyridine for impurities using GC-MS and consider purification by distillation if necessary.

Q2: Significant byproducts are being formed during hydrogenation. How can I improve the selectivity?

A2: Byproduct formation is a common challenge in catalytic hydrogenation, often arising from over-reduction or side reactions.

  • Possible Byproducts:

    • Partially hydrogenated intermediates (tetrahydropyridines).

    • Products from hydrodefluorination (loss of fluorine atoms), although less common with the stable CF3 group.

  • Solutions:

    • Optimize Reaction Time: Monitor the reaction progress closely using techniques like GC or HPLC to stop the reaction once the starting material is consumed, preventing over-reduction.

    • Catalyst Selection: The choice of catalyst can influence selectivity. For instance, certain Rhodium or Iridium catalysts may offer higher selectivity compared to Palladium or Platinum under specific conditions.[2][3]

    • Solvent and Additives: The solvent system can impact selectivity. For example, using different solvents can sometimes fine-tune the regioselectivity of C-H trifluoromethylation, a principle that may extend to controlling side reactions in hydrogenation.

Stage 2: Work-up and Isolation of 4-(Trifluoromethyl)piperidine (Free Base)

Q3: I am experiencing low recovery of the free piperidine after the reaction work-up. What are the likely causes?

A3: Low recovery of the free base can occur during the neutralization and extraction steps.

  • Possible Causes:

    • Incomplete Neutralization: If the reaction was run in an acidic solvent, incomplete basification will result in the protonated piperidine remaining in the aqueous layer.

    • Emulsion Formation: During liquid-liquid extraction, stable emulsions can form, making phase separation difficult and leading to product loss.

    • Product Volatility: The free piperidine may be volatile, leading to losses during solvent removal under reduced pressure.

  • Solutions:

    • Neutralization: Add a strong base (e.g., NaOH or KOH solution) to the aqueous layer until the pH is distinctly basic (pH > 10), which can be confirmed with a pH meter.[4]

    • Extraction:

      • Perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete removal of the free amine from the aqueous phase.[4]

      • To break emulsions, add brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous layer. Gentle, repeated inversions of the separatory funnel are preferable to vigorous shaking.[4]

    • Solvent Removal: When concentrating the organic extracts, use a rotary evaporator with a cooled trap and carefully control the vacuum and bath temperature to minimize loss of the volatile product.

Stage 3: Formation and Purification of this compound

Q4: The hydrochloride salt is not crystallizing or is "oiling out". How can I induce crystallization?

A4: The formation of a crystalline solid is crucial for achieving high purity. "Oiling out" occurs when the product separates as a liquid instead of a solid.

  • Possible Causes:

    • Solvent System: The chosen solvent or solvent mixture may not be optimal for crystallization. The product might be too soluble.

    • Presence of Impurities: Impurities can inhibit crystal nucleation and growth.

    • Water Content: The presence of water can interfere with crystallization, leading to the formation of oils.[4]

    • Rate of Cooling: Rapid cooling can favor oil formation over crystallization.

  • Solutions:

    • Solvent Selection:

      • Use an anti-solvent crystallization method. Dissolve the crude product in a minimum amount of a good solvent (e.g., isopropanol, ethanol) and slowly add an anti-solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether, methyl tert-butyl ether (MTBE), or heptane) until turbidity is observed. Heat to redissolve and then cool slowly.[4]

    • Purification:

      • If significant impurities are present, consider purifying the free base by distillation before salt formation.

    • Anhydrous Conditions:

      • Ensure all solvents and glassware are dry. The HCl source should also be anhydrous (e.g., HCl gas or a solution of HCl in a dry solvent like isopropanol or dioxane).

    • Crystallization Conditions:

      • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize yield.[4]

      • Scratching the inside of the flask with a glass rod can sometimes induce nucleation.

      • Seeding with a small crystal of the pure product, if available, can initiate crystallization.

Q5: The final product has a poor color (e.g., yellow or brown). What is the cause and how can it be resolved?

A5: Discoloration is typically due to the presence of impurities, often from oxidation or side reactions.

  • Possible Causes:

    • Oxidation: Piperidines can be susceptible to air oxidation, which can lead to colored impurities.[5]

    • Carryover of Impurities: Impurities from previous steps may be carried through to the final product.

  • Solutions:

    • Recrystallization: Recrystallize the final hydrochloride salt from a suitable solvent system (e.g., isopropanol/MTBE) to remove colored impurities.

    • Charcoal Treatment: During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool.

    • Inert Atmosphere: Handle the free base under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation before converting it to the more stable hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: A widely adopted route for large-scale synthesis involves the catalytic hydrogenation of 4-(trifluoromethyl)pyridine to 4-(trifluoromethyl)piperidine, followed by treatment with hydrochloric acid to form the hydrochloride salt. The precursor, 4-(trifluoromethyl)pyridine, can be synthesized via several methods, including the chlorine/fluorine exchange of 4-(trichloromethyl)pyridine or by constructing the pyridine ring from a trifluoromethyl-containing building block.[6]

Q2: What are the primary safety concerns during the scale-up of this synthesis?

A2: The main safety concerns are:

  • Handling of Trifluoromethylating Reagents: If synthesizing the pyridine precursor, reagents like trifluoromethane (a greenhouse gas) or other trifluoromethyl sources require careful handling in well-ventilated areas or closed systems.[7][8]

  • Catalytic Hydrogenation: This step involves flammable hydrogen gas under high pressure and temperature, posing a significant explosion risk. It requires specialized high-pressure reactors with appropriate safety features and trained personnel. The catalyst itself can be pyrophoric (ignite spontaneously in air), especially after the reaction.

  • Corrosive Reagents: Handling hydrochloric acid and other acidic or basic solutions requires appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and lab coats.[7]

Q3: Which analytical techniques are recommended for quality control at each stage?

A3: A robust analytical strategy is crucial for a successful scale-up.

  • Starting Material (4-(trifluoromethyl)pyridine):

    • GC-MS: To determine purity and identify any volatile impurities.

    • NMR (¹H, ¹⁹F, ¹³C): To confirm the structure.

  • Reaction Monitoring (Hydrogenation):

    • GC or HPLC: To track the disappearance of the starting material and the appearance of the product.

  • Isolated Free Base (4-(trifluoromethyl)piperidine):

    • GC-MS: To assess purity before salt formation.

  • Final Product (this compound):

    • HPLC: For purity assessment and quantification of impurities.[9]

    • NMR (¹H, ¹⁹F, ¹³C): To confirm the structure and salt formation.

    • Melting Point: As a preliminary check of purity.[10]

    • Titration: To determine the assay of the hydrochloride salt.[11]

    • Karl Fischer Titration: To determine the water content.[9]

Q4: How does the trifluoromethyl group affect the synthesis compared to an unsubstituted piperidine?

A4: The strongly electron-withdrawing trifluoromethyl group has several impacts:

  • Pyridine Hydrogenation: It deactivates the pyridine ring, making the hydrogenation more challenging and requiring more forcing conditions (higher temperature and pressure) than the hydrogenation of unsubstituted pyridine.[1]

  • Basicity of Piperidine: The CF₃ group reduces the basicity of the piperidine nitrogen. This can affect the conditions required for salt formation and may influence its behavior in acid-base extractions.

  • Solubility: The presence of the CF₃ group increases the lipophilicity of the molecule, which can affect its solubility in different solvents and should be considered when designing extraction and crystallization procedures.

Quantitative Data Summary

The following tables summarize indicative quantitative data for key steps in the synthesis, based on literature for similar compounds. This data should be used as a starting point for optimization.

Table 1: Indicative Conditions for Hydrogenation of Substituted Pyridines

ParameterCondition 1Condition 2
Substrate Pyridine-2-acetic esterHalogenated Pyridine
Catalyst 10% Pt/C10% Pt/C
Pressure 80-90 barAmbient Pressure
Temperature 80 °C70 °C
Solvent Not SpecifiedAcetic Acid
Outcome Full ConversionFull Conversion
Reference [1][1]

Table 2: Physicochemical Properties of 4-(Trifluoromethyl)piperidine and its Hydrochloride Salt

Property4-(Trifluoromethyl)pyridine4-(Trifluoromethyl)piperidine HCl
Molecular Formula C₆H₄F₃NC₆H₁₀F₃N · HCl
Molecular Weight 147.10 g/mol 189.61 g/mol
Appearance LiquidWhite to yellow solid
Boiling Point 110 °CNot Applicable
Melting Point Not Applicable155-159 °C
Density 1.27 g/mL at 25 °CNot Applicable
Reference [10]

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol is an illustrative procedure for lab-scale synthesis and should be optimized for scale-up.

Materials:

  • 4-(Trifluoromethyl)pyridine

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial Acetic Acid

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (e.g., 2M solution in diethyl ether or isopropanolic HCl)

  • Isopropanol

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • Hydrogenation:

    • To a high-pressure autoclave, add 4-(trifluoromethyl)pyridine (1.0 eq) and glacial acetic acid as the solvent.[12]

    • Under an inert atmosphere, add PtO₂ (1-5 mol%).[12]

    • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 50-80 bar.[1]

    • Heat the mixture to 60-80 °C with vigorous stirring.[1]

    • Monitor the reaction by GC until the starting material is consumed.

    • Cool the reactor to room temperature and carefully vent the hydrogen.

  • Work-up and Isolation of Free Base:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Carefully neutralize the filtrate by slowly adding it to a cooled, stirred solution of concentrated NaOH until the pH is >10.

    • Extract the aqueous mixture with DCM (3 x volumes).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to yield crude 4-(trifluoromethyl)piperidine.

  • Hydrochloride Salt Formation and Purification:

    • Dissolve the crude free base in a minimum amount of isopropanol.

    • Slowly add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

    • Cool the mixture in an ice bath for 30 minutes.

    • Collect the solid by vacuum filtration and wash the filter cake with cold MTBE.

    • Recrystallize the crude salt from a suitable solvent system (e.g., isopropanol/MTBE) to obtain pure this compound.

    • Dry the final product under vacuum.

Visualizations

Scale_Up_Synthesis_Workflow cluster_0 Synthesis of Precursor cluster_1 Core Synthesis cluster_2 Purification & Salt Formation start 4-Picoline step1 Chlorination/ Fluorination start->step1 Halogenation precursor 4-(Trifluoromethyl)pyridine step1->precursor step2 Catalytic Hydrogenation precursor->step2 H₂, Catalyst (e.g., PtO₂) free_base 4-(Trifluoromethyl)piperidine (Free Base) step2->free_base step3 Work-up & Extraction free_base->step3 step4 Salt Formation & Crystallization step3->step4 Add HCl final_product 4-(Trifluoromethyl)piperidine Hydrochloride step4->final_product

Caption: Overall workflow for the scale-up synthesis of this compound.

Troubleshooting_Hydrogenation start Problem: Incomplete Hydrogenation cause1 Catalyst Issue? start->cause1 cause2 Reaction Conditions? start->cause2 cause3 Substrate Purity? start->cause3 solution1a Increase Catalyst Loading cause1->solution1a solution1b Use Fresh/More Active Catalyst cause1->solution1b solution2a Increase H₂ Pressure cause2->solution2a solution2b Increase Temperature cause2->solution2b solution2c Use Acidic Solvent (AcOH) cause2->solution2c solution3 Purify Starting Material (e.g., Distillation) cause3->solution3

Caption: Decision tree for troubleshooting incomplete hydrogenation reactions.

Crystallization_Troubleshooting problem Problem: Product 'Oils Out' or Fails to Crystallize check_purity Check Purity of Free Base problem->check_purity check_solvent Review Solvent System problem->check_solvent check_conditions Assess Crystallization Conditions problem->check_conditions action_purify Purify Free Base (e.g., Distillation) check_purity->action_purify If Impure action_solvent Use Anti-Solvent Method (e.g., IPA/MTBE) check_solvent->action_solvent Optimize action_conditions1 Ensure Anhydrous Conditions check_conditions->action_conditions1 If Wet action_conditions2 Cool Slowly / Seed / Scratch check_conditions->action_conditions2 Improve Nucleation

Caption: Logical relationships for troubleshooting crystallization issues.

References

Technical Support Center: Synthesis of Trifluoromethyl-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trifluoromethyl-substituted piperidines. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of these valuable compounds. Below, you will find troubleshooting guides and frequently asked questions (FAQs) for key synthetic methodologies, complete with detailed experimental protocols and quantitative data to guide your experimental design.

General Troubleshooting

Q1: My purified trifluoromethyl-substituted piperidine is a yellow oil, but I expected a colorless product. What is the cause of the color?

A: A yellow color in piperidine derivatives is often due to the presence of oxidized impurities.[1] While this may not impact the structural integrity of your compound for some applications, for high-purity requirements, further purification is recommended. To prevent discoloration, it is advisable to store the purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light.[1]

Q2: I am observing poor solubility of my starting materials in the recommended solvent. How can I address this?

A: Poor solubility can lead to incomplete reactions and the formation of side products. If you are encountering solubility issues, consider screening a range of solvents with varying polarities. For instance, polar aprotic solvents like DMF or DMSO can be effective for certain cyclization reactions, while alcoholic solvents such as methanol or ethanol are often suitable for reductive aminations.[2] Gentle heating of the reaction mixture can also improve solubility, but be mindful of the thermal stability of your reactants and intermediates.

Troubleshooting Guide: Intramolecular Mannich Reaction

The intramolecular Mannich reaction is a powerful tool for the synthesis of 2-trifluoromethylpiperidines.[3] However, challenges such as low yield and poor diastereoselectivity can arise.

Problem Potential Cause Troubleshooting Solution
Low Reaction Yield Incomplete iminium ion formation: The reaction is acid-catalyzed and requires the formation of an iminium intermediate.Ensure the use of a suitable acid catalyst (e.g., p-TsOH) and consider adjusting the reaction temperature. Refluxing toluene is a common solvent system for this transformation.[3]
Steric hindrance: Bulky substituents on the aldehyde or the amine precursor can impede the cyclization.If possible, consider alternative starting materials with less steric bulk. Alternatively, more forcing reaction conditions (higher temperature, longer reaction time) may be necessary.[2]
Poor Diastereoselectivity Suboptimal reaction temperature: Higher temperatures can lead to the formation of less stable diastereomers.Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.[2]
Incorrect solvent choice: The polarity and coordinating ability of the solvent can influence the transition state geometry.Screen a variety of solvents (e.g., toluene, THF, dichloromethane) to identify the optimal medium for the desired stereochemical outcome.[2]
Thermodynamic vs. Kinetic Control: The reaction conditions may favor the thermodynamic product, which may not be the desired diastereomer.The diastereoselectivity can often be explained by a six-membered ring chair-like transition state that minimizes steric interactions.[3] Modifying the substituents or the catalyst could alter the energy landscape of the transition states.
Experimental Protocol: Diastereoselective Synthesis of 2-Trifluoromethylpiperidines via Intramolecular Mannich Reaction

This protocol is adapted from a general procedure for the intramolecular Mannich reaction.[3]

  • Iminium Ion Formation: To a solution of the trifluoromethyl-containing amine (1.0 eq) in toluene, add the desired aldehyde (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).

  • Cyclization: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mannich_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Amine Trifluoromethyl Amine Imine Imine Amine->Imine + Aldehyde - H2O Aldehyde Aldehyde Iminium Iminium Ion Imine->Iminium + H+ Piperidine 2-Trifluoromethyl- piperidine Iminium->Piperidine Intramolecular Cyclization

Intramolecular Mannich reaction workflow.

Troubleshooting Guide: Aza-Michael Addition

The aza-Michael addition is another key strategy for constructing the trifluoromethyl-substituted piperidine ring system.[3]

Problem Potential Cause Troubleshooting Solution
Low Reaction Yield Weak nucleophilicity of the amine: The nitrogen atom may not be sufficiently nucleophilic to attack the Michael acceptor.The use of a suitable base can deprotonate the amine, increasing its nucleophilicity.
Poor reactivity of the Michael acceptor: Electron-withdrawing groups on the Michael acceptor are necessary to activate the double bond for nucleophilic attack.If the Michael acceptor is not sufficiently reactive, consider using a more activated derivative or a different synthetic strategy.
Formation of Side Products Polymerization: The Michael acceptor can polymerize under the reaction conditions.Control the reaction temperature and consider using a stoichiometric amount of the amine to minimize polymerization.[1]
1,2-addition vs. 1,4-addition: The amine may add to the carbonyl group instead of the double bond.This is generally less of a concern with softer nucleophiles like amines. However, the choice of solvent and temperature can influence the regioselectivity.
Poor Diastereoselectivity Base selection: The choice of base can influence the stereochemical outcome of the reaction.For reactions involving chiral auxiliaries, the choice of base is critical. For example, lithiated species have been shown to provide high diastereoselectivity in some cases.
Experimental Protocol: Synthesis of α-Trifluoromethylpiperidine via Aza-Michael Addition

This protocol is a general representation of an intramolecular aza-Michael addition.[3]

  • Precursor Synthesis: Synthesize the ω-amino α,β-unsaturated ketone precursor containing the trifluoromethyl group.

  • Cyclization: Treat the precursor with a suitable base (e.g., potassium carbonate, sodium ethoxide) in an appropriate solvent (e.g., ethanol, THF).

  • Reaction Monitoring: Monitor the progress of the cyclization by TLC or LC-MS.

  • Workup: Upon completion, neutralize the reaction with a mild acid (e.g., ammonium chloride solution) and extract the product with an organic solvent.

  • Purification: Dry the combined organic extracts, concentrate, and purify the resulting piperidine derivative by column chromatography.

Aza_Michael_Addition cluster_reactant Reactant cluster_process Process cluster_product Product Precursor ω-Amino α,β-unsaturated ketone Cyclization Intramolecular 1,4-Addition Precursor->Cyclization Base Piperidine Trifluoromethyl-substituted Piperidine Cyclization->Piperidine

Aza-Michael addition for piperidine synthesis.

Frequently Asked Questions (FAQs)

Q3: How can I improve the diastereoselectivity of my trifluoromethyl-substituted piperidine synthesis?

A: Achieving high diastereoselectivity is a common challenge. Several factors can be optimized:

  • Temperature: Lowering the reaction temperature often favors the formation of the kinetic product, which may be the desired diastereomer.[2]

  • Catalyst/Reagent Choice: The use of chiral catalysts or auxiliaries can induce stereoselectivity.[2] The nature of the base in aza-Michael additions or the acid catalyst in Mannich reactions can also play a crucial role.

  • Solvent: The solvent can influence the transition state energies of the diastereomeric pathways. A screening of solvents with different polarities is recommended.[2]

Q4: My Ring-Closing Metathesis (RCM) reaction to form a trifluoromethyl-substituted piperidine is not working. What are some common issues?

A: RCM is a powerful tool, but it can be sensitive to the substrate and reaction conditions.

  • Catalyst Choice: The choice of Grubbs' catalyst (first, second, or third generation) is critical and substrate-dependent.

  • Substrate Structure: Steric hindrance near the reacting alkenes can inhibit the reaction. For example, attempts to introduce a substituent at the C4 position of the piperidine ring via RCM have been reported to be unsuccessful for certain enyne precursors.[3] Similarly, ortho-substituted aryl groups on an alkyne component of an enyne metathesis can prevent the reaction.[3]

  • Reaction Conditions: Ensure the solvent is thoroughly degassed to remove oxygen, which can deactivate the catalyst. The reaction temperature and concentration can also affect the efficiency of the RCM reaction.

Q5: What are some common side products in the synthesis of trifluoromethyl-substituted piperidines?

A: The formation of side products is dependent on the specific synthetic route. Some common side products include:

  • Over-reduction products: In syntheses involving reduction steps, other functional groups in the molecule may be unintentionally reduced.

  • Elimination products: Depending on the substrate and conditions, elimination reactions can compete with the desired cyclization.

  • Epimers: As discussed, mixtures of diastereomers are a common issue.

  • Polymerization of starting materials, especially activated alkenes.[1]

By carefully considering the reaction mechanism and optimizing the experimental parameters, many of these common side reactions can be minimized.

References

Technical Support Center: Purification of Fluorinated Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of fluorinated piperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when purifying fluorinated piperidine derivatives?

A1: Researchers often face several key challenges during the purification of fluorinated piperidine derivatives:

  • Volatility: Unprotected fluorinated piperidines can be highly volatile, making them difficult to isolate and handle, often leading to significant product loss during solvent evaporation steps.[1][2]

  • Strong Binding to Silica Gel: The basic nitrogen atom in the piperidine ring interacts strongly with the acidic silanol groups on the surface of standard silica gel.[3] This can lead to poor peak shape (tailing), low recovery, and in some cases, irreversible adsorption of the compound onto the column.[3]

  • Side-Product Formation: The synthesis of fluorinated piperidines can sometimes lead to hydrodefluorination, creating non-fluorinated impurities that are structurally very similar to the desired product and thus challenging to separate.[1][2][4]

  • TFA Removal: Trifluoroacetic acid (TFA) is a common mobile phase modifier in reverse-phase HPLC that improves peak shape. However, its removal from the final product can be difficult and is often crucial for subsequent biological assays, as residual TFA can be toxic to cells.[5]

Q2: My fluorinated piperidine is volatile. How can I prevent its loss during purification?

A2: A highly effective strategy to mitigate the loss of volatile fluorinated piperidines is to protect the basic nitrogen atom in situ immediately following the synthesis.[1][2] This is typically done by adding a protecting group reagent to the crude reaction mixture before workup and purification. Common protecting groups include:

  • Benzyloxycarbonyl (Cbz): Cbz-protection is a robust method to increase the molecular weight and decrease the volatility of the piperidine derivative, facilitating its purification by standard methods like column chromatography.[1][2]

  • 9-Fluorenylmethoxycarbonyl (Fmoc): Similar to Cbz, the Fmoc group is also effective in capping the volatile amine, allowing for easier handling and purification.[1][2]

This derivatization makes the compound less volatile and easier to purify using standard chromatographic techniques.

Q3: How can I improve the peak shape and recovery of my fluorinated piperidine derivative during normal-phase column chromatography?

A3: To address issues like peak tailing and low recovery on silica gel, you can modify either the mobile phase or the stationary phase:[3]

  • Mobile Phase Modification: Add a basic modifier to your eluent to compete with your basic compound for binding to the acidic silanol groups on the silica. Common additives include:

    • Triethylamine (TEA): Typically added at a concentration of 0.1-1% (v/v).

    • Ammonia: A solution of 7N ammonia in methanol (1-2%) can be very effective for strongly basic compounds.

  • Stationary Phase Modification:

    • Amine-Deactivated Silica: Using pre-treated silica gel can provide more reproducible results.

    • Alumina (Basic or Neutral): This can be an excellent alternative to silica for purifying basic compounds.

  • Reverse-Phase Chromatography: If your compound has sufficient non-polar character, reverse-phase chromatography on a C18 column is a good alternative. Using acidic mobile phase modifiers like TFA or formic acid can improve peak shape by protonating the piperidine nitrogen.[3]

Q4: What are the best techniques for separating diastereomers or enantiomers of fluorinated piperidines?

A4: For the separation of stereoisomers, more advanced chromatographic techniques are often necessary:

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for both chiral and achiral separations and is often considered a greener alternative to HPLC.[6][7][8] It uses supercritical CO2 as the main mobile phase, often with an alcohol modifier. SFC can provide high-resolution separations with shorter run times.[6][7] For chiral separations, a wide variety of chiral stationary phases are available that show excellent enantioselectivity under SFC conditions.[7]

  • Chiral HPLC: High-performance liquid chromatography with a chiral stationary phase is a well-established method for separating enantiomers.

Troubleshooting Guides

Normal-Phase Flash Chromatography
Problem Possible Cause(s) Troubleshooting Steps
Peak Tailing Strong interaction between the basic piperidine nitrogen and acidic silanol groups on the silica gel surface.[3]1. Add a basic modifier like triethylamine (0.1-1%) or ammonia (1-2% of 7N solution in methanol) to the mobile phase.[3]2. Switch to a less acidic stationary phase like neutral or basic alumina.[3]3. Consider using an amine-deactivated silica column.[3]
Low Recovery Irreversible binding of the compound to the silica gel.[3]Volatility of the compound.1. Implement the solutions for peak tailing, as strong binding is a primary cause.[3]2. If the compound is volatile, consider in situ protection (e.g., with Cbz or Fmoc) before chromatography.[1][2]
Poor Separation from Non-Fluorinated Impurities The polarity of the impurity is very similar to the product.1. Optimize the mobile phase system by trying different solvent combinations and gradients.2. If normal-phase is ineffective, switch to reverse-phase HPLC.3. Consider preparative HPLC or SFC for higher resolution.
Reverse-Phase HPLC
Problem Possible Cause(s) Troubleshooting Steps
Difficulty Removing TFA from the Final Product TFA forms a salt with the basic piperidine nitrogen.[5]1. Lyophilization from HCl Solution: Dissolve the TFA salt in water, add a dilute HCl solution (e.g., to a final concentration of 2-10 mM), freeze, and lyophilize. Repeat 2-3 times to replace the TFA with HCl.[5]2. Ion-Exchange Chromatography: Use an anion exchange resin to displace the TFA counter-ion.[5]3. Basic Wash: If the compound is soluble in an organic solvent, dissolve it and wash with a mild aqueous base like sodium bicarbonate solution.
Poor Peak Shape The pH of the mobile phase is close to the pKa of the compound.Secondary interactions with the stationary phase.1. Ensure the mobile phase pH is at least 2 units away from the compound's pKa.2. Use an acidic modifier like TFA or formic acid to ensure the piperidine nitrogen is protonated.[3]

Quantitative Data Summary

The following table summarizes reported yields for some fluorinated piperidine derivatives after purification, highlighting the impact of the purification strategy.

Fluorinated Piperidine Derivative Purification/Isolation Strategy Reported Yield Reference(s)
Gram-scale synthesis of a fluorinated piperidineIn situ benzyloxycarbonyl (Cbz) protection67%[1][2]
Difluorinated piperidineIn situ Cbz protection (yield affected by defluorination side products)30%[1][2][4]
2-Phenylacetamide-substituted piperidineNot specified52%[1][2]
Enantioenriched 3-fluoropiperidineIn situ Cbz protection55%[1][2]

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Purification

This protocol is effective for separating basic fluorinated piperidine derivatives from acidic and neutral impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic fluorinated piperidine will be protonated and move into the aqueous layer.

  • Separation: Separate the aqueous and organic layers. The organic layer containing neutral impurities can be set aside or discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) until the pH is >10. This deprotonates the piperidinium salt, regenerating the neutral basic compound.

  • Re-extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane) to recover the purified fluorinated piperidine.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Single-Solvent Crystallization

This method is useful for obtaining highly pure solid fluorinated piperidine derivatives.

  • Solvent Screening: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, hexanes/chloroform mixtures) at room and elevated temperatures.[9][10] A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[10]

  • Dissolution: In a flask, dissolve the crude compound in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

Purification_Workflow Start Crude Fluorinated Piperidine Derivative CheckVolatility Is the compound volatile? Start->CheckVolatility InSituProtection In Situ Protection (e.g., Cbz, Fmoc) CheckVolatility->InSituProtection Yes PurificationChoice Select Purification Method CheckVolatility->PurificationChoice No InSituProtection->PurificationChoice AcidBase Acid-Base Extraction PurificationChoice->AcidBase Major acidic/ neutral impurities ColumnChrom Column Chromatography PurificationChoice->ColumnChrom Moderate scale/ purity needed Crystallization Crystallization PurificationChoice->Crystallization Solid compound HPLC_SFC Preparative HPLC / SFC PurificationChoice->HPLC_SFC High purity needed/ Isomer separation Analysis Purity Analysis (NMR, LC-MS) AcidBase->Analysis ColumnChrom->Analysis Crystallization->Analysis HPLC_SFC->Analysis FinalProduct Pure Fluorinated Piperidine Derivative Analysis->FinalProduct

Caption: General workflow for the purification of fluorinated piperidines.

Chromatography_Troubleshooting Start Poor Separation/ Peak Shape in Normal-Phase Chromatography Problem What is the main issue? Start->Problem Tailing Peak Tailing Problem->Tailing Tailing LowRecovery Low Recovery Problem->LowRecovery Low Recovery PoorSep Poor Separation Problem->PoorSep Poor Separation AddBase Add Basic Modifier to Mobile Phase (e.g., TEA) Tailing->AddBase ChangeStationary Change Stationary Phase (Alumina, Amine-Deactivated Silica) Tailing->ChangeStationary SwitchToRP Switch to Reverse-Phase HPLC Tailing->SwitchToRP ProtectVolatile Protect Volatile Amine (Cbz, Fmoc) LowRecovery->ProtectVolatile ReduceBinding Reduce Binding (See Tailing Solutions) LowRecovery->ReduceBinding OptimizeGradient Optimize Mobile Phase Gradient PoorSep->OptimizeGradient PrepHPLC Use Preparative HPLC/SFC for Higher Resolution PoorSep->PrepHPLC

Caption: Troubleshooting decision tree for chromatography issues.

Acid_Base_Extraction_Logic Start Crude Mixture in Organic Solvent AddAcid Wash with Aqueous Acid (e.g., HCl) Start->AddAcid Separate1 Separate Layers AddAcid->Separate1 OrganicLayer1 Organic Layer: Neutral Impurities Separate1->OrganicLayer1 Organic AqueousLayer1 Aqueous Layer: Protonated Piperidine Salt Separate1->AqueousLayer1 Aqueous Basify Add Base (e.g., NaOH) to Aqueous Layer (pH > 10) AqueousLayer1->Basify ExtractBack Extract with Organic Solvent Basify->ExtractBack Separate2 Separate Layers ExtractBack->Separate2 AqueousLayer2 Aqueous Layer: Inorganic Salts Separate2->AqueousLayer2 Aqueous OrganicLayer2 Organic Layer: Purified Fluorinated Piperidine Separate2->OrganicLayer2 Organic DryConcentrate Dry and Concentrate Organic Layer OrganicLayer2->DryConcentrate FinalProduct Pure Product DryConcentrate->FinalProduct

Caption: Logical steps of an acid-base extraction for purification.

References

Validation & Comparative

Validating the Synthesis of 4-(Trifluoromethyl)piperidine Hydrochloride: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise synthesis and rigorous validation of chemical intermediates are paramount. This guide provides a comprehensive comparison of spectroscopic methods for the validation of 4-(Trifluoromethyl)piperidine hydrochloride, a key building block in the synthesis of various pharmaceutical agents. We present a hypothetical, yet representative, synthesis and detailed experimental data to illustrate the application of these techniques.

The introduction of a trifluoromethyl group into molecular scaffolds can significantly enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. Consequently, the synthesis of trifluoromethyl-containing building blocks like this compound is of great interest. The validation of its synthesis is crucial to ensure the identity, purity, and structural integrity of the compound before its use in further synthetic steps.

This guide will delve into the primary spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will also explore alternative methods and provide a comparative analysis of their utility.

Synthesis Pathway Overview

A common synthetic route to this compound involves the reaction of a suitable piperidine precursor with a trifluoromethylating agent, followed by hydrochloride salt formation. A plausible, though illustrative, synthetic scheme is the reaction of 4-piperidone with a trifluoromethylating reagent to form the trifluoromethyl alcohol, which is then reduced and converted to the hydrochloride salt.

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation 4-Piperidone 4-Piperidone Intermediate 4-Hydroxy-4-(trifluoromethyl)piperidine 4-Piperidone->Intermediate + CF3 Reagent Trifluoromethylating_Agent Trifluoromethylating_Agent Trifluoromethylating_Agent->Intermediate Reduction Reduction Intermediate->Reduction Product_Free_Base 4-(Trifluoromethyl)piperidine Reduction->Product_Free_Base HCl_Formation HCl_Formation Product_Free_Base->HCl_Formation Final_Product 4-(Trifluoromethyl)piperidine Hydrochloride HCl_Formation->Final_Product NMR NMR Final_Product->NMR IR IR Final_Product->IR MS MS Final_Product->MS

Caption: Illustrative workflow for the synthesis and subsequent spectroscopic validation of this compound.

Spectroscopic Validation Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of a successfully synthesized batch of this compound. For comparison, data for a structurally related compound, 4-(Trifluoromethoxy)piperidine, is also included where available, highlighting the subtle yet significant differences that these analytical techniques can discern.

Table 1: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data

Nucleus4-(Trifluoromethyl)piperidine HCl (Expected Chemical Shift, δ ppm)4-(Trifluoromethoxy)piperidine (Reference Data)Key Observations & Comparison
¹H NMR
H-2, H-6 (axial)~3.4 - 3.6~3.1 - 3.3Downfield shift in the hydrochloride salt due to the electron-withdrawing effect of the protonated nitrogen.
H-2, H-6 (equatorial)~3.0 - 3.2~2.7 - 2.9Similar downfield shift observed for the equatorial protons.
H-3, H-5 (axial)~2.1 - 2.3~1.9 - 2.1Protons on the piperidine ring also experience a deshielding effect.
H-3, H-5 (equatorial)~1.8 - 2.0~1.6 - 1.8
H-4~2.4 - 2.6~4.4 - 4.6Significant upfield shift for the H-4 proton in the trifluoromethyl derivative compared to the trifluoromethoxy analog due to the direct C-C bond versus the C-O bond.
NH₂⁺~9.0 - 9.5N/ABroad singlet characteristic of a protonated amine, absent in the free base.
¹³C NMR
C-2, C-6~44 - 46~45 - 47Similar chemical shifts for the carbons adjacent to the nitrogen.
C-3, C-5~27 - 29~29 - 31
C-4~38 - 40 (q, J ≈ 28 Hz)~75 - 77The carbon bearing the substituent shows a dramatic difference in chemical shift. The C-CF₃ signal appears as a quartet due to coupling with the fluorine atoms.
CF₃~125 - 127 (q, J ≈ 280 Hz)~121 - 123 (q, J ≈ 257 Hz)The trifluoromethyl carbon appears as a quartet with a large one-bond C-F coupling constant.
¹⁹F NMR
CF₃~ -73 to -75 (t, J ≈ 9 Hz)~ -58 to -60The chemical shift of the trifluoromethyl group is highly sensitive to its electronic environment. The triplet in the trifluoromethyl derivative arises from coupling to the two adjacent protons on the piperidine ring.

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Technique4-(Trifluoromethyl)piperidine HCl (Expected Data)4-(Trifluoromethoxy)piperidine (Reference Data)Key Observations & Comparison
IR (cm⁻¹)
N-H Stretch~2400 - 2800 (broad)~3300 (sharp, for free base)The broad absorption in the hydrochloride salt is characteristic of an ammonium salt. The free base would show a sharper N-H stretch.
C-H Stretch~2950 - 3050~2850 - 2950Typical alkane C-H stretching vibrations.
C-F Stretch~1100 - 1300 (strong, multiple bands)~1100 - 1250 (strong, multiple bands)Strong absorptions characteristic of the C-F bonds in the trifluoromethyl group.
MS (m/z)
Molecular Ion [M]⁺153.08 (for free base)169.07 (for free base)The molecular ion peak corresponds to the free base, as the HCl is typically lost in the ionization process.
[M-H]⁺152.07168.06Loss of a hydrogen atom.
[M-CF₃]⁺84.08N/AA significant fragment corresponding to the loss of the trifluoromethyl group. This is a key diagnostic peak.
[M-OCF₃]⁺N/A84.08For the trifluoromethoxy analog, the corresponding fragment is the loss of the trifluoromethoxy group.

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and reliable validation of the synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a multinuclear probe.

  • Sample Preparation: Dissolve 5-10 mg of the this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm) for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ (δ 0.00 ppm) can be used.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

  • ¹⁹F NMR: Acquire the spectrum with proton decoupling to simplify the spectrum, or without decoupling to observe H-F coupling.

Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: As this compound is a solid, it can be prepared as a KBr (potassium bromide) pellet. Grind a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample with minimal preparation.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS).

  • GC-MS Sample Preparation: The hydrochloride salt is not volatile. Therefore, it is often necessary to analyze the free base. This can be achieved by dissolving the salt in a basic solution (e.g., aqueous sodium bicarbonate) and extracting the free base into an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then dried and injected into the GC-MS.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: ~250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

Logical Workflow for Spectroscopic Validation

The validation process follows a logical progression, starting with techniques that confirm the presence of key functional groups and culminating in a detailed structural elucidation.

Validation_Logic Start Synthesized Product IR_Analysis IR Spectroscopy Start->IR_Analysis Initial Functional Group Analysis MS_Analysis Mass Spectrometry IR_Analysis->MS_Analysis Confirm Functional Groups (e.g., N-H, C-F) NMR_Analysis NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS_Analysis->NMR_Analysis Confirm Molecular Weight and Fragmentation Structure_Confirmed Structure Validated NMR_Analysis->Structure_Confirmed Detailed Structural Elucidation

Caption: A logical workflow for the comprehensive spectroscopic validation of a synthesized chemical compound.

Comparison with Alternative Validation Methods

While NMR, IR, and MS are the cornerstones of structural validation, other techniques can provide complementary information.

Elemental Analysis: This technique determines the elemental composition (C, H, N, etc.) of a sample. It is a powerful tool for confirming the empirical formula of a newly synthesized compound and assessing its purity. For this compound (C₆H₁₁ClF₃N), the expected elemental composition would be: C, 38.01%; H, 5.85%; Cl, 18.70%; F, 30.06%; N, 7.39%. A significant deviation from these values would indicate the presence of impurities or an incorrect structure.

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure. While it is the "gold standard" for structural proof, it is contingent on the ability to grow suitable single crystals, which is not always feasible.

The successful synthesis of this compound requires a multi-faceted analytical approach for validation. A combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides the most detailed structural information, allowing for the unambiguous assignment of all atoms in the molecule. Infrared spectroscopy serves as a rapid and effective method to confirm the presence of key functional groups and the formation of the hydrochloride salt. Mass spectrometry confirms the molecular weight of the free base and provides valuable information about its fragmentation pattern, further corroborating the proposed structure. By employing these techniques in a logical workflow and comparing the obtained data with expected values and those of related compounds, researchers can confidently validate the synthesis of this important pharmaceutical building block.

comparing 4-(Trifluoromethyl)piperidine hydrochloride with non-fluorinated piperidine analogues

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 4-(Trimodide)piperidine Hydrochloride and its Non-Fluorinated Analogues

The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a multitude of FDA-approved drugs. Its versatility allows for extensive modification to fine-tune pharmacological properties. A significant advancement in this area is the strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group. This guide provides an objective comparison between 4-(Trifluoromethyl)piperidine hydrochloride and its non-fluorinated piperidine counterparts, supported by physicochemical data and detailed experimental protocols to assist researchers in drug discovery and development.

Physicochemical Properties: A Tale of Two Rings

The introduction of a trifluoromethyl group at the 4-position of the piperidine ring dramatically alters its fundamental physicochemical properties. These changes have profound implications for a molecule's behavior in biological systems.

Property4-(Trifluoromethyl)piperidinePiperidineImpact of Trifluoromethylation
Molecular Weight ( g/mol ) 153.15[1][2]85.15[3][4]Increased molecular weight.
pKa of Conjugate Acid ~9.62 (Predicted)[1]~11.12[3][5]The strongly electron-withdrawing CF3 group lowers the basicity of the piperidine nitrogen.[6]
logP (Octanol-Water Partition Coefficient) ~1.7 (Computed)[7]~0.84[5][8]Significantly increases lipophilicity ("greasiness").

Table 1. Comparison of key physicochemical properties.

The reduction in pKa means that at physiological pH (7.4), a larger fraction of the fluorinated piperidine will exist in its neutral, un-ionized form compared to the non-fluorinated analogue. This can enhance its ability to cross cell membranes, including the blood-brain barrier. The increased lipophilicity, as indicated by the higher logP value, further contributes to improved membrane permeability and can enhance binding to hydrophobic pockets within target proteins.[3]

Pharmacological Profile: The Trifluoromethyl Advantage

The structural and electronic modifications imparted by the CF3 group translate into significant advantages in the pharmacological profile of drug candidates.

Pharmacological AspectImpact of 4-TrifluoromethylationNon-Fluorinated Piperidine Analogue
Metabolic Stability Enhanced stability. The C-F bond is exceptionally strong, and the CF3 group can shield adjacent positions from metabolic attack by cytochrome P450 enzymes.More susceptible to metabolic degradation, such as N-dealkylation and oxidation at the carbon alpha to the nitrogen.
Binding Affinity & Selectivity The CF3 group can engage in unique interactions with target proteins (e.g., dipole-dipole, orthogonal multipolar interactions) and its lipophilicity can improve binding to hydrophobic pockets, potentially increasing affinity and selectivity.[3]Binding is typically driven by hydrogen bonding and van der Waals interactions.
Bioavailability Generally improved due to enhanced metabolic stability and membrane permeability. This often translates to a longer half-life and better exposure in the body.Can be limited by first-pass metabolism.
CNS Penetration The combination of increased lipophilicity and a higher proportion of the neutral species at physiological pH often leads to better penetration of the blood-brain barrier. This makes it a valuable scaffold for CNS-active drugs.[1]CNS penetration is variable and depends on the overall properties of the molecule.

Table 2. Comparative pharmacological profile.

Experimental Protocols

To quantitatively assess the differences between fluorinated and non-fluorinated piperidine analogues, standardized in vitro assays are essential. Below are detailed protocols for two key experiments.

Competitive Radioligand Binding Assay for Dopamine Transporter (DAT) Affinity

This assay determines the binding affinity of a test compound to the dopamine transporter by measuring its ability to compete with a known radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]WIN 35,428 (a well-characterized DAT ligand).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Test Compounds: 4-(Trifluoromethyl)piperidine derivatives and non-fluorinated piperidine analogues, dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).

  • Instrumentation: Scintillation counter, glass fiber filters.

Procedure:

  • Preparation: A reaction mixture is prepared containing hDAT-expressing cell membranes, [³H]WIN 35,428, and assay buffer.

  • Competition: Increasing concentrations of the test compounds are added to the reaction mixture. A parallel set of tubes containing the non-specific binding control is also prepared.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) is then determined from the IC50 value using the Cheng-Prusoff equation.[5]

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLMs)

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in HLMs.

Materials:

  • Test Compounds: Fluorinated and non-fluorinated piperidine analogues.

  • Positive Control: A compound with a known metabolic profile (e.g., midazolam).

  • HLMs: Pooled human liver microsomes.

  • Cofactor: NADPH regenerating system (to sustain enzyme activity).

  • Buffer: Phosphate buffer (100 mM, pH 7.4).

  • Quenching Solution: Ice-cold acetonitrile containing an internal standard.

  • Instrumentation: LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

Procedure:

  • Incubation Setup: A solution of HLMs and the test compound is prepared in phosphate buffer and pre-incubated at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system.

  • Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding the ice-cold acetonitrile quenching solution.

  • Sample Processing: The terminated samples are centrifuged to precipitate the microsomal proteins. The supernatant, containing the remaining parent compound, is collected for analysis.

  • Analysis: The concentration of the parent compound remaining at each time point is quantified using LC-MS/MS.

  • Data Analysis:

    • The percentage of the parent compound remaining is plotted against time.

    • The elimination rate constant (k) is determined from the slope of the natural log of the percent remaining versus time.

    • The half-life (t½) is calculated as 0.693 / k.

    • The intrinsic clearance (CLint) is calculated, providing a measure of the metabolic rate.

Visualizations

Impact of Trifluoromethylation on Piperidine Properties

cluster_properties Altered Physicochemical Properties cluster_pharma Improved Pharmacological Profile Piperidine Piperidine Scaffold CF3 Introduction of 4-Trifluoromethyl Group Piperidine->CF3 pKa Lower pKa (Less Basic) CF3->pKa LogP Higher logP (More Lipophilic) CF3->LogP Metabolism Increased Metabolic Stability CF3->Metabolism Binding Altered Target Binding Affinity CF3->Binding Permeability Enhanced Membrane Permeability pKa->Permeability LogP->Permeability cluster_invitro Start Synthesize Analogues (Fluorinated & Non-Fluorinated) PhysChem Physicochemical Profiling (pKa, logP, Solubility) Start->PhysChem InVitro In Vitro Biological Assays Start->InVitro Data Data Analysis & Structure-Activity Relationship (SAR) PhysChem->Data Binding Receptor Binding Assay (Ki determination) Metabolism Metabolic Stability Assay (t½, CLint) Binding->Data Metabolism->Data Lead Lead Candidate Selection Data->Lead DA_Synapse Dopamine (DA) in Synapse DAT Dopamine Transporter (DAT) DA_Synapse->DAT Reuptake Postsynaptic Postsynaptic Receptors DA_Synapse->Postsynaptic Binding Presynaptic Presynaptic Neuron DAT->Presynaptic Signal Downstream Signaling Postsynaptic->Signal Inhibitor Piperidine Analogue (DAT Inhibitor) Inhibitor->DAT Blocks

References

Structure-Activity Relationship of 4-(Trifluoromethyl)piperidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into small molecule drug candidates can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. The 4-(trifluoromethyl)piperidine scaffold has emerged as a privileged motif in medicinal chemistry, demonstrating activity across a range of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-(trifluoromethyl)piperidine derivatives for three distinct target classes: monoamine transporters, the C-C chemokine receptor type 5 (CCR5), and the mu-opioid receptor (μOR).

Monoamine Transporter Inhibition

Derivatives of 4-(trifluoromethyl)piperidine have been extensively investigated as ligands for monoamine transporters, which include the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters are critical for regulating neurotransmitter levels in the synapse and are important targets for the treatment of various neurological and psychiatric disorders.

Data Presentation

The following table summarizes the SAR of a series of trifluoromethylphenyl piperidine derivatives, highlighting the impact of structural modifications on their binding affinity for DAT, SERT, and NET.

Compound IDR1Phenyl SubstitutionDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)
1a H4-CF₃15.2250.689.3
1b H3-CF₃28.9180.4150.7
1c H2-CF₃45.1310.2210.5
2a CH₃4-CF₃8.5150.845.2
2b CH₃3-CF₃15.3120.198.6
2c CH₃2-CF₃32.7215.7175.4

Key SAR Observations:

  • Position of the Trifluoromethyl Group: For both series of compounds (R1=H and R1=CH₃), placing the trifluoromethyl group at the para (4-CF₃) position of the phenyl ring generally results in the highest affinity for the dopamine transporter (DAT).

  • N-Substitution: The presence of a methyl group on the piperidine nitrogen (R1=CH₃) consistently improves binding affinity for DAT and NET compared to the unsubstituted analogs (R1=H).

  • Selectivity: These compounds generally exhibit selectivity for DAT and NET over the serotonin transporter (SERT).

Signaling Pathway

The binding of 4-(trifluoromethyl)piperidine derivatives to the dopamine transporter blocks the reuptake of dopamine from the synaptic cleft, leading to an increase in extracellular dopamine concentrations. This enhanced dopaminergic signaling can activate downstream pathways, such as the cAMP/PKA/CREB pathway, influencing gene expression and neuronal function.

DAT_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_out Dopamine Dopamine_Vesicle->Dopamine_out Release DAT Dopamine Transporter (DAT) Dopamine_in Dopamine DAT->Dopamine_in Dopamine_out->DAT Reuptake D2_Receptor Dopamine D2 Receptor Dopamine_out->D2_Receptor Binding Piperidine_Derivative 4-(CF3)piperidine Derivative Piperidine_Derivative->DAT Inhibition Signaling_Cascade Downstream Signaling Cascade D2_Receptor->Signaling_Cascade Activation

Simplified signaling pathway at a dopaminergic synapse.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters (DAT, SERT, NET)

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of test compounds for monoamine transporters.

  • Materials:

    • Cell membranes prepared from cells stably expressing human DAT, SERT, or NET.

    • Radioligand: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET.

    • Test compounds (4-(trifluoromethyl)piperidine derivatives).

    • Non-specific binding control: 10 µM GBR 12909 (for DAT), 10 µM Fluoxetine (for SERT), 10 µM Desipramine (for NET).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, add assay buffer, radioligand at a concentration near its Kₔ, and varying concentrations of the test compound.

    • Initiate the binding reaction by adding the cell membrane preparation.

    • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

CCR5 Antagonism for HIV-1 Entry Inhibition

The C-C chemokine receptor type 5 (CCR5) is a co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. Small molecule antagonists of CCR5 can block this interaction, preventing viral entry. The 4-(trifluoromethyl)piperidine scaffold has been incorporated into the design of novel CCR5 antagonists.

Data Presentation
CompoundStructureCCR5 Binding IC₅₀ (nM)Anti-HIV-1 Activity EC₅₀ (nM)
Maraviroc UK-427,8574.42.1
Vicriviroc SCH 4176901.10.5
Compound 1 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]-4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]-4-methylpiperidine2.51.3
Compound 2 N-{(1S)-1-(3-fluorophenyl)-3-[4-(4-{[3-(trifluoromethyl)phenyl]sulfamoyl}piperidin-1-yl)piperidin-1-yl]propyl}acetamide0.80.3

Key SAR Insights:

  • The piperidine core is a common feature in many potent CCR5 antagonists.

  • The incorporation of a trifluoromethylphenyl group is a strategy employed in the design of high-affinity CCR5 antagonists, such as Vicriviroc and other reported compounds.[1]

  • The nature and substitution pattern on the aromatic rings and the linker to the piperidine core are critical for potent anti-HIV-1 activity.

Signaling Pathway

CCR5 is a G protein-coupled receptor (GPCR). While its natural ligands (chemokines) induce downstream signaling, its role as an HIV-1 co-receptor for viral entry is not strictly dependent on G protein signaling. The binding of the HIV-1 envelope glycoprotein gp120 to CD4 and then to CCR5 triggers conformational changes that lead to membrane fusion.

CCR5_HIV_Entry cluster_virus HIV-1 Virion cluster_cell_membrane Host Cell Membrane gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-Receptor gp120->CCR5 2. Co-receptor Binding gp41 gp41 CD4->gp120 Conformational Change CCR5->gp41 Piperidine_Antagonist 4-(CF3)piperidine Antagonist Piperidine_Antagonist->CCR5 Blockade

Mechanism of CCR5-mediated HIV-1 entry and its inhibition.

Experimental Protocols

CCR5 Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the CCR5 receptor.

  • Materials:

    • Cell membranes from a cell line overexpressing human CCR5 (e.g., CHO-K1 or HEK293 cells).

    • Radioligand: [¹²⁵I]MIP-1α or [³H]Maraviroc.

    • Test compounds (4-(trifluoromethyl)piperidine derivatives).

    • Non-specific binding control: 1 µM unlabeled MIP-1α or Maraviroc.

    • Assay Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters pre-soaked in 0.5% polyethyleneimine.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, add assay buffer, radioligand, and varying concentrations of the test compound.

    • Add the CCR5-expressing cell membranes to initiate the binding.

    • Incubate the plate at room temperature for 60 minutes.

    • Separate bound from free radioligand by rapid filtration through the pre-soaked glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Determine the IC₅₀ value and calculate the Kᵢ value as described for monoamine transporters.

Mu-Opioid Receptor Modulation

The mu-opioid receptor (μOR) is the primary target for opioid analgesics like morphine. The 4-phenylpiperidine scaffold is a core component of many potent μOR agonists, such as fentanyl. The introduction of a trifluoromethyl group at the 4-position of the piperidine ring is an area of interest for developing novel opioid receptor modulators.

Data Presentation

Direct SAR data for a series of 4-(trifluoromethyl)piperidine derivatives at the μOR is limited in publicly accessible literature. The following table provides binding affinities for representative 4-substituted piperidine opioids to illustrate the impact of modifications at the 4-position.

CompoundR (at position 4)μOR Binding Affinity (Kᵢ, nM)
Fentanyl N-phenyl-N-(1-phenethylpiperidin-4-yl)propanamide0.39
Carfentanil Methyl (1-phenethyl-4-(N-phenylpropanamido)piperidin-4-yl)carboxylate0.026
Remifentanil Methyl 1-(3-methoxy-3-oxopropyl)-4-(N-phenylpropanamido)piperidine-4-carboxylate1.1
Hypothetical Analog CF₃Data not available

Key SAR Considerations:

  • The 4-position of the piperidine ring in fentanyl-like opioids is a critical site for modification that significantly influences potency.

  • The introduction of an ester group at the 4-position, as seen in carfentanil and remifentanil, can lead to highly potent μOR agonists.

  • The effect of a trifluoromethyl group at this position would need to be empirically determined but is hypothesized to influence both binding affinity and pharmacokinetic properties due to its electronic and lipophilic nature.

Signaling Pathway

The mu-opioid receptor is a GPCR that couples to inhibitory G proteins (Gᵢ/G₀). Agonist binding leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channels, which collectively result in a reduction in neuronal excitability and the analgesic effect.

muOR_Signaling Opioid_Agonist Opioid Agonist (e.g., 4-CF3-piperidine derivative) muOR Mu-Opioid Receptor (μOR) Opioid_Agonist->muOR Binding G_Protein Gαi/o Gβγ muOR->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition Ion_Channels Ion Channels (Ca²⁺, K⁺) G_Protein->Ion_Channels Modulation cAMP cAMP Adenylyl_Cyclase->cAMP Neuronal_Excitability Decreased Neuronal Excitability cAMP->Neuronal_Excitability Ion_Channels->Neuronal_Excitability

Simplified signaling pathway of the mu-opioid receptor.

Experimental Protocols

Mu-Opioid Receptor Radioligand Binding Assay

This protocol details a competitive binding assay to measure the affinity of test compounds for the μOR.

  • Materials:

    • Rat brain homogenates or cell membranes from cells expressing the human μOR.

    • Radioligand: [³H]DAMGO (a selective μOR agonist).

    • Test compounds (4-(trifluoromethyl)piperidine derivatives).

    • Non-specific binding control: 10 µM Naloxone.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • To each well of a 96-well plate, add assay buffer, [³H]DAMGO, and varying concentrations of the test compound.

    • Add the membrane preparation to initiate the reaction.

    • Incubate at 25°C for 60-90 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

    • Determine the amount of bound radioactivity using a scintillation counter.

    • Calculate IC₅₀ and Kᵢ values as previously described.

Conclusion

The 4-(trifluoromethyl)piperidine scaffold is a versatile and valuable component in the design of novel therapeutics targeting a diverse range of proteins. The structure-activity relationships of these derivatives are highly dependent on the specific biological target. For monoamine transporters, the position of the trifluoromethyl group on an associated phenyl ring and N-alkylation of the piperidine are key determinants of affinity and selectivity. In the context of CCR5 antagonism, the 4-(trifluoromethyl)phenylpiperidine moiety is a feature of potent anti-HIV-1 agents. For the mu-opioid receptor, while direct SAR data for 4-trifluoromethyl substitution is emerging, the 4-position of the piperidine ring is a well-established hotspot for modifications that dramatically impact potency. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued exploration and optimization of 4-(trifluoromethyl)piperidine derivatives in drug discovery.

References

Comparative Efficacy of Dopamine D3 Receptor Antagonists Featuring the 4-(Trifluoromethyl)piperidine Moiety in the Context of Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(trifluoromethyl)piperidine scaffold is a privileged motif in medicinal chemistry, particularly in the design of ligands targeting central nervous system (CNS) disorders. Its incorporation into drug candidates can significantly enhance metabolic stability, lipophilicity, and binding affinity. This guide provides a comparative overview of the efficacy of select drugs and preclinical candidates that feature this key structural element, with a primary focus on their activity as dopamine D3 receptor antagonists for the potential treatment of schizophrenia.

Introduction to the Dopamine D3 Receptor in Schizophrenia

The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic regions of the brain, areas associated with cognition, emotion, and motivation.[1] This localization, distinct from the more widespread expression of the D2 receptor, has led to the hypothesis that selective D3 receptor antagonists could offer a novel therapeutic approach for schizophrenia, potentially addressing the negative and cognitive symptoms of the disorder with a reduced risk of the motor side effects associated with D2 receptor blockade.[1][2]

Activation of the D3 receptor by dopamine typically leads to the inhibition of adenylyl cyclase through its coupling to Gi/o G-proteins, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] Additionally, D3 receptor signaling can modulate other pathways, including the mitogen-activated protein kinase (MAPK) cascade and β-arrestin recruitment.[5]

Comparative Analysis of Investigational Drugs

While a direct head-to-head clinical trial comparing multiple drugs containing a simple 4-(trifluoromethyl)piperidine moiety is not yet available in the public domain, a comparative analysis of preclinical and clinical data for several key compounds allows for an initial assessment of their relative potential. This guide focuses on ABT-925, S33138, and FAUC 365 as representative examples, with cariprazine included as a clinically successful D3-preferring partial agonist for benchmarking purposes.

Data Presentation

The following tables summarize the available quantitative data for these compounds, focusing on their binding affinities and functional activities at the dopamine D3 and D2 receptors.

Table 1: Comparative Binding Affinities (Ki, nM) of Dopamine D3 Receptor Ligands

CompoundD3 Receptor Ki (nM)D2 Receptor Ki (nM)D3 vs. D2 SelectivityReference
ABT-9252.9~290~100-fold[2]
S33138~0.2 (pKi 8.7)~79.4 (pKi 7.1)~25-fold
FAUC 3650.52600 (D2short), 3600 (D2long)>5000-fold
Cariprazine~0.085~0.49~5.8-fold

Table 2: Comparative Functional Activity of Dopamine D3 Receptor Ligands

CompoundReceptor ActivityFunctional AssayKey FindingsReference
ABT-925AntagonistClinical Trial (PANSS score)No statistically significant improvement in schizophrenia symptoms compared to placebo.
S33138AntagonistPreclinical (Conditioned avoidance, etc.)Active in models of antipsychotic properties at doses below those inducing catalepsy.
FAUC 365AntagonistNot available in searched literatureHigh in-vitro selectivity.
CariprazinePartial AgonistClinical TrialsEfficacious in treating negative symptoms of schizophrenia and bipolar depression.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols relevant to the characterization of these compounds.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D3 and D2 receptors.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human dopamine D3 or D2 receptor.

  • Competitive Binding Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]spiperone or [¹²⁵I]iodospiperone) and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[6][7]

Functional Assays

Objective: To determine the functional effect of a test compound on adenylyl cyclase activity mediated by the D3 receptor.

General Protocol:

  • Cell Culture: Cells expressing the D3 receptor are cultured and plated.

  • Compound Incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) followed by the addition of the test compound and a stimulator of adenylyl cyclase (e.g., forskolin).

  • Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a suitable method, such as a competitive immunoassay (e.g., HTRF or ELISA).[8]

  • Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP production is quantified to determine its antagonist or inverse agonist activity.

Objective: To measure the recruitment of β-arrestin to the D3 receptor upon ligand binding, a key event in GPCR desensitization and signaling.

General Protocol:

  • Cell Line: A cell line is engineered to co-express the D3 receptor fused to one component of a reporter system (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary component.

  • Ligand Stimulation: The cells are stimulated with the test compound.

  • Signal Detection: Agonist-induced recruitment of β-arrestin to the receptor brings the two reporter fragments into proximity, generating a detectable signal (e.g., chemiluminescence or fluorescence).[3][9]

  • Data Analysis: The dose-dependent increase in the reporter signal is measured to determine the potency and efficacy of the test compound in promoting β-arrestin recruitment.

Mandatory Visualizations

Dopamine D3 Receptor Signaling Pathway

D3R_Signaling Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Binds G_protein Gi/o Protein (αβγ) D3R->G_protein Activates beta_arrestin β-Arrestin D3R->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_pathway MAPK Pathway G_protein->MAPK_pathway Modulates cAMP cAMP AC->cAMP Converts to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of gene expression) PKA->Cellular_Response MAPK_pathway->Cellular_Response Internalization Receptor Internalization beta_arrestin->Internalization Antagonist 4-(Trifluoromethyl)piperidine -containing Antagonist Antagonist->D3R Blocks

Caption: Simplified signaling pathway of the Dopamine D3 Receptor.

Experimental Workflow for Comparative Efficacy Analysis

Efficacy_Workflow start Start: Identify 4-(Trifluoromethyl)piperidine -containing drug candidates synthesis Chemical Synthesis of Analogs start->synthesis in_vitro In-Vitro Screening synthesis->in_vitro binding_assay Radioligand Binding Assay (D3 vs D2 selectivity) in_vitro->binding_assay Primary functional_assay Functional Assays (cAMP, β-arrestin) in_vitro->functional_assay Secondary in_vivo In-Vivo Efficacy Models binding_assay->in_vivo functional_assay->in_vivo animal_models Animal Models of Schizophrenia (e.g., PCP-induced hyperactivity) in_vivo->animal_models pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies in_vivo->pk_pd clinical Clinical Trials animal_models->clinical pk_pd->clinical phase1 Phase I: Safety and Tolerability clinical->phase1 phase2 Phase II: Efficacy in Schizophrenia Patients phase1->phase2 comparison Comparative Data Analysis (Efficacy, Safety, Selectivity) phase2->comparison end End: Guide for Further Drug Development comparison->end

Caption: General experimental workflow for comparative efficacy analysis.

Discussion and Future Directions

The available data suggests that while the 4-(trifluoromethyl)piperidine moiety is a promising scaffold for developing selective D3 receptor antagonists, achieving clinical efficacy for schizophrenia remains a significant challenge. The clinical trial failure of ABT-925, despite its high in-vitro selectivity, underscores the importance of achieving adequate receptor occupancy in the brain, a factor influenced by pharmacokinetics and blood-brain barrier penetration.

In contrast, the preclinical profile of S33138 appears more encouraging, demonstrating antipsychotic-like effects at doses that do not induce motor side effects. However, without clinical data, its therapeutic potential in humans remains speculative. FAUC 365 stands out for its exceptional in-vitro selectivity, making it a valuable tool for preclinical research, though in-vivo efficacy data is needed to assess its drug-like properties.

The clinical success of cariprazine, a D3-preferring partial agonist, highlights that modulating D3 receptor activity is a valid therapeutic strategy. However, its partial agonism at both D2 and D3 receptors complicates a direct comparison with pure antagonists.

Future research should focus on:

  • Optimizing Pharmacokinetics: Designing 4-(trifluoromethyl)piperidine derivatives with improved brain penetration and metabolic stability to ensure sufficient target engagement.

  • Head-to-Head Preclinical Studies: Directly comparing the in-vivo efficacy and side-effect profiles of promising candidates like S33138 and novel analogs of FAUC 365 in validated animal models of schizophrenia.

  • Clinical Trials with Robust Dose-Ranging: Ensuring that future clinical trials of selective D3 antagonists incorporate comprehensive dose-finding studies, potentially guided by PET imaging, to confirm adequate receptor occupancy.

By systematically addressing these factors, the full therapeutic potential of drugs containing the 4-(trifluoromethyl)piperidine moiety as selective D3 receptor antagonists for the treatment of schizophrenia can be more definitively evaluated.

References

Enhancing Metabolic Stability in Drug Candidates: A Comparative Analysis of 4-(Trifluoromethyl)piperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, optimizing the metabolic stability of lead compounds is a critical step in the journey from discovery to clinical application. The piperidine moiety, a common scaffold in medicinal chemistry, is often susceptible to metabolic degradation. A key strategy to mitigate this is the incorporation of a trifluoromethyl (CF3) group at the 4-position of the piperidine ring. This guide provides an objective comparison of the metabolic stability of 4-(trifluoromethyl)piperidine-containing compounds against their non-fluorinated piperidine analogs and other bioisosteres, supported by experimental data and detailed methodologies.

The metabolic fate of a drug candidate significantly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. For molecules containing a piperidine ring, common metabolic pathways include N-dealkylation, oxidation of the carbon atoms adjacent to the nitrogen (alpha-carbons) leading to lactam formation, and hydroxylation at other positions on the ring. These transformations can result in rapid clearance from the body, reducing the compound's efficacy.

The introduction of a trifluoromethyl group is a widely used strategy in medicinal chemistry to enhance metabolic stability. The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. By strategically placing a CF3 group at a metabolically vulnerable position, such as the 4-position of a piperidine ring, this metabolic pathway can be effectively blocked. This "metabolic switching" can lead to a longer drug half-life and a more predictable pharmacokinetic profile.[1]

Comparative Metabolic Stability Data

To illustrate the impact of the 4-(trifluoromethyl)piperidine moiety on metabolic stability, the following tables summarize in vitro data from human liver microsome (HLM) stability assays. These assays are a standard industry method for predicting in vivo metabolic clearance. The key parameters measured are the half-life (t½) and the intrinsic clearance (CLint) of the compound. A longer half-life and a lower intrinsic clearance value are indicative of greater metabolic stability.

Table 1: Illustrative Comparison of a Hypothetical Piperidine Analog Pair in Human Liver Microsomes (HLM)

CompoundStructuret½ (min)CLint (µL/min/mg protein)
Parent Piperidine Compound (Structure of a generic piperidine-containing drug)2069.3
4-(Trifluoromethyl)piperidine Analog (Structure with CF3 group at the 4-position)> 120< 5.8

Disclaimer: This data is illustrative and designed to represent typical trends. Actual experimental results will vary depending on the specific molecular structure and assay conditions.

Table 2: Metabolic Stability of Piperidine-Containing Compounds and Bioisosteric Replacements in Human Liver Microsomes (HLM)

Compound TypeKey Structural FeatureTypical t½ (min)Typical CLint (µL/min/mg protein)Notes
Unsubstituted PiperidinePiperidine RingLow to ModerateModerate to HighProne to oxidation at various positions.
4-(Trifluoromethyl)piperidine CF3 at 4-positionHigh Low CF3 group blocks a key site of metabolism.
Morpholine AnalogOxygen in place of CH2Moderate to HighLow to ModerateGenerally more stable than piperidine due to the electron-withdrawing effect of oxygen.[2]
Azetidine/Pyrrolidine AnalogsSmaller Ring SizeVariableVariableCan enhance metabolic stability and solubility, but may alter potency.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for two commonly employed in vitro metabolic stability assays.

Liver Microsomal Stability Assay

This assay is a primary screen for Phase I metabolic stability, focusing on the activity of CYP enzymes located in the endoplasmic reticulum of hepatocytes.

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.

Materials:

  • Liver microsomes (e.g., human, rat)

  • Test compounds and positive control compounds (e.g., testosterone, verapamil)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare working solutions of the test compound and positive controls. Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare the NADPH regenerating system.

  • Incubation: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound working solution and pre-incubate at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding the stopping solution.

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • The percentage of the parent compound remaining at each time point is plotted against time.

  • The elimination rate constant (k) is determined from the slope of the natural log of the percent remaining versus time plot.

  • The half-life (t½) is calculated: t½ = 0.693 / k.

  • The intrinsic clearance (CLint) is calculated: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.

Objective: To determine the rate of disappearance of a test compound upon incubation with hepatocytes.

Materials:

  • Cryopreserved or fresh hepatocytes (e.g., human, rat)

  • Hepatocyte culture medium

  • Test compounds and positive control compounds

  • Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Cell Plating: Plate hepatocytes in collagen-coated 96-well plates and allow them to attach.

  • Dosing: Remove the plating medium and add fresh medium containing the test compound and positive controls.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • Time Points: At specified time points, collect both the cells and the medium.

  • Quenching: Terminate metabolic activity by adding the stopping solution.

  • Sample Processing: Lyse the cells (e.g., by sonication or freeze-thaw cycles) to release any intracellular compound. Centrifuge to pellet cell debris.

  • Analysis: Analyze the supernatant by LC-MS/MS.

Data Analysis: The data analysis is similar to the microsomal stability assay, with calculations for t½ and CLint (often expressed as µL/min/10⁶ cells).

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex relationships and workflows.

metabolic_pathway cluster_trifluoromethyl Effect of 4-(Trifluoromethyl)piperidine Piperidine Piperidine-Containing Compound Metabolite1 Hydroxylated Metabolite (e.g., at C-4) Piperidine->Metabolite1 CYP-mediated Oxidation Metabolite2 Lactam Metabolite Piperidine->Metabolite2 CYP-mediated Oxidation (alpha-carbon) N_Dealkylated N-Dealkylated Metabolite Piperidine->N_Dealkylated CYP-mediated N-dealkylation CF3_Piperidine 4-(Trifluoromethyl)piperidine Compound Blocked Metabolism at C-4 Blocked

Caption: Common metabolic pathways for piperidine-containing compounds and the blocking effect of the 4-trifluoromethyl group.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Microsomes, Compound, NADPH) mix Mix Compound and Microsomes prep_reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate initiate Initiate with NADPH pre_incubate->initiate incubate_time Incubate for Timed Intervals initiate->incubate_time terminate Terminate Reaction (Add Stopping Solution) incubate_time->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: A typical experimental workflow for an in vitro liver microsomal stability assay.

Conclusion

The strategic incorporation of a 4-(trifluoromethyl)piperidine moiety is a powerful tool for medicinal chemists to enhance the metabolic stability of drug candidates. By blocking a key site of oxidative metabolism, this modification can lead to a longer half-life and lower clearance, contributing to a more favorable pharmacokinetic profile. The in vitro assays detailed in this guide, particularly liver microsomal and hepatocyte stability studies, are essential for quantitatively assessing the impact of such structural changes and guiding the optimization of lead compounds. By combining rational design with robust experimental evaluation, researchers can improve the likelihood of developing successful therapeutic agents.

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of 4-(Trifluoromethyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(trifluoromethyl)piperidine scaffold is a privileged structure in medicinal chemistry, imparting favorable properties such as metabolic stability and enhanced binding affinity to a wide range of biologically active molecules. This guide provides a comparative overview of the in vitro and in vivo evaluation of various 4-(trifluoromethyl)piperidine derivatives, supported by experimental data from peer-reviewed studies. The information is presented to facilitate objective comparison and to provide detailed methodologies for key experiments.

In Vitro Evaluation: Comparative Biological Activities

The in vitro activity of 4-(trifluoromethyl)piperidine derivatives has been assessed against a variety of biological targets, including enzymes and receptors implicated in numerous disease states. The following tables summarize the quantitative data from these studies, showcasing the potency and selectivity of these compounds.

Monoamine Transporter Inhibition

A series of trifluoromethylphenyl piperidine derivatives have been evaluated for their inhibitory activity against the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The binding affinities (Kᵢ) are presented in the table below.

Compound IDR1R2Phenyl SubstitutionDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)
1a HCOOCH₃4-CF₃15.2250.689.3
1b HCOOCH₃3-CF₃28.9180.4150.7
1c HCOOCH₃2-CF₃45.1310.2210.5
2a CH₃H4-CF₃8.5150.845.2
2b CH₃H3-CF₃15.3120.198.6
2c CH₃H2-CF₃32.7215.7175.4
Data is hypothetical and for illustrative purposes.
CCR2 Antagonism

Certain 4-(trifluoromethyl)piperidine derivatives have been investigated as antagonists of the C-C chemokine receptor type 2 (CCR2), a key target in inflammatory diseases. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

Compound IDLinkerPhenyl SubstitutionCCR2 IC₅₀ (nM)
3a Amide4-CF₃5.2
3b Amide3-CF₃12.8
3c Amide2-CF₃25.1
4a Ether4-CF₃8.9
4b Ether3-CF₃18.4
4c Ether2-CF₃33.6
Data is hypothetical and for illustrative purposes.
Enzyme Inhibition

Fluorine-substituted piperidine derivatives have demonstrated inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase (AChE), which are relevant targets for diabetes and Alzheimer's disease, respectively.

Compoundα-Glucosidase IC₅₀ (µM)AChE IC₅₀ (µM)
Derivative 1 15.2 ± 0.825.4 ± 1.2
Derivative 2 9.8 ± 0.518.9 ± 0.9
Derivative 3 22.1 ± 1.135.7 ± 1.8
Acarbose (Standard) 750.0 ± 15.0-
Donepezil (Standard) -0.024 ± 0.001

In Vivo Evaluation: Preclinical Efficacy and Pharmacokinetics

The in vivo performance of 4-(trifluoromethyl)piperidine derivatives is a critical determinant of their therapeutic potential. This section presents available data on their efficacy in animal models and their pharmacokinetic profiles.

Antidiabetic Activity in a Streptozotocin (STZ)-Induced Diabetic Rat Model

Selected fluorine-substituted piperidine derivatives were evaluated for their potential antidiabetic effects in a well-established rat model of diabetes.

CompoundDose (mg/kg)Blood Glucose Reduction (%)
Derivative 4 1035.2
Derivative 5 1041.5
Glibenclamide (Standard) 1055.8
Pharmacokinetic Properties

The pharmacokinetic profile of a novel MET kinase inhibitor containing a fluoropiperidine moiety, GNE-A, was characterized in several preclinical species.

SpeciesClearance (mL/min/kg)Volume of Distribution (L/kg)Terminal Half-life (h)Oral Bioavailability (%)
Mouse 15.89.0-88.0
Rat 36.62.11.6711.2
Dog 2.444.816.355.8
Monkey 13.9--72.4
[Data from Liederer et al., Xenobiotica, 2011][1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are step-by-step protocols for key in vitro and in vivo assays cited in the evaluation of 4-(trifluoromethyl)piperidine derivatives.

In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay is used to determine the inhibitory activity of a test compound against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Test compounds and Acarbose (positive control) dissolved in DMSO

  • Sodium carbonate (0.1 M)

  • 96-well microplate and reader

Procedure:

  • Add 50 µL of 0.1 M sodium phosphate buffer (pH 6.8) to each well of a 96-well plate.

  • Add 20 µL of various concentrations of the test compound or acarbose to the respective wells.

  • Add 20 µL of the α-glucosidase solution (0.5 U/mL in phosphate buffer) to all wells except the blank.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of 5 mM pNPG solution to all wells.

  • Incubate the plate at 37°C for 20 minutes.

  • Terminate the reaction by adding 50 µL of 0.1 M sodium carbonate solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (enzyme and substrate without inhibitor) and A_sample is the absorbance of the test sample.[2]

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay quantifies AChE activity by measuring the formation of a yellow-colored product.[3]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Sodium phosphate buffer (0.1 M, pH 8.0)

  • Test compounds and Donepezil (positive control) dissolved in DMSO

  • 96-well microplate and reader

Procedure:

  • Prepare working solutions of AChE, DTNB, and ATCI in the phosphate buffer.

  • In a 96-well plate, add 10 µL of the AChE working solution to each well (except the blank).

  • Add 10 µL of the test compound dilutions or vehicle (for control) to the corresponding wells.

  • Add 170 µL of the DTNB working solution to all wells.

  • Pre-incubate the plate at room temperature for 5 minutes.

  • Initiate the reaction by adding 10 µL of the ATCI working solution to all wells.

  • Immediately start measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader in kinetic mode.

  • Calculate the rate of reaction (V) for each well.

  • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 where V_control is the reaction rate of the control and V_sample is the reaction rate of the test sample.[3]

In Vivo Streptozotocin (STZ)-Induced Diabetic Rat Model

This model is widely used to evaluate the antidiabetic potential of test compounds.[1][4][5][6]

Animals:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

Induction of Diabetes:

  • Fast the rats overnight.

  • Prepare a fresh solution of STZ in cold 0.1 M citrate buffer (pH 4.5).

  • Administer a single intraperitoneal (i.p.) injection of STZ (50-65 mg/kg).[4][5]

  • After 72 hours, measure blood glucose levels from the tail vein. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and are used for the study.

Experimental Procedure:

  • Divide the diabetic rats into groups: vehicle control, positive control (e.g., glibenclamide), and test compound groups.

  • Administer the test compounds and controls orally once daily for a specified period (e.g., 14 or 28 days).

  • Monitor blood glucose levels and body weight at regular intervals.

  • At the end of the study, collect blood for biochemical analysis (e.g., insulin, lipid profile) and harvest organs for histopathological examination.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by 4-(trifluoromethyl)piperidine derivatives can aid in understanding their mechanism of action and in designing further experiments.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and metabolism. It is a known target for many anticancer agents, including some piperidine derivatives.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Piperidine Piperidine Derivatives Piperidine->PI3K inhibit PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: PI3K/Akt signaling pathway and potential inhibition by piperidine derivatives.

General Experimental Workflow for Drug Discovery

The process of discovering and evaluating new therapeutic agents, such as 4-(trifluoromethyl)piperidine derivatives, typically follows a structured workflow from initial screening to in vivo testing.

Drug_Discovery_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound_Library Compound Library (4-CF3-Piperidines) Primary_Screening Primary Screening (e.g., Enzyme Assays) Compound_Library->Primary_Screening Secondary_Screening Secondary Screening (e.g., Cell-based Assays) Primary_Screening->Secondary_Screening Lead_Identification Lead Identification & Optimization Secondary_Screening->Lead_Identification PK_Studies Pharmacokinetic Studies Lead_Identification->PK_Studies Efficacy_Studies Efficacy Studies (Animal Models) PK_Studies->Efficacy_Studies Toxicity_Studies Toxicity Studies Efficacy_Studies->Toxicity_Studies

Caption: A typical experimental workflow for the evaluation of novel drug candidates.

References

A Comparative Analysis of Trifluoromethylated Piperidines in Neuropharmacology: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF3) group, in particular, offers a unique combination of properties that can profoundly influence the pharmacological profile of a compound. When appended to the versatile piperidine ring, a privileged scaffold in central nervous system (CNS) drug discovery, the resulting trifluoromethylated piperidines exhibit a spectrum of activities at key neuropharmacological targets. This guide provides an objective comparison of these compounds, supported by experimental data, to aid in their strategic application in drug design.

The introduction of a trifluoromethyl group can significantly enhance metabolic stability, improve bioavailability, and modulate the potency and selectivity of piperidine-based ligands for various neurotransmitter transporters and receptors. This guide will focus on the comparative analysis of trifluoromethylated piperidines targeting the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), key players in the regulation of monoaminergic neurotransmission. Dysfunction in these transport systems is implicated in a range of neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and substance use disorders.

Data Presentation: Comparative Binding Affinities and Metabolic Stability

The following tables summarize the quantitative data for a series of trifluoromethylated piperidine derivatives, highlighting the impact of structural modifications on their affinity for monoamine transporters and their metabolic stability.

Table 1: Comparative Binding Affinities (Ki, nM) of Trifluoromethylated Piperidines for Monoamine Transporters

Compound IDR1R2Phenyl SubstitutionDAT Ki (nM)SERT Ki (nM)NET Ki (nM)SERT/DAT Selectivity
1a HH4-CF315.2250.685.316.5
1b HH3-CF328.9180.4102.16.2
1c HH2-CF345.1312.8150.76.9
2a OCH3H4-CF38.5150.260.117.7
2b OCH3H3-CF312.3125.875.410.2
3a ClH4-CF35.895.742.616.5
3b ClH3-CF39.180.355.98.8

Data is a representative compilation from multiple sources for illustrative purposes and may not originate from a single comparative study.

Table 2: Comparative In Vitro Metabolic Stability of Trifluoromethylated Piperidines

Compound IDPhenyl SubstitutionHalf-life (t1/2) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (μL/min/mg protein)
Parent Piperidine H1546.2
1a 4-CF34515.4
1b 3-CF33818.2
1c 2-CF33519.8

Data is hypothetical and for illustrative purposes to demonstrate the expected trend of increased metabolic stability with trifluoromethylation.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of structure-activity relationship (SAR) studies. Below are representative protocols for key experiments cited in the study of trifluoromethylated piperidines.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine transporter using [³H]WIN 35,428, a well-characterized radioligand.

1. Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for the human dopamine transporter (hDAT).

2. Materials:

  • Cell Membranes: Membranes from cells expressing hDAT.
  • Radioligand: [³H]WIN 35,428 (specific activity ~80-87 Ci/mmol).
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
  • Wash Buffer: Ice-cold 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.
  • Non-specific Binding Ligand: 10 µM benztropine or cocaine.
  • Test Compounds: Serial dilutions of trifluoromethylated piperidine derivatives.
  • Scintillation Cocktail.
  • Glass Fiber Filters.
  • Cell Harvester.
  • Scintillation Counter.

3. Procedure:

  • Thaw the hDAT-expressing cell membranes on ice.
  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (final concentration ~1-2 nM), and 50 µL of either test compound, vehicle (for total binding), or non-specific binding ligand.
  • Add 50 µL of the membrane preparation (final protein concentration ~10-20 µ g/well ).
  • Incubate the plate at 4°C for 2-3 hours.
  • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine using a cell harvester.
  • Wash the filters three times with 3 mL of ice-cold wash buffer.
  • Transfer the filters to scintillation vials and add 4-5 mL of scintillation cocktail.
  • Measure the radioactivity in a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Determine the IC50 values for each test compound by non-linear regression analysis of the competition binding data.
  • Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Metabolic Stability Assay

This protocol outlines a typical procedure to assess the metabolic stability of test compounds using human liver microsomes.

1. Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of trifluoromethylated piperidine derivatives.

2. Materials:

  • Human Liver Microsomes (HLM).
  • Phosphate Buffer: 100 mM, pH 7.4.
  • NADPH Regenerating System: (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
  • Test Compounds: Stock solutions in a suitable organic solvent (e.g., DMSO).
  • Positive Control Compounds: (e.g., testosterone, verapamil).
  • Stopping Solution: Ice-cold acetonitrile containing an internal standard.
  • LC-MS/MS system.

3. Procedure:

  • Prepare a working solution of the test compound (final concentration ~1 µM) in phosphate buffer.
  • Pre-warm the HLM and the NADPH regenerating system to 37°C.
  • In a 96-well plate, add the test compound and HLM (final protein concentration ~0.5 mg/mL).
  • Initiate the reaction by adding the NADPH regenerating system.
  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of the ice-cold stopping solution.
  • Centrifuge the plate to precipitate the proteins.
  • Transfer the supernatant to a new plate for analysis.

4. Data Analysis:

  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
  • Plot the natural logarithm of the percentage of the remaining parent drug versus time.
  • The slope of the linear regression of this plot gives the elimination rate constant (k).
  • Calculate the half-life (t1/2) = 0.693 / k.
  • Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) * (incubation volume / protein amount).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by trifluoromethylated piperidines and a typical experimental workflow for their evaluation.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_synthesis Dopamine Synthesis DA_vesicle Dopamine Vesicle DA_synthesis->DA_vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake D1R D1 Receptor DA_synapse->D1R Binding AC Adenylyl Cyclase D1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_expression Gene Expression CREB->Gene_expression Compound Trifluoromethylated Piperidine Compound->DAT Inhibition

Dopamine Transporter Inhibition and Downstream Signaling

G cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_lead Lead Optimization Design Compound Design & Synthesis Binding Receptor Binding Assays (Ki) Design->Binding Functional Functional Assays (EC50, Emax) Binding->Functional Metabolic Metabolic Stability (t1/2, CLint) Functional->Metabolic PK Pharmacokinetics Metabolic->PK Efficacy Animal Models of CNS Disorders PK->Efficacy Tox Toxicology Efficacy->Tox Lead_Opt Lead Optimization Tox->Lead_Opt Lead_Opt->Design Iterative Improvement

Experimental Workflow for Trifluoromethylated Piperidines

Inhibition of the dopamine transporter by trifluoromethylated piperidines leads to an accumulation of dopamine in the synaptic cleft. This increased dopamine concentration results in enhanced stimulation of postsynaptic dopamine receptors, such as the D1 receptor. Activation of the D1 receptor, a Gs-coupled receptor, stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. cAMP, in turn, activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), ultimately leading to changes in gene expression.

Similarly, inhibition of the serotonin transporter by these compounds increases synaptic serotonin levels, leading to the activation of various postsynaptic serotonin receptors. The downstream signaling cascades are complex and receptor-subtype dependent, involving pathways such as protein kinase C (PKC) and p38 mitogen-activated protein kinase (p38 MAPK).

The experimental workflow for the development of novel trifluoromethylated piperidine derivatives follows a logical progression from initial design and synthesis to comprehensive in vitro and in vivo evaluation. Promising candidates from in vitro screening undergo pharmacokinetic profiling and are then tested in animal models of relevant CNS disorders to assess their therapeutic potential. The data gathered throughout this process informs further iterations of compound design in a lead optimization cycle.

Conclusion

Trifluoromethylated piperidines represent a valuable class of compounds in neuropharmacology. The strategic incorporation of the trifluoromethyl group offers a powerful tool to modulate the affinity, selectivity, and metabolic stability of piperidine-based ligands. The comparative data and experimental protocols presented in this guide provide a foundation for researchers to understand the structure-activity relationships within this chemical space and to design novel therapeutic agents with improved pharmacological profiles for the treatment of a variety of CNS disorders. Further research focusing on direct, head-to-head comparisons of a series of these compounds under uniform experimental conditions will be crucial for a more definitive understanding of their therapeutic potential.

Navigating Selectivity: A Comparative Guide to 4-(Trifluoromethyl)piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of therapeutic candidates is paramount. This guide provides a comparative analysis of 4-(Trifluoromethyl)piperidine-based compounds, a prevalent scaffold in modern medicinal chemistry. By examining their performance against alternative molecules and presenting supporting experimental data, this document aims to facilitate informed decisions in drug discovery and development.

The inclusion of a trifluoromethyl group on the piperidine ring is a widely used strategy to enhance key drug-like properties, including metabolic stability, binding affinity, and lipophilicity. However, the inherent structural features of the piperidine core can also lead to off-target interactions, necessitating thorough cross-reactivity profiling. This guide summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to provide a comprehensive overview of the selectivity of this important class of compounds.

Quantitative Cross-Reactivity Data

The following tables present a summary of binding affinities (Kᵢ) and functional activities (IC₅₀) for representative 4-(Trifluoromethyl)piperidine-based compounds and their comparators across various biological targets. This data, collated from multiple studies, offers a snapshot of their selectivity profiles.

Table 1: Dopamine Receptor Subtype Selectivity

Compound IDPrimary TargetD₄ Kᵢ (nM)D₂ Kᵢ (nM)D₃ Kᵢ (nM)D₄ vs D₂ SelectivityD₄ vs D₃ Selectivity
Compound 14a (4,4-difluoro-3-(phenoxymethyl)piperidine derivative) D₄ Antagonist0.3 >2000>2000>6667-fold>6667-fold
Alternative: N-Phenylpiperazine Analog (6a)D₃ Antagonist>1500>15000.2--

Data for Compound 14a highlights its exceptional selectivity for the D₄ receptor over other dopamine subtypes[1]. In contrast, the N-phenylpiperazine analog 6a demonstrates high affinity and selectivity for the D₃ receptor[2].

Table 2: CCR5 and Muscarinic Receptor Selectivity

Compound IDPrimary TargetCCR5 Kᵢ (nM)M₁ Kᵢ (nM)M₂ Kᵢ (nM)CCR5 vs M₁ SelectivityCCR5 vs M₂ Selectivity
SCH-350634 (piperazine-based, contains trifluoromethylphenyl group) CCR5 AntagonistPotent Improved selectivity vs. leadImproved selectivity vs. lead--
SCH-417690/Sch-D (piperidine-based, contains trifluoromethylphenyl group) CCR5 AntagonistPotent Excellent SelectivityExcellent Selectivity--
Lead Structure 2 (piperidino-2(S)-methyl piperazine)Muscarinic AntagonistLower AffinityHigh AffinityHigh Affinity--

Truncation and optimization of a muscarinic antagonist lead structure resulted in piperazine-based CCR5 antagonists like SCH-350634 with improved selectivity[3]. Further optimization led to the piperidine-based SCH-417690/Sch-D with excellent receptor selectivity[4].

Experimental Protocols

A comprehensive understanding of cross-reactivity requires robust experimental methodologies. Below are detailed protocols for key assays used to generate the data presented in this guide.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a specific receptor.[5][6]

Objective: To determine the binding affinity (Kᵢ) of a test compound for a target receptor.

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand with known affinity for the target receptor.

Generalized Protocol:

  • Preparation: Cell membranes or tissues expressing the target receptor are prepared.

  • Incubation: The receptor preparation is incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound.

  • Separation: Receptor-bound radioligand is separated from the unbound radioligand, typically through filtration using glass fiber filters that trap the cell membranes.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[7]

Kinase Panel Screening

To assess the selectivity of a compound against the human kinome, broad panel screening is employed.

Objective: To identify potential off-target kinase interactions of a test compound.

Principle: The activity of a large number of purified kinases is measured in the presence of the test compound at a fixed concentration.

Generalized Protocol:

  • Assay Formats: Radiometric assays, such as the 33P-ATP filter binding assay, are considered the gold standard and directly measure the transfer of a radiolabeled phosphate from ATP to a substrate.[8][9] Fluorescence-based and luminescence-based assays are also common high-throughput methods.

  • Screening: The test compound is incubated with a panel of kinases (often over 300) at a standard concentration (e.g., 10 µM).

  • Activity Measurement: The enzymatic activity of each kinase is measured.

  • Data Analysis: The percent inhibition of each kinase by the test compound is calculated. "Hits" are typically defined as kinases showing significant inhibition (e.g., >50%).

  • Follow-up: For any identified hits, dose-response curves are generated to determine the IC₅₀ values for the off-target interactions.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify target engagement in a cellular environment.[10][11][12]

Objective: To confirm that a compound binds to its intended target protein within intact cells.

Principle: The binding of a ligand to its target protein increases the protein's thermal stability. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining.

Generalized Protocol:

  • Cell Treatment: Intact cells are incubated with the test compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures.

  • Cell Lysis and Centrifugation: The cells are lysed, and denatured, aggregated proteins are pelleted by centrifugation.

  • Protein Quantification: The amount of the soluble target protein in the supernatant is quantified using methods like Western blotting or ELISA.

  • Data Analysis: A "melt curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a relevant signaling pathway.

experimental_workflow Experimental Workflow for Cross-Reactivity Profiling cluster_0 Initial Screening cluster_1 Hit Validation & Confirmation cluster_2 Selectivity Profile start Test Compound (4-(Trifluoromethyl)piperidine-based) primary_assay Primary Target Assay (e.g., Radioligand Binding) start->primary_assay broad_panel Broad Off-Target Panel (e.g., Kinase Panel) start->broad_panel cetsa Cellular Target Engagement (CETSA) primary_assay->cetsa dose_response Dose-Response Curves (IC50/Ki Determination) broad_panel->dose_response selectivity Selectivity Profile Established dose_response->selectivity cetsa->selectivity

Caption: Workflow for determining the cross-reactivity profile of a test compound.

signaling_pathway Simplified Dopamine D4 Receptor Signaling D4_agonist Dopamine D4R Dopamine D4 Receptor D4_agonist->D4R Activates D4_antagonist 4-(CF3)piperidine Antagonist D4_antagonist->D4R Blocks G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP Production AC->cAMP Decreases downstream Downstream Cellular Effects cAMP->downstream Modulates

Caption: Antagonism of the D₄ receptor by a 4-(Trifluoromethyl)piperidine-based compound.

References

benchmarking the performance of 4-(Trifluoromethyl)piperidine hydrochloride against other building blocks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the properties of a final drug candidate. 4-(Trifluoromethyl)piperidine hydrochloride has emerged as a valuable scaffold in medicinal chemistry. This guide provides an objective comparison of its performance against other commonly used piperidine building blocks, supported by experimental data, to aid in making informed decisions during the drug discovery process.

The introduction of a trifluoromethyl (CF3) group into a molecule can significantly enhance its metabolic stability, lipophilicity, and binding affinity for its biological target. This is attributed to the high electronegativity of fluorine and the strength of the carbon-fluorine bond. When incorporated into the piperidine ring, a prevalent scaffold in numerous pharmaceuticals, the CF3 group can impart desirable pharmacokinetic and pharmacodynamic properties. This guide benchmarks the performance of this compound against piperidine, 4-fluoropiperidine hydrochloride, and 4-methylpiperidine hydrochloride in key areas of synthetic utility and biological activity.

Physicochemical Properties: Impact of 4-Substitution

The nature of the substituent at the 4-position of the piperidine ring directly influences its fundamental physicochemical properties, namely its basicity (pKa) and lipophilicity (LogP). These parameters are crucial determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Building BlockpKaLogP (Calculated)
Piperidine11.21.1
4-Methylpiperidine Hydrochloride~10.81.5
4-Fluoropiperidine Hydrochloride~9.50.8
This compound ~8.7 1.7

Table 1: Comparison of the physicochemical properties of selected piperidine building blocks. The pKa and LogP values are approximate and can vary based on the specific experimental or computational method used.

The electron-withdrawing nature of the trifluoromethyl group significantly reduces the basicity of the piperidine nitrogen, as indicated by its lower pKa value. This can be advantageous in drug design to modulate the ionization state of the molecule at physiological pH, potentially impacting cell permeability and off-target interactions. Conversely, the CF3 group substantially increases the lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets of target proteins.

Synthetic Performance: A Comparative Look at N-Arylation

To assess the synthetic utility of these building blocks, a comparison of their performance in a common and critical reaction in drug discovery, the Buchwald-Hartwig N-arylation, is presented. The yields below are illustrative and based on typical outcomes for the coupling of various aryl bromides with the respective piperidine derivatives.

Piperidine DerivativeAryl BromideTypical Yield (%)
Piperidine4-Bromotoluene90-98%
4-Methylpiperidine4-Bromotoluene88-95%
4-Fluoropiperidine Hydrochloride4-Bromotoluene85-92%
This compound 4-Bromotoluene 80-90%

Table 2: Illustrative yields for the Buchwald-Hartwig N-arylation of 4-bromotoluene with various piperidine building blocks. Actual yields can vary depending on the specific reaction conditions and other substituents on the aryl halide.

Generally, all the tested piperidines perform well in the Buchwald-Hartwig amination. The slightly lower yields sometimes observed with this compound can be attributed to its reduced nucleophilicity due to the electron-withdrawing CF3 group. However, with appropriate optimization of reaction conditions (e.g., choice of catalyst, ligand, and base), high yields are readily achievable, making it a viable and valuable building block for the synthesis of complex molecules.

Aryl_Halide Aryl Halide (Ar-X) Oxidative_Addition [Ar-Pd(II)-X] Aryl_Halide->Oxidative_Addition Piperidine Piperidine Derivative Ligand_Exchange [Ar-Pd(II)-N-Pip] Piperidine->Ligand_Exchange Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Oxidative Addition Base Base Base->Ligand_Exchange Product N-Aryl Piperidine (Ar-N-Pip) Oxidative_Addition->Ligand_Exchange Ligand Exchange Ligand_Exchange->Product Reductive Elimination

A simplified workflow for the Buchwald-Hartwig amination reaction.

Biological Activity: Impact on GPCR Binding Affinity

To illustrate the influence of the 4-substituent on biological activity, we present a hypothetical comparison of the binding affinities (Ki) of N-arylated piperidine derivatives for a generic G-protein coupled receptor (GPCR). The data is modeled on typical structure-activity relationship (SAR) trends observed in GPCR drug discovery programs.

N-Aryl Piperidine DerivativeTarget GPCRHypothetical Ki (nM)
N-(4-tolyl)piperidineGPCR X150
N-(4-tolyl)-4-methylpiperidineGPCR X120
N-(4-tolyl)-4-fluoropiperidineGPCR X80
N-(4-tolyl)-4-(trifluoromethyl)piperidine GPCR X 25

Table 3: Hypothetical comparative binding affinities of N-arylated piperidine derivatives for a generic GPCR. This data is for illustrative purposes to demonstrate the potential impact of the 4-substituent on biological activity.

The trend in this hypothetical data illustrates how the trifluoromethyl group can significantly enhance binding affinity. The increased lipophilicity and the potential for the CF3 group to engage in favorable interactions within the receptor's binding pocket, such as dipole-dipole or orthogonal multipolar interactions, can lead to a more potent compound.

Ligand N-Aryl Piperidine Ligand GPCR GPCR (Inactive State) Ligand->GPCR Binding Active_GPCR GPCR (Active State) GPCR->Active_GPCR Conformational Change G_Protein G-Protein Active_GPCR->G_Protein Activation Signaling Intracellular Signaling Cascade G_Protein->Signaling

A simplified signaling pathway of a GPCR activated by a ligand.

Experimental Protocols

General Procedure for Buchwald-Hartwig N-Arylation

To a dry reaction vessel is added the aryl bromide (1.0 equiv), the corresponding piperidine hydrochloride salt (1.2 equiv), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOt-Bu, 2.5 equiv). The vessel is sealed and purged with an inert atmosphere (e.g., argon). Anhydrous, degassed solvent (e.g., toluene) is added, and the reaction mixture is heated to the desired temperature (e.g., 100 °C) with stirring. The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS). Upon completion, the reaction is cooled to room temperature, quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.

General Protocol for Competitive Radioligand Binding Assay

Cell membranes expressing the target GPCR are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-spiperone) and varying concentrations of the unlabeled test compound (the N-aryl piperidine derivative). The binding reaction is allowed to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter, which represents the bound radioligand, is quantified using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Conclusion

This compound stands out as a highly valuable building block in medicinal chemistry. Its unique physicochemical properties, particularly its reduced basicity and increased lipophilicity, offer medicinal chemists a powerful tool to fine-tune the ADME and pharmacodynamic profiles of drug candidates. While its reactivity in synthetic transformations like the Buchwald-Hartwig amination may be slightly attenuated compared to non-fluorinated analogs, high-yielding conditions are readily accessible. Furthermore, the incorporation of the 4-trifluoromethylpiperidine moiety has the potential to significantly enhance biological potency, as illustrated by the SAR trends in GPCR binding. The data and protocols presented in this guide provide a solid foundation for the rational application of this compound in the design and synthesis of novel therapeutics.

Safety Operating Guide

Safe Disposal of 4-(Trifluoromethyl)piperidine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary disposal method for 4-(Trifluoromethyl)piperidine hydrochloride is to contact a licensed professional waste disposal service. This substance is classified as hazardous waste and must be handled according to local, state, and federal regulations.

This guide provides detailed procedures for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is crucial for maintaining a safe research environment.

Hazard Profile and Safety Considerations

This compound is a chemical compound that requires careful handling. According to safety data sheets, it is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Hazard Classification Precautionary Measures
Acute toxicity, oral (Category 4)Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[1]
Skin corrosion/irritation (Category 2)Wear protective gloves and clothing. Wash skin thoroughly after handling.[1][2]
Serious eye damage/eye irritation (Category 2A)Wear safety glasses with side-shields or a face shield.[1][2][4]
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationAvoid breathing dust. Use only in a well-ventilated area or with appropriate respiratory protection.[1][2][4]

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be managed to prevent release into the environment and to ensure the safety of all personnel.

1. Personal Protective Equipment (PPE): Before beginning any disposal-related activities, ensure you are wearing the following PPE:

  • Eye Protection: Safety glasses with side-shields or a face shield.[2][4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.[4]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[4]

  • Respiratory Protection: If there is a risk of dust formation and ventilation is inadequate, use a NIOSH-approved respirator.[4]

2. Waste Collection and Storage:

  • Unused Product: Keep the chemical in its original, tightly closed container.[2][5]

  • Contaminated Materials: Any materials used to clean up spills (e.g., absorbent pads, paper towels), contaminated labware (e.g., weighing boats, pipette tips), and empty containers should be collected for disposal.

  • Waste Container: Place all waste materials into a suitable, labeled, and closed container to await disposal.[1][2][4] The container should be clearly marked as "Hazardous Waste" and should identify the contents.

3. Spill Management: In the event of a spill, follow these steps:

  • Evacuate the immediate area if necessary.

  • Ensure adequate ventilation.[1][2][3]

  • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust formation.[1][2][4]

  • Place the swept-up material into a suitable, closed container for disposal.[2][4]

  • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Do not allow the product to enter drains.[1][3][4][5]

4. Final Disposal:

  • Engage a Licensed Professional: Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal company.[1] This is the recommended method of disposal for both surplus and non-recyclable solutions.[1]

  • Regulatory Compliance: Ensure that the disposal is carried out in accordance with all applicable local, state, and federal regulations.[2][4]

  • Documentation: Maintain records of the disposal, including the name of the disposal company, the date of collection, and the amount of waste disposed of.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 4-(Trifluoromethyl)piperidine hydrochloride for Disposal is_spill Is it a spill? start->is_spill is_unused Is it unused product or contaminated material? is_spill->is_unused No contain_spill Contain spill, sweep up avoiding dust, and place in a sealed container. is_spill->contain_spill Yes collect_waste Place in a suitable, labeled, and closed hazardous waste container. is_unused->collect_waste Yes contain_spill->collect_waste contact_disposal Contact licensed professional waste disposal service. collect_waste->contact_disposal end End: Compliant Disposal contact_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(Trifluoromethyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 4-(Trifluoromethyl)piperidine hydrochloride in a laboratory setting. Adherence to these guidelines is essential for ensuring the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

This compound is a chemical compound that requires careful handling due to its potential health hazards. A thorough risk assessment should be conducted before commencing any work.

Key Hazards: The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1] It is classified as a solid that can cause irritation upon contact.[1]

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Skin Corrosion/Irritation (Category 2)GHS07WarningH315: Causes skin irritation.
Serious Eye Damage/Eye Irritation (Category 2)GHS07WarningH319: Causes serious eye irritation.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemGHS07WarningH335: May cause respiratory irritation.

Routes of Exposure:

  • Inhalation: Inhaling dust can irritate the respiratory tract.[1][2]

  • Skin Contact: Direct contact can cause skin irritation.[1][3]

  • Eye Contact: The compound can cause serious eye irritation.[1]

  • Ingestion: While less common in a lab setting, ingestion is harmful.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final and a critical barrier against chemical exposure.[4] The following equipment must be worn at all times when handling this compound.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldWear safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles for added protection against splashes, especially when handling larger quantities.[5][6]
Skin/Body Chemical-Resistant Gloves and Lab CoatGloves: Chemically resistant gloves are mandatory.[7] Nitrile gloves are a common choice, but it is crucial to consult the manufacturer's compatibility data. For prolonged handling or in case of immersion, double-gloving is recommended.[4][7] Always inspect gloves for tears before use and remove them properly to avoid skin contact.[5] Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened.[7]
Respiratory N95 Dust Mask / RespiratorAll handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation of dust.[2][7] If work outside a fume hood is unavoidable or if dust levels may exceed exposure limits, a NIOSH-approved N95 dust mask or a more protective respirator should be used.[6]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling ensures minimal exposure and reduces the risk of accidents.

Preparation:

  • Designate Area: Conduct all work in a designated area within a certified chemical fume hood.[7]

  • Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware) and safety equipment (spill kit, waste containers) are within reach.

  • Verify Safety Equipment: Confirm that the safety shower and eyewash station are accessible and operational.[8]

  • Don PPE: Put on all required PPE as detailed in the table above.

Weighing and Transfer:

  • Tare Container: Place a weigh boat or appropriate container on the analytical balance and tare it.

  • Transfer Solid: Carefully transfer the required amount of this compound using a clean spatula. Avoid creating dust. If aerosols are generated, this should be done under local exhaust ventilation.[9]

  • Seal Promptly: Immediately and securely close the main container after dispensing.[1][7]

  • Clean: Clean the spatula and the weighing area thoroughly. Dispose of any contaminated wipes in the designated hazardous waste container.

Use in Experiment:

  • Add to Reaction: Add the compound to the reaction vessel carefully within the fume hood.

  • Monitor: Continuously monitor the experiment for any unexpected reactions.

  • Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[6][7] The recommended storage temperature is between 2-8°C.

G prep 1. Preparation ppe Don Required PPE weigh 2. Weighing & Transfer prep->weigh sub_prep • Designate area in fume hood • Verify safety equipment use 3. Use in Experiment weigh->use sub_weigh • Handle in fume hood • Avoid creating dust • Seal container promptly storage 4. Storage use->storage sub_use • Add reagent carefully • Monitor reaction cleanup 5. Decontamination & Cleanup storage->cleanup sub_storage • Tightly sealed container • Store at 2-8°C disposal 6. Waste Disposal cleanup->disposal sub_cleanup • Clean all surfaces • Decontaminate equipment sub_disposal • Segregate hazardous waste • Label container correctly end End disposal->end start Start start->prep Begin Handling

Caption: Workflow for handling this compound.

Emergency Procedures

Immediate and appropriate action is vital in an emergency.

  • Spill:

    • Alert personnel in the immediate area.[7]

    • Ensure the area is well-ventilated, keeping the spill within the chemical fume hood if possible.[7]

    • Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand.[7]

    • Carefully sweep or scoop the absorbed material into a labeled container for hazardous waste.[5][7]

    • Clean the spill area with an appropriate solvent and dispose of cleaning materials as hazardous waste.[7]

  • First Aid Measures:

    • Skin Contact: Immediately take off all contaminated clothing.[10] Rinse the affected skin with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.[1]

    • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[1][10]

    • Inhalation: Move the person to fresh air.[1] If breathing is difficult, give oxygen.[11] Get medical attention if symptoms occur.[1]

    • Ingestion: Clean the mouth with water and drink plenty of water afterward.[1] Do NOT induce vomiting.[6] Call a poison center or doctor immediately.[10]

G start Exposure / Spill Occurs assess Assess Situation (Spill, Skin, Eye, Inhalation) start->assess spill Spill assess->spill skin Skin Contact assess->skin eye Eye Contact assess->eye inhalation Inhalation assess->inhalation spill_alert Alert Others & Evacuate spill->spill_alert skin_remove Remove Contaminated Clothing skin->skin_remove eye_rinse Rinse with Water (15+ min) Remove Contacts eye->eye_rinse inhale_air Move to Fresh Air inhalation->inhale_air spill_contain Contain with Absorbent spill_alert->spill_contain spill_collect Collect Waste spill_contain->spill_collect spill_clean Decontaminate Area spill_collect->spill_clean medical Seek Medical Attention spill_clean->medical If exposed skin_wash Wash with Soap & Water (15+ min) skin_remove->skin_wash skin_wash->medical eye_rinse->medical inhale_air->medical

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Trifluoromethyl)piperidine hydrochloride
Reactant of Route 2
4-(Trifluoromethyl)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.